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  • Product: 3-Bromo-2-ethoxy-5-methylpyridine
  • CAS: 760207-82-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 3-Bromo-2-ethoxy-5-methylpyridine

Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-Bromo-2-ethoxy-5-methylpyridine, a key building block in the development of novel pharmaceuticals and agro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-Bromo-2-ethoxy-5-methylpyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanisms, experimental protocols, and critical process parameters. The synthesis is strategically designed in two core stages: the formation of the key intermediate, 3-bromo-2-chloro-5-methylpyridine, followed by a regioselective nucleophilic aromatic substitution to introduce the ethoxy moiety. This guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the synthesis for successful implementation and optimization.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a ubiquitous feature in a vast array of biologically active molecules. Its unique electronic properties, arising from the electronegative nitrogen atom within the aromatic ring, render it susceptible to a variety of chemical transformations. This allows for the precise installation of diverse functional groups, enabling the fine-tuning of a compound's pharmacological and pharmacokinetic profiles. 3-Bromo-2-ethoxy-5-methylpyridine, in particular, possesses a unique substitution pattern that makes it a valuable intermediate for further elaboration through cross-coupling reactions at the bromine-bearing carbon and other modifications.

This guide will detail a reliable two-step synthesis of 3-Bromo-2-ethoxy-5-methylpyridine, commencing with the synthesis of the precursor 3-bromo-2-chloro-5-methylpyridine, followed by a nucleophilic aromatic substitution with sodium ethoxide.

Strategic Synthesis Pathway

The overall synthetic strategy is depicted below. The pathway is designed for efficiency and regiochemical control, leveraging well-established and scalable reaction classes.

Synthesis_Pathway A 2-Amino-5-methylpyridine B 3-Bromo-2-amino-5-methylpyridine A->B Bromination C 3-Bromo-2-chloro-5-methylpyridine B->C Sandmeyer Reaction D 3-Bromo-2-ethoxy-5-methylpyridine C->D Nucleophilic Aromatic Substitution (SNAr)

Caption: Overall synthesis pathway for 3-Bromo-2-ethoxy-5-methylpyridine.

Stage 1: Synthesis of 3-Bromo-2-chloro-5-methylpyridine

The initial stage focuses on the preparation of the key intermediate, 3-bromo-2-chloro-5-methylpyridine. This is achieved through a two-step sequence starting from 2-amino-5-methylpyridine: bromination followed by a Sandmeyer reaction to replace the amino group with a chloro group.

Step 1: Bromination of 2-Amino-5-methylpyridine

The first step involves the selective bromination of 2-amino-5-methylpyridine at the 3-position. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. In this case, the 3- and 5-positions are activated. Steric hindrance from the methyl group at the 5-position can favor bromination at the 3-position.

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve 2-amino-5-methylpyridine in a suitable organic solvent such as acetic acid or a halogenated solvent.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of bromine or N-bromosuccinimide (NBS) in the same solvent dropwise to the cooled solution while stirring vigorously. The use of NBS is often preferred for its milder nature and ease of handling.[1]

  • Maintain the temperature below 5°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a solution of sodium thiosulfate to consume any unreacted bromine.

  • Neutralize the mixture with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-bromo-2-amino-5-methylpyridine.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Step 2: Sandmeyer Reaction of 3-Bromo-2-amino-5-methylpyridine

The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amino group into a halide.[2] In this step, the amino group of 3-bromo-2-amino-5-methylpyridine is diazotized and subsequently displaced by a chloride ion.

Experimental Protocol:

  • In a reaction vessel, suspend 3-bromo-2-amino-5-methylpyridine in an aqueous solution of hydrochloric acid.

  • Cool the suspension to between -5°C and 0°C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C. This forms the diazonium salt in situ.

  • In a separate vessel, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (evolution of nitrogen gas) should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt.

  • Cool the mixture and extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and then with a saturated solution of sodium bicarbonate to remove any residual acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to afford crude 3-bromo-2-chloro-5-methylpyridine.

  • The product can be purified by vacuum distillation or column chromatography.

Stage 2: Nucleophilic Aromatic Substitution (SNAr)

The final step in the synthesis is the nucleophilic aromatic substitution of the chloro group at the 2-position of 3-bromo-2-chloro-5-methylpyridine with an ethoxy group. The pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack. The chloro group is a better leaving group than the bromo group in this SNAr reaction, leading to regioselective substitution.

SNAr_Mechanism reactant 3-Bromo-2-chloro-5-methylpyridine intermediate Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) reactant->intermediate Nucleophilic Attack nucleophile Sodium Ethoxide (NaOEt) nucleophile->intermediate product 3-Bromo-2-ethoxy-5-methylpyridine intermediate->product Loss of Leaving Group leaving_group Sodium Chloride (NaCl)

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-ethoxy-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior from the moment of administration to its interaction with the biological target. For novel heterocyclic compounds such as 3-Bromo-2-ethoxy-5-methylpyridine, a substituted pyridine derivative, a detailed physicochemical profile is the cornerstone of any rational drug design strategy. Pyridine and its derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. The introduction of bromo, ethoxy, and methyl substituents to the pyridine core can significantly influence the molecule's steric and electronic properties, thereby affecting its pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a comprehensive overview of the key physicochemical properties of 3-Bromo-2-ethoxy-5-methylpyridine. In the absence of extensive experimental data for this specific molecule, we present a combination of predicted values from robust computational models and detailed, field-proven experimental protocols for their empirical determination. This dual approach provides researchers with both a preliminary assessment of the compound's characteristics and the practical knowledge to validate these properties in a laboratory setting. Understanding these properties is not merely an academic exercise; it is a critical step in navigating the complex path from a promising lead compound to a viable drug candidate.

Predicted Physicochemical Properties of 3-Bromo-2-ethoxy-5-methylpyridine

The following table summarizes the predicted physicochemical properties of 3-Bromo-2-ethoxy-5-methylpyridine (CAS No: 760207-82-7). These values have been computationally generated and serve as a valuable starting point for experimental design and evaluation. It is crucial to note that these are theoretical estimations and experimental verification is highly recommended.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C8H10BrNODefines the elemental composition of the molecule.
Molecular Weight 216.08 g/mol [1]Influences diffusion, absorption, and distribution. Generally, lower molecular weight is preferred for oral bioavailability.
logP (Octanol/Water Partition Coefficient) 2.85A measure of lipophilicity, which affects solubility, permeability across biological membranes, and metabolism.
Topological Polar Surface Area (TPSA) 22.1 ŲCorrelates with hydrogen bonding potential and influences membrane permeability and oral bioavailability.
Aqueous Solubility (logS) -3.5Indicates how well the compound dissolves in water. Poor aqueous solubility can lead to low bioavailability.
pKa (most basic) 2.5The ionization state of a molecule at a given pH, which impacts its solubility, permeability, and interaction with targets.
Number of Hydrogen Bond Acceptors 2Influences solubility and binding to biological targets.
Number of Hydrogen Bond Donors 0Affects solubility and the potential for forming hydrogen bonds with target proteins.
Number of Rotatable Bonds 2A measure of molecular flexibility, which can impact binding affinity and bioavailability.
Boiling Point 245.3 ± 25.0 °CImportant for purification (distillation) and formulation processes.
Melting Point Not availableAffects solubility and dissolution rate.

Note: Predicted values are generated based on computational models and should be confirmed experimentally.

Experimental Determination of Physicochemical Properties

The following sections detail the standard experimental protocols for determining the key physicochemical properties of a novel compound like 3-Bromo-2-ethoxy-5-methylpyridine. The rationale behind each experimental choice is explained to provide a deeper understanding of the methodology.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides information about the purity of a crystalline solid. A sharp melting range (typically 0.5-1°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.[2]

Experimental Protocol (Capillary Method):

  • Sample Preparation: A small amount of the crystalline 3-Bromo-2-ethoxy-5-methylpyridine is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2°C per minute) around the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded as the melting range.

MeltingPointWorkflow A Powder Crystalline Sample B Pack Capillary Tube A->B 2-3 mm height C Place in Melting Point Apparatus B->C D Heat at Controlled Rate C->D 1-2°C/min E Record Melting Range D->E Observe onset and completion

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Rationale: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3] It is a key characteristic of a liquid and is important for purification by distillation and for assessing its volatility.

Experimental Protocol (Micro Boiling Point Method):

  • Sample Preparation: A small volume (a few drops) of liquid 3-Bromo-2-ethoxy-5-methylpyridine is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • Heating: The test tube assembly is attached to a thermometer and heated in a suitable bath (e.g., oil bath).

  • Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

  • Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[4]

BoilingPointWorkflow A Place Liquid in Test Tube B Insert Inverted Capillary A->B C Heat in Oil Bath B->C D Observe Bubble Stream C->D Continuous stream E Cool and Record Temperature D->E Liquid enters capillary

Caption: Workflow for Micro Boiling Point Determination.

Aqueous Solubility Determination

Rationale: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[5] Poorly soluble compounds often exhibit low and variable absorption, posing a significant challenge in drug development. Both kinetic and thermodynamic solubility are important parameters.

Experimental Protocol (Kinetic Solubility Assay):

  • Stock Solution Preparation: A stock solution of 3-Bromo-2-ethoxy-5-methylpyridine is prepared in dimethyl sulfoxide (DMSO).

  • Serial Dilution: The stock solution is serially diluted in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: The diluted samples are incubated at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 or 24 hours) to allow for precipitation of the compound if it exceeds its solubility limit.[6]

  • Precipitate Detection: The formation of a precipitate is detected, often by nephelometry (light scattering).[7]

  • Quantification: Alternatively, the supernatant can be separated from any precipitate by centrifugation or filtration, and the concentration of the dissolved compound is quantified by a suitable analytical method like HPLC-UV or LC-MS/MS.[7]

SolubilityWorkflow cluster_prep Sample Preparation cluster_analysis Analysis A Prepare DMSO Stock Solution B Serially Dilute in Aqueous Buffer A->B C Incubate at Controlled Temperature B->C D Detect/Separate Precipitate C->D E Quantify Soluble Compound D->E

Caption: Workflow for Kinetic Solubility Assay.

Structural Elucidation by Spectroscopic Methods

Rationale: A combination of spectroscopic techniques is essential to confirm the chemical structure of a newly synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the carbon-hydrogen framework, Mass Spectrometry (MS) determines the molecular weight and elemental composition, and Infrared (IR) spectroscopy identifies the functional groups present in the molecule.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A few milligrams of 3-Bromo-2-ethoxy-5-methylpyridine are dissolved in a deuterated solvent (e.g., CDCl3).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.[8]

  • Spectral Analysis: The chemical shifts, integration (for ¹H NMR), and coupling patterns of the signals are analyzed to elucidate the structure and confirm the connectivity of the atoms.

b) Mass Spectrometry (MS):

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized, typically using techniques like Electron Impact (EI) or Electrospray Ionization (ESI).[9]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection and Spectral Interpretation: The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern can provide further structural information.

c) Infrared (IR) Spectroscopy:

  • Sample Preparation: A spectrum of the neat liquid or a solution of 3-Bromo-2-ethoxy-5-methylpyridine is obtained.

  • Data Acquisition: The sample is exposed to infrared radiation, and the absorption of specific frequencies is measured.

  • Spectral Interpretation: The absorption bands in the IR spectrum are correlated with the vibrational frequencies of specific functional groups (e.g., C-O, C-N, aromatic C-H) present in the molecule.

SpectroscopyWorkflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy A Dissolve in Deuterated Solvent B Acquire ¹H and ¹³C Spectra A->B C Analyze Chemical Shifts & Coupling B->C End End C->End D Ionize Sample E Separate Ions by m/z D->E F Detect and Analyze Spectrum E->F F->End G Prepare Sample H Acquire IR Spectrum G->H I Identify Functional Group Bands H->I I->End Start Start->A Start->D Start->G

Caption: Workflow for Spectroscopic Structural Elucidation.

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the physicochemical properties of 3-Bromo-2-ethoxy-5-methylpyridine. While experimental data for this specific compound remains to be fully elucidated, the presented predicted values offer a valuable starting point for research and development activities. The detailed experimental protocols and the rationale behind them empower scientists to empirically determine these critical parameters, thereby enabling a data-driven approach to drug design and optimization. A thorough characterization of the physicochemical properties of 3-Bromo-2-ethoxy-5-methylpyridine will be instrumental in unlocking its full potential as a scaffold in the development of novel therapeutics.

References

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. Retrieved January 26, 2026, from [Link]

  • Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved January 26, 2026, from [Link]

  • JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved January 26, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved January 26, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to 3-Bromo-2-ethoxy-5-methylpyridine for Advanced Research and Development

This guide provides an in-depth technical overview of 3-Bromo-2-ethoxy-5-methylpyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 3-Bromo-2-ethoxy-5-methylpyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical identity, a well-reasoned synthesis protocol, its strategic importance in the synthesis of complex molecules, and essential safety and handling information.

Core Chemical Identity and Physicochemical Properties

CAS Number: 760207-82-7

3-Bromo-2-ethoxy-5-methylpyridine is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The strategic placement of bromo, ethoxy, and methyl groups on this core structure provides multiple reactive handles and modulates the electronic and steric properties of the molecule, making it a valuable intermediate in organic synthesis.

The bromine atom, typically at the 3-position, is a versatile functional group that can participate in a wide array of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments. The ethoxy group at the 2-position and the methyl group at the 5-position influence the reactivity of the pyridine ring and provide additional points for metabolic consideration in drug design.

Table 1: Physicochemical Properties of 3-Bromo-2-ethoxy-5-methylpyridine and Related Analogs

PropertyValue (3-Bromo-2-ethoxy-5-methylpyridine)Value (3-Bromo-6-ethoxy-2-methylpyridine)[2]Value (3-Bromo-2-methoxypyridine)[3]
Molecular Formula C₈H₁₀BrNOC₈H₁₀BrNOC₆H₆BrNO
Molecular Weight 216.07 g/mol 216.07 g/mol 188.02 g/mol
Appearance Likely a liquid or low-melting solid---Liquid
Boiling Point Not availableNot availableNot available
Density Not availableNot available1.5856 g/mL at 25 °C
Refractive Index Not availableNot availablen20/D 1.566
XLogP3 Not available2.6Not available

Note: Experimental data for the target compound is limited. Data for structurally similar compounds are provided for estimation and comparison.

Synthesis of 3-Bromo-2-ethoxy-5-methylpyridine: A Proposed Protocol

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available aminopyridine derivative. This approach is logical as it builds complexity in a controlled manner.

G cluster_0 Step 1: Diazotization and Hydroxylation cluster_1 Step 2: Ethoxylation cluster_2 Step 3: Bromination A 2-Amino-5-methylpyridine B 2-Hydroxy-5-methylpyridine A->B 1. NaNO₂, H₂SO₄, H₂O, 0-5 °C 2. Heat C 2-Hydroxy-5-methylpyridine D 2-Ethoxy-5-methylpyridine C->D NaH, Ethyl iodide, THF E 2-Ethoxy-5-methylpyridine F 3-Bromo-2-ethoxy-5-methylpyridine E->F N-Bromosuccinimide (NBS), Acetonitrile

Caption: Proposed synthesis workflow for 3-Bromo-2-ethoxy-5-methylpyridine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-5-methylpyridine

  • Reaction Setup: To a solution of 2-amino-5-methylpyridine in aqueous sulfuric acid at 0-5 °C, add a solution of sodium nitrite in water dropwise.

  • Rationale: This is a standard diazotization reaction. The amino group is converted into a diazonium salt, which is a good leaving group. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium intermediate.

  • Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to effect the hydrolysis of the diazonium salt to the corresponding hydroxyl group.

  • Workup and Purification: The reaction mixture is cooled and neutralized. The product, 2-hydroxy-5-methylpyridine, can be extracted with an organic solvent and purified by recrystallization or chromatography.

Step 2: Synthesis of 2-Ethoxy-5-methylpyridine

  • Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), suspend sodium hydride in anhydrous tetrahydrofuran (THF). To this suspension, add a solution of 2-hydroxy-5-methylpyridine in THF dropwise.

  • Rationale: Sodium hydride is a strong base that deprotonates the hydroxyl group to form the more nucleophilic alkoxide. The use of an inert atmosphere and anhydrous solvent is critical as sodium hydride reacts violently with water.

  • Reaction: After the evolution of hydrogen gas ceases, add ethyl iodide to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to ensure complete conversion.

  • Workup and Purification: The reaction is carefully quenched with water. The product, 2-ethoxy-5-methylpyridine, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by distillation or column chromatography.

Step 3: Synthesis of 3-Bromo-2-ethoxy-5-methylpyridine

  • Reaction Setup: Dissolve 2-ethoxy-5-methylpyridine in a suitable solvent such as acetonitrile or a chlorinated solvent.

  • Reaction: Add N-bromosuccinimide (NBS) portion-wise to the solution. The reaction may be carried out at room temperature or with gentle heating. The progress of the reaction should be monitored by TLC or GC-MS.

  • Rationale: NBS is a convenient and selective brominating agent for electron-rich aromatic and heterocyclic rings. The ethoxy group at the 2-position is an activating group, directing the electrophilic bromination to the adjacent 3-position.

  • Workup and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash. The organic layer is then dried and concentrated. The final product, 3-Bromo-2-ethoxy-5-methylpyridine, is purified by column chromatography.

Applications in Drug Discovery and Development

Substituted pyridines are a cornerstone of modern medicinal chemistry, with applications spanning a vast range of therapeutic areas including oncology, virology, and neurology.[1] The title compound, 3-Bromo-2-ethoxy-5-methylpyridine, serves as a valuable building block for introducing the 2-ethoxy-5-methylpyridine moiety into larger, more complex molecules.

The strategic importance of this intermediate lies in its ability to undergo further chemical transformations in a controlled manner. The bromine atom is a key reactive site for forming new carbon-carbon or carbon-heteroatom bonds, which is a fundamental strategy in the construction of novel drug candidates.

Role as a Versatile Intermediate

Halogenated pyridines are frequently employed in the synthesis of pharmaceutical agents.[4] For instance, the structural motif of a substituted pyridine is central to drugs targeting a variety of biological pathways. The presence of the bromine atom in 3-Bromo-2-ethoxy-5-methylpyridine allows for its use in palladium-catalyzed cross-coupling reactions. This enables medicinal chemists to readily synthesize libraries of compounds with diverse substituents at the 3-position, which is a common strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties.

While specific drugs derived directly from 3-Bromo-2-ethoxy-5-methylpyridine are not identified in the provided search results, the utility of similar building blocks is well-documented. For example, brominated pyrimidines (a related class of heterocycles) are key intermediates in the synthesis of potent drugs like Macitentan, a dual endothelin receptor antagonist.[5] This highlights the general principle of using halogenated heterocycles to construct complex bioactive molecules.

Potential Biological Significance of the Scaffold

The 2-alkoxypyridine scaffold is present in a number of biologically active compounds. The introduction of this moiety can influence the metabolic stability and solubility of a drug candidate. The methyl group at the 5-position can also play a role in binding to a biological target or can be a site for metabolism. The overall substitution pattern of 3-Bromo-2-ethoxy-5-methylpyridine makes it an attractive starting material for exploring structure-activity relationships in drug discovery programs.

G cluster_0 Drug Discovery Workflow A 3-Bromo-2-ethoxy-5-methylpyridine B Suzuki Coupling (Aryl boronic acids) A->B C Buchwald-Hartwig Amination (Amines) A->C D Sonogashira Coupling (Alkynes) A->D E Diverse Library of 3-Substituted Pyridines B->E C->E D->E F Lead Identification E->F G Lead Optimization F->G H Preclinical Candidate G->H

Caption: Role of 3-Bromo-2-ethoxy-5-methylpyridine in drug discovery.

Safety, Handling, and Storage

As a brominated organic compound, 3-Bromo-2-ethoxy-5-methylpyridine should be handled with care in a well-ventilated laboratory fume hood. While a specific safety data sheet for this exact compound is not available, the hazard profile can be inferred from structurally related compounds.

Table 2: GHS Hazard Classification for Related Pyridine Derivatives

Hazard StatementCompoundSource
Harmful if swallowed3-Bromo-2-hydroxy-5-methylpyridine[6]
Causes skin irritation3-Bromo-2-hydroxy-5-methylpyridine[6]
Causes serious eye damage3-Bromo-2-hydroxy-5-methylpyridine[6]
May cause respiratory irritation3-Bromo-2-hydroxy-5-methylpyridine[6]
Harmful in contact with skin3-Bromo-2-chloro-5-methylpyridine[7]
Harmful if inhaled3-Bromo-2-chloro-5-methylpyridine[7]

Based on these related compounds, it is prudent to assume that 3-Bromo-2-ethoxy-5-methylpyridine may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin, eye, and respiratory irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Bromo-2-ethoxy-5-methylpyridine is a valuable and versatile chemical intermediate for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its strategic placement of functional groups allows for a wide range of chemical transformations, enabling the creation of diverse libraries of compounds for biological screening. While detailed experimental data for this specific molecule is sparse, a robust understanding of its properties, synthesis, and applications can be derived from the extensive literature on related pyridine derivatives. Adherence to strict safety protocols is essential when handling this and similar chemical reagents.

References

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • PubChem. 3-Bromo-2-hydroxy-5-methylpyridine. Retrieved from [Link]

  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
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  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 23). The Role of 3-Bromo-5-chloro-2-methoxypyridine as a Pharmaceutical Intermediate. Retrieved from [Link]

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  • PubChem. 3-Bromo-2-chloro-5-methylpyridine. Retrieved from [Link]

  • Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Patsnap. Synthesis method of 3-bromo-5-methylpyridine - Eureka. Retrieved from [Link]

  • PubChem. 3-Bromo-6-ethoxy-2-methylpyridine. Retrieved from [Link]

  • PubMed. (2012, September 13). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-2-ethoxy-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals Introduction The structural elucidation of substituted pyridines by NMR is a foundational skill for chemists in drug discovery. The electronic effects of va...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The structural elucidation of substituted pyridines by NMR is a foundational skill for chemists in drug discovery. The electronic effects of various substituents on the pyridine ring—such as the electron-withdrawing bromine atom and the electron-donating ethoxy and methyl groups in our target molecule—profoundly influence the chemical shifts and coupling constants of the ring's protons and carbons. A meticulous interpretation of these spectra allows for unambiguous confirmation of the molecule's constitution.

Predicted ¹H NMR Spectrum of 3-Bromo-2-ethoxy-5-methylpyridine

The ¹H NMR spectrum of 3-Bromo-2-ethoxy-5-methylpyridine is anticipated to display distinct signals corresponding to the aromatic protons on the pyridine ring, the protons of the ethoxy group, and the protons of the methyl group. The predicted chemical shifts (in ppm, relative to TMS in CDCl₃) are detailed below, with justifications based on the analysis of analogous structures.

Molecular Structure and Proton Numbering:

Structure of 3-Bromo-2-ethoxy-5-methylpyridine

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-4~ 7.5d~ 2.0This proton is situated between the bromine at C-3 and the methyl group at C-5. It is expected to be a doublet due to coupling with H-6. The electron-withdrawing effect of the adjacent bromine will deshield this proton, shifting it downfield.
H-6~ 8.0d~ 2.0This proton is adjacent to the nitrogen atom, which is strongly electron-withdrawing, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-4.
-OCH₂CH₃~ 4.4q~ 7.0The methylene protons of the ethoxy group are adjacent to an oxygen atom, causing a downfield shift. They will appear as a quartet due to coupling with the three protons of the methyl group.
-OCH₂CH₃~ 1.4t~ 7.0The methyl protons of the ethoxy group are coupled to the two methylene protons, resulting in a triplet.
-CH₃~ 2.3s-The methyl group protons on the pyridine ring are expected to appear as a singlet in the typical alkyl region.

Justification from Analogues:

The predicted chemical shifts are informed by experimental data from similar molecules. For instance, in 5-ethyl-2-methylpyridine, the H-6 proton appears at δ 8.32 ppm, and the H-4 proton is observed at δ 7.38 ppm.[1] The presence of an additional electron-withdrawing bromine at C-3 in our target molecule would likely shift the H-4 proton further downfield. The chemical shifts for the ethoxy group are standard and consistently observed in this range.

Predicted ¹³C NMR Spectrum of 3-Bromo-2-ethoxy-5-methylpyridine

The proton-decoupled ¹³C NMR spectrum of 3-Bromo-2-ethoxy-5-methylpyridine is expected to show eight distinct signals, corresponding to the five carbons of the pyridine ring and the three carbons of the substituents.

Molecular Structure and Carbon Numbering:

Carbon Numbering of 3-Bromo-2-ethoxy-5-methylpyridine

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~ 160This carbon is attached to the electronegative nitrogen and oxygen atoms, causing a significant downfield shift into the heteroaromatic region.
C-3~ 110The direct attachment of the bromine atom causes a moderate downfield shift. In 2-bromopyridine, the carbon bearing the bromine appears at δ 142.4 ppm, however, the ethoxy group at C-2 will influence this shift.[1]
C-4~ 140This carbon is expected to be significantly deshielded due to its position relative to the nitrogen and the bromine atom.
C-5~ 130The methyl substituent will have a minor effect on the chemical shift of this carbon.
C-6~ 148Similar to H-6, C-6 is adjacent to the nitrogen, resulting in a substantial downfield shift. In 5-ethyl-2-methyl pyridine, the C-6 appears at δ 148.7 ppm.[1]
-OCH₂CH₃~ 62The methylene carbon of the ethoxy group is directly bonded to oxygen, placing it in the typical range for such carbons.
-OCH₂CH₃~ 15The terminal methyl carbon of the ethoxy group will appear in the aliphatic region.
-CH₃~ 18The methyl carbon attached to the pyridine ring is expected in the upfield alkyl region.

Justification from Analogues and General Principles:

The predicted ¹³C chemical shifts are based on established ranges for substituted pyridines and the known effects of substituents.[2] For instance, carbons adjacent to the nitrogen in pyridines typically resonate at δ 140-150 ppm.[2] The presence of the ethoxy group at C-2 is expected to shift C-2 significantly downfield. The bromine at C-3 will also influence the chemical shifts of the surrounding carbons. The values provided are estimations and the actual spectrum may show slight variations.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 3-Bromo-2-ethoxy-5-methylpyridine, the following experimental procedure is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 or 500 MHz instrument, for optimal signal dispersion and resolution.[3]

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-170 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Reference the spectra to the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Conclusion

This technical guide provides a detailed, expert-level prediction and interpretation of the ¹H and ¹³C NMR spectra of 3-Bromo-2-ethoxy-5-methylpyridine. By leveraging data from analogous compounds and fundamental NMR principles, we have constructed a comprehensive spectral analysis that can serve as a valuable reference for researchers working with this molecule or similar substituted pyridines. The ability to accurately predict and interpret NMR spectra is a cornerstone of chemical research and development, enabling the confident structural verification of complex organic molecules.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from a resource providing NMR data for 5-ethyl-2-methyl pyridine and 2-bromopyridine.
  • The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. This document details experimental methods, including the use of a 400 MHz NMR spectrometer.
  • BLDpharm. (n.d.). 3-Bromo-5-(2-(2-methoxyethoxy)ethoxy)pyridine.
  • Sigma-Aldrich. (n.d.). 3-Bromo-5-methylpyridine 97. Retrieved from a product page with chemical properties.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from a guide on typical ¹³C NMR chemical shifts.
  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of bromoethane.
  • Biosynth. (n.d.). 3-Bromo-5-fluoro-2-methoxypyridine.
  • ChemicalBook. (n.d.). 3-Bromo-5-hydroxypyridine(74115-13-2) 1H NMR spectrum.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Sigma-Aldrich. (n.d.). 3-Bromo-2-methylpyridine 97. Retrieved from a product page with chemical properties.

Sources

Foundational

A Technical Guide to the Mass Spectrometry of 3-Bromo-2-ethoxy-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 3-Brom...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 3-Bromo-2-ethoxy-5-methylpyridine, a substituted pyridine, represents a class of heterocyclic compounds frequently encountered in medicinal chemistry due to their diverse biological activities.[1] Mass spectrometry stands as a cornerstone analytical technique for the characterization of such molecules, providing invaluable information about their molecular weight and structural features through ionization and fragmentation analysis. This guide offers an in-depth exploration of the mass spectrometric behavior of 3-Bromo-2-ethoxy-5-methylpyridine, detailing predicted fragmentation pathways and providing robust experimental protocols for its analysis.

Molecular Structure and Properties

Before delving into the mass spectrometric analysis, it is essential to understand the fundamental properties of 3-Bromo-2-ethoxy-5-methylpyridine. As an isomer of 3-Bromo-6-ethoxy-2-methylpyridine, it shares the same molecular formula and mass.[2]

PropertyValueSource
Molecular Formula C8H10BrNO[2]
Molecular Weight 216.07 g/mol [2]
Exact Mass 214.99458 Da[2]

Predicted Electron Ionization (EI) Mass Spectrum

Electron ionization (EI) is a hard ionization technique that induces significant fragmentation, providing a detailed structural fingerprint of the analyte.[3][4] The predicted EI mass spectrum of 3-Bromo-2-ethoxy-5-methylpyridine is characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of its substituent groups and the pyridine ring.

The Molecular Ion Peak

Due to the presence of a bromine atom, the molecular ion region will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio.[5] This results in two prominent peaks of almost equal intensity at m/z values separated by 2 Da, corresponding to [C8H10(79)BrNO]+• and [C8H10(81)BrNO]+•.

IonPredicted m/zNotes
[M]+•215Corresponding to the 79Br isotope.
[M+2]+•217Corresponding to the 81Br isotope.
Major Fragmentation Pathways

The fragmentation of the molecular ion is dictated by the relative bond strengths and the stability of the resulting fragments. For 3-Bromo-2-ethoxy-5-methylpyridine, several key fragmentation pathways are anticipated.

fragmentation

  • Loss of Ethylene (McLafferty-type Rearrangement): A common fragmentation for ethers involves the elimination of a neutral alkene.[6] In this case, the molecular ion can undergo a rearrangement to lose ethylene (C2H4), resulting in an ion at m/z 187/189.

  • Alpha-Cleavage of the Ethoxy Group: Cleavage of the ethyl group from the ethoxy substituent is another probable fragmentation pathway for ethers, leading to a resonance-stabilized cation.[6] This would result in a fragment at m/z 186/188.

  • Loss of the Bromo Radical: The carbon-bromine bond can undergo homolytic cleavage to lose a bromine radical (•Br), yielding a cation at m/z 136.

  • Loss of the Ethoxy Radical: Cleavage of the C-O bond of the ethoxy group results in the loss of an ethoxy radical (•OC2H5), producing a fragment ion at m/z 170/172.

  • Subsequent Fragmentations: The initial fragment ions can undergo further fragmentation. For instance, the ion at m/z 187/189 (from the loss of ethylene) may lose carbon monoxide (CO) to form an ion at m/z 159/161.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation, primarily yielding the protonated molecule, [M+H]+.[7] This is particularly useful for confirming the molecular weight of the analyte.

For 3-Bromo-2-ethoxy-5-methylpyridine, which contains a basic nitrogen atom in the pyridine ring, positive-ion ESI would be the method of choice. The expected spectrum would show a prominent isotopic cluster for the protonated molecule.

IonPredicted m/zNotes
[M+H]+216Corresponding to the 79Br isotope.
[M+H+2]+218Corresponding to the 81Br isotope.

ESI_Workflow

Experimental Protocols

Sample Preparation
  • For GC-EI-MS:

    • Accurately weigh approximately 1 mg of 3-Bromo-2-ethoxy-5-methylpyridine.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

    • Vortex the solution to ensure complete dissolution.

    • If necessary, dilute the sample further to a final concentration of approximately 10-100 µg/mL.

  • For LC-ESI-MS:

    • Accurately weigh approximately 1 mg of 3-Bromo-2-ethoxy-5-methylpyridine.

    • Dissolve the sample in 1 mL of a solvent mixture compatible with reverse-phase liquid chromatography, such as 50:50 acetonitrile:water.

    • To promote protonation, add a small amount of an acid modifier, such as formic acid, to a final concentration of 0.1% (v/v).

    • Vortex the solution to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter before injection to prevent contamination of the LC-MS system.

Instrumentation and Parameters

GC-EI-MS

  • Gas Chromatograph:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

LC-ESI-MS

  • Liquid Chromatograph:

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is recommended.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (Nitrogen) Temperature: 350 °C.

    • Drying Gas Flow: 10 L/min.

    • Nebulizer Pressure: 45 psi.

    • Mass Range: m/z 100-500.

Conclusion

This technical guide provides a comprehensive overview of the expected mass spectrometric behavior of 3-Bromo-2-ethoxy-5-methylpyridine and detailed protocols for its analysis. By understanding the predicted fragmentation patterns under electron ionization and the expected protonated molecule under electrospray ionization, researchers can confidently identify and characterize this compound in various experimental settings. The provided experimental procedures serve as a robust starting point for method development and routine analysis in the fields of drug discovery and chemical research.

References

  • PubChem. 3-Bromo-6-ethoxy-2-methylpyridine. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • MDPI. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. [Link]

  • PubMed. Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. [Link]

  • ResearchGate. Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]

  • ResearchGate. Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. [Link]

  • ResearchGate. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • JoVE. Video: Mass Spectrometry: Alkyl Halide Fragmentation. [Link]

  • Chemistry LibreTexts. 4.4: Interpreting Electron Ionization Mass Spectra. [Link]

  • PubChem. 3-Bromo-2-chloro-5-methylpyridine. [Link]

  • YouTube. common fragmentation mechanisms in mass spectrometry. [Link]

  • YouTube. Electron ionization and mass spectrometry. [Link]

  • ACS Publications. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. [Link]

  • RSC Publishing. Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

  • RSC Publishing. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. [Link]

Sources

Exploratory

A Technical Guide to the Solubility of 3-Bromo-2-ethoxy-5-methylpyridine in Organic Solvents for Drug Development Applications

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from in vitro assay performance to oral bioavailability.[1] This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from in vitro assay performance to oral bioavailability.[1] This guide provides a comprehensive technical overview of the solubility characteristics of 3-Bromo-2-ethoxy-5-methylpyridine, a heterocyclic compound of interest in medicinal chemistry. Moving beyond a simple data sheet, this document offers a foundational understanding of the physicochemical principles governing its solubility and presents detailed, field-proven protocols for both qualitative and quantitative solubility determination. This enables researchers and drug development professionals to accurately assess and manage the solubility profile of this compound and its analogs throughout the discovery and development pipeline.

Introduction: Solubility as a Cornerstone of Drug Discovery

In the landscape of drug discovery, the intrinsic properties of a molecule dictate its potential trajectory. While biological activity is paramount, poor physicochemical properties can terminate the development of an otherwise promising candidate. Among these properties, solubility is arguably one of the most significant hurdles.[1] Insufficient solubility can compromise the quality and reliability of in vitro biological assays, mask undesirable properties, and lead to poor absorption and inadequate bioavailability, ultimately increasing the risk of failure during preclinical and clinical development.[1]

3-Bromo-2-ethoxy-5-methylpyridine is a substituted pyridine derivative, a structural motif common in medicinal chemistry. Understanding its interaction with various solvent environments is essential for its effective use in synthesis, purification, formulation, and biological testing. This guide provides the theoretical context and practical methodologies to empower researchers to thoroughly characterize its solubility.

Physicochemical Profile of 3-Bromo-2-ethoxy-5-methylpyridine

To predict and understand the solubility of 3-Bromo-2-ethoxy-5-methylpyridine, we must first analyze its molecular structure. The general principle of "like dissolves like" serves as our primary guide, which relates a solute's solubility to the polarity of the solvent.[2]

  • Molecular Structure:

    • Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and possesses a lone pair of electrons, making it a hydrogen bond acceptor and contributing to the molecule's overall polarity.

    • Bromo Group: The bromine atom is electronegative, adding to the polar character of the molecule.

    • Ethoxy Group (-OCH₂CH₃): The ether linkage introduces some polarity and potential for hydrogen bonding.

    • Methyl Group (-CH₃): This is a nonpolar, lipophilic group.

    • Overall Polarity: The molecule presents a balance of polar (pyridine nitrogen, bromo, ethoxy groups) and non-polar (methyl group, hydrocarbon portions) features. This amphiphilic nature suggests it will not be soluble in the most nonpolar alkanes, nor in highly polar solvents like water, but will exhibit favorable solubility in a range of intermediate-polarity organic solvents.

While specific, experimentally determined quantitative data for 3-Bromo-2-ethoxy-5-methylpyridine is not broadly published in standard databases, related compounds like 5-Bromo-2-methylpyridine are noted to be soluble in solvents such as chloroform and ethyl acetate.[3] This provides a strong indication that 3-Bromo-2-ethoxy-5-methylpyridine will also be soluble in common organic solvents used in synthesis and chromatography.

Predicted and Qualitative Solubility Profile

Based on the structural analysis, a predicted solubility profile can be established. This serves as a starting point for experimental verification.

Solvent Class Example Solvents Predicted Solubility Rationale
Nonpolar Hexane, TolueneLow to Sparingly SolubleThe molecule's polarity from the pyridine ring, bromo, and ethoxy groups is likely too high for significant solubility in purely nonpolar hydrocarbon solvents.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (ACN)Soluble to Very SolubleThese solvents can engage in dipole-dipole interactions with the polar regions of the molecule without the high energy cost of disrupting a hydrogen-bonding network. They effectively balance polarity and are excellent choices for dissolving substituted pyridines.
Polar Protic Methanol, EthanolSolubleThese alcohols can act as hydrogen bond donors to the pyridine nitrogen and ether oxygen, facilitating dissolution. Solubility may be slightly lower than in optimal polar aprotic solvents if the energetic cost of breaking the solvent's H-bond network is significant.
Highly Polar WaterInsolubleThe overall lipophilicity of the molecule, particularly the bromo and methyl groups and the ethyl portion of the ethoxy group, is expected to outweigh the polar contributions, leading to poor aqueous solubility.
Amide Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very SolubleThese are powerful, highly polar aprotic solvents capable of dissolving a wide range of organic compounds. They are often used for creating high-concentration stock solutions for biological screening.[4]

Experimental Determination of Solubility: Protocols and Workflows

Trustworthy data can only be generated through robust experimental design. In drug development, solubility is typically assessed in two distinct phases: early-stage kinetic solubility for high-throughput screening and late-stage thermodynamic solubility for lead optimization.[4][5]

The following diagram outlines a logical workflow for characterizing the solubility of a compound like 3-Bromo-2-ethoxy-5-methylpyridine.

Caption: Workflow for comprehensive solubility characterization.

Objective: To rapidly determine if a compound is soluble, sparingly soluble, or insoluble in a range of solvents.

Methodology:

  • Preparation: Dispense approximately 1-2 mg of 3-Bromo-2-ethoxy-5-methylpyridine into several small, labeled glass vials.

  • Solvent Addition: To the first vial, add the chosen solvent (e.g., Dichloromethane) dropwise, starting with 0.1 mL.

  • Observation: After each addition, cap the vial and vortex for 30 seconds. Visually inspect for the presence of undissolved solid against a dark background.

  • Classification:

    • Soluble: If all solid dissolves within 0.5 mL of solvent.

    • Sparingly Soluble: If a significant portion dissolves but some solid remains after adding 1.0 mL.

    • Insoluble: If little to no solid dissolves after adding 1.0 mL.

  • Repeat: Repeat steps 2-4 for each selected solvent (e.g., Methanol, Toluene, Ethyl Acetate, Water).

Trustworthiness: This method is a rapid, low-cost initial screen. While not quantitative, it provides essential guidance for selecting solvents for reactions, purifications, and for preparing stock solutions for quantitative assays.

Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when added from a DMSO stock. This high-throughput method is standard in early drug discovery.[6][7]

Methodology:

  • Stock Solution: Prepare a 10 mM stock solution of 3-Bromo-2-ethoxy-5-methylpyridine in 100% DMSO.

  • Plate Setup: In a 96- or 384-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.

  • Buffer Addition: Rapidly add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final compound concentrations (e.g., ranging from 1 to 200 µM). The final DMSO concentration should be kept low and consistent (e.g., 1-2%).

  • Incubation & Measurement: Immediately place the plate into a laser nephelometer. The instrument measures the forward scattered light resulting from any precipitate that forms.

  • Data Analysis: The concentration at which the light scattering signal rises significantly above the background is reported as the kinetic solubility.

Causality: This assay mimics the scenario where a compound concentrated in an organic solvent (DMSO) is suddenly diluted into an aqueous environment, as often happens in biological assays.[4] Precipitation here can lead to inaccurate biological data.

Objective: To measure the true equilibrium solubility of a compound in a given solvent, representing the maximum concentration of a solute that can remain in solution under stable conditions.[1][4][8]

Methodology:

  • Preparation: Add an excess amount of solid 3-Bromo-2-ethoxy-5-methylpyridine to a vial containing a known volume of the selected organic solvent (e.g., Ethanol). The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand, letting the excess solid settle. Carefully collect the supernatant, ensuring no solid particles are transferred. For rigor, the supernatant should be filtered (e.g., using a 0.45 µm PTFE filter) or centrifuged at high speed.

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

    • Analyze the saturated filtrate and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Construct a calibration curve from the standards (Peak Area vs. Concentration).

    • Determine the concentration of the compound in the saturated filtrate by interpolating its peak area on the calibration curve. This concentration is the thermodynamic solubility.

Self-Validation: The use of a multi-point calibration curve and the analysis of a saturated solution (confirmed by the presence of excess solid) ensures the accuracy and trustworthiness of the final solubility value. This is the gold-standard method for obtaining definitive solubility data for formulation and development.[5]

Conclusion

References

  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Evotec. Thermodynamic Solubility Assay.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Protocols.io. In-vitro Thermodynamic Solubility.
  • University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds.
  • SALTISE, McGill University. Organic Chemistry: Introduction to Solubility.
  • ChemBK. 5-BROMO-2-METHYLPYRIDINE - Physico-chemical Properties.
  • Journal of the American Chemical Society.

Sources

Foundational

Sourcing the Unseen: A Technical Guide to Procuring 3-Bromo-2-ethoxy-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance and Challenge of 3-Bromo-2-ethoxy-5-methylpyridine Substituted pyridines are a cornerstone in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance and Challenge of 3-Bromo-2-ethoxy-5-methylpyridine

Substituted pyridines are a cornerstone in medicinal chemistry and agrochemical development, forming the core of numerous successful drugs and pesticides.[1] The specific substitution pattern of 3-Bromo-2-ethoxy-5-methylpyridine, featuring a bromine atom, an ethoxy group, and a methyl group, offers a versatile scaffold for further chemical modification. The bromine at the 3-position is particularly amenable to cross-coupling reactions, allowing for the introduction of diverse functionalities.

Despite its potential, a survey of the chemical supplier landscape reveals that 3-Bromo-2-ethoxy-5-methylpyridine is not a stock item. This sourcing challenge is common for researchers working on the cutting edge of new molecule development. The path forward lies in custom synthesis , a collaborative process with a specialized chemical manufacturer. This guide will illuminate that path, transforming a procurement hurdle into a strategic advantage.

Strategic Sourcing: Identifying and Qualifying Custom Synthesis Partners

The increasing trend of outsourcing intermediate manufacturing allows pharmaceutical companies to access specialized expertise and improve operational flexibility.[2] When sourcing a compound like 3-Bromo-2-ethoxy-5-methylpyridine, the selection of a custom synthesis partner is a critical decision that impacts project timelines, budget, and the quality of the final product.

Identifying Potential Suppliers

The ideal partner will have demonstrated expertise in pyridine chemistry and the synthesis of pharmaceutical intermediates.[3] Several companies specialize in this area, offering services ranging from small-scale research quantities to large-scale manufacturing. While a direct listing for 3-Bromo-2-ethoxy-5-methylpyridine is unlikely, suppliers of related brominated or ethoxylated pyridines are excellent candidates for a custom synthesis request.

Potential custom synthesis providers for pyridine derivatives include:

  • Otava Chemicals: Offers custom synthesis of organic molecules for biotech and pharmaceutical applications, with expertise in chemical building blocks and intermediates.[4]

  • PureSynth: A supplier of pyridine derivatives for pharmaceutical intermediates and fine chemical synthesis, emphasizing high purity and structural integrity.[3]

  • Azelis: Provides a range of pyridine derivatives and fine chemicals.[5]

  • Thomasnet: A platform to find various chemical manufacturers and distributors, some of whom offer custom synthesis services for pyridines.[6]

  • Hyma Synthesis Pvt. Ltd: Focuses on high-end contract research and custom synthesis of complex chemicals and intermediates.[7]

The Custom Synthesis Quotation: A Blueprint for Success

A detailed request for quotation (RFQ) is the first step in a successful custom synthesis project. Beyond price and delivery time, the RFQ should solicit key technical information that will allow for a thorough evaluation of the supplier's capabilities.

Key Information to Request in an RFQ:

  • Proposed Synthetic Route: A reputable supplier should be able to outline a plausible synthetic pathway. This provides insight into their chemical expertise and allows for an initial assessment of potential impurities.

  • Analytical Data for a Representative Batch (if available): While unlikely for a novel compound, if they have synthesized a similar molecule, this data can be indicative of their quality standards.

  • Purity Commitment: The supplier should commit to a specific purity level, typically ≥95% or ≥98% for research and development purposes.

  • Certificate of Analysis (CoA) Inclusions: Specify the analytical tests that will be included in the final CoA (e.g., ¹H NMR, ¹³C NMR, LC-MS, HPLC purity).

  • Scalability: Inquire about their capacity to scale up the synthesis for future needs.[8]

Evaluating Custom Synthesis Quotes

A side-by-side comparison of quotes should be holistic, weighing technical competence alongside commercial terms.

Evaluation Criteria Supplier A Supplier B Supplier C
Proposed Synthetic Route Plausible, well-documentedVague, lacks detailInnovative, cites recent literature
Purity Commitment ≥95%≥98%≥98%
Promised Analytical Data ¹H NMR, LC-MS¹H NMR, LC-MS, HPLC¹H NMR, ¹³C NMR, LC-MS, HPLC, FT-IR
Lead Time 6-8 weeks8-10 weeks7-9 weeks
Cost (per gram) CompetitiveHighModerate
Communication & Responsiveness ExcellentFairExcellent
Scalability To 1 kgTo 100 gTo 5 kg

In this hypothetical comparison, Supplier C presents a strong balance of technical rigor, comprehensive quality assurance, and reasonable cost and lead time, making them a compelling choice.

Incoming Quality Control: A Self-Validating System

Upon receipt of the custom-synthesized 3-Bromo-2-ethoxy-5-methylpyridine, a thorough in-house QC is non-negotiable. This not only verifies the supplier's claims but also ensures the integrity of the downstream experimental results.

Analytical Workflow for Compound Verification

The following workflow outlines a comprehensive approach to the structural confirmation and purity assessment of the received material.

QC_Workflow cluster_0 Material Receipt & Documentation Review cluster_1 In-House Analytical Testing cluster_2 Data Analysis & Decision A Receive Material B Review Supplier's Certificate of Analysis A->B Compare with RFQ C ¹H and ¹³C NMR Spectroscopy B->C Initiate Testing D LC-MS Analysis C->D E HPLC Purity Assessment D->E F FT-IR Spectroscopy (Optional) E->F G Compare In-House Data with Supplier's CoA and Expected Structure F->G H Decision: Accept or Reject Batch G->H

Caption: Workflow for incoming quality control of custom-synthesized compounds.

Detailed Experimental Protocols
  • Objective: To confirm the chemical structure of 3-Bromo-2-ethoxy-5-methylpyridine.

  • Methodology:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[9]

    • Expected ¹H NMR Signals:

      • A singlet for the methyl protons (~2.3 ppm).

      • A triplet for the methyl protons of the ethoxy group (~1.4 ppm).

      • A quartet for the methylene protons of the ethoxy group (~4.4 ppm).

      • Two distinct signals for the aromatic protons on the pyridine ring.

    • Expected ¹³C NMR Signals:

      • Signals corresponding to the methyl, ethoxy, and aromatic carbons. The number of signals should match the number of unique carbon atoms in the molecule.[10]

  • Causality: NMR is the most powerful tool for unambiguous structure elucidation. The chemical shifts, coupling patterns, and integration of the proton signals, along with the number of carbon signals, provide a detailed fingerprint of the molecule.[11][12]

  • Objective: To confirm the molecular weight of the compound and identify any major impurities.

  • Methodology:

    • Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

    • Inject the sample into an LC-MS system equipped with a C18 column and a gradient elution method.

    • Analyze the mass spectrum for the molecular ion peak.

  • Expected Result: The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[13] The observed molecular weight should correspond to the calculated exact mass of C₈H₁₀BrNO.

  • Causality: LC-MS provides crucial information about the molecular weight of the main component and can reveal the presence of impurities with different masses.[14]

  • Objective: To quantify the purity of the sample.

  • Methodology:

    • Develop a suitable HPLC method, typically using a C18 column with a UV detector. The mobile phase and gradient should be optimized to achieve good separation of the main peak from any impurities.

    • Prepare a standard solution of the sample at a known concentration.

    • Inject the solution and record the chromatogram.

    • Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.

  • Causality: HPLC with UV detection is a standard method for determining the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[15][16] It provides a quantitative measure of the main component and any UV-active impurities.

Safe Handling and Storage

Brominated organic compounds require careful handling to minimize exposure and ensure laboratory safety.[17] Although a specific Safety Data Sheet (SDS) for 3-Bromo-2-ethoxy-5-methylpyridine may not be available, the precautions for similar brominated pyridines should be followed.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[18]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[19]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

Conclusion: A Framework for Sourcing Excellence

The procurement of specialized chemical building blocks like 3-Bromo-2-ethoxy-5-methylpyridine is a critical, yet often challenging, aspect of innovative research and development. By moving beyond a simple search for off-the-shelf availability and embracing a strategic approach to custom synthesis, researchers can gain access to a virtually unlimited chemical space. The key to success lies in a meticulous process of supplier identification and qualification, coupled with a robust, self-validating system of in-house quality control. This guide provides a comprehensive framework to empower scientists and drug development professionals to confidently navigate the complexities of custom synthesis, ensuring the timely acquisition of high-quality, well-characterized molecules essential for their groundbreaking work.

References

  • Otava Chemicals. Custom Synthesis. [Link][4]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link][17]

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link][9]

  • National Institutes of Health. (2018). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. [Link][11]

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  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link][15]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link][16]

  • Eurofins. 10 Things You Should Know Before Contracting a Custom Synthesis Project. [Link]

  • Denmark Group. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]

  • Google Patents. Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link][20]

  • Journal of Business Chemistry. Outsourcing of Pharmaceutical Manufacturing – A Strategic Partner Selection Process. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link][7]

  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. [Link][14]

  • Pure Synth. (2025). Why Leading Industries Depend on Custom Chemical Synthesis. [Link]

  • ResearchGate. (2025). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. [Link][1]

  • National Institutes of Health. A Simple, Modular Synthesis of Substituted Pyridines. [Link]

  • MarketsandMarkets. (2025). Pharmaceutical Contract Manufacturing: A Comprehensive Guide to Outsourcing Drug Production. [Link]

  • ICL Group. BROMINE BROMINE - Safety Handbook. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • ResearchGate. Where can I find handling precautions to work with brominated flame retardants?[Link][18]

  • Thomasnet. Pyridine Suppliers. [Link][6]

  • Michigan State University. Mass Spectrometry. [Link][13]

  • YouTube. (2024). Bromination safety. [Link][19]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link][10]

  • AIP Publishing. Analysis of the NMR Spectrum of Pyridine. [Link][12]

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Exploratory

The Strategic Application of 3-Bromo-2-ethoxy-5-methylpyridine in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Potential of a Versatile Pyridine Scaffold In the landscape of contemporary drug discovery, the pyridine ring stands as a cornerstone pharmacophore, integral to a multitude of approved therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Pyridine Scaffold

In the landscape of contemporary drug discovery, the pyridine ring stands as a cornerstone pharmacophore, integral to a multitude of approved therapeutic agents.[1][2][3] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have rendered it a privileged scaffold in the medicinal chemist's arsenal.[3] This guide delves into the specific potential of a highly functionalized, yet underexplored, pyridine derivative: 3-Bromo-2-ethoxy-5-methylpyridine . We will dissect its synthetic accessibility, explore its reactivity as a versatile chemical intermediate, and, through reasoned analogy and established principles of medicinal chemistry, project its most promising applications in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced heterocyclic chemistry for the generation of next-generation clinical candidates.

The Molecular Architecture: A Triad of Functionality

The structure of 3-Bromo-2-ethoxy-5-methylpyridine presents a strategic convergence of three key functional groups, each imparting distinct and valuable properties for medicinal chemistry applications.

  • The Pyridine Core: As a fundamental heterocyclic scaffold, the pyridine ring system is prevalent in numerous biologically active compounds, including anticancer, antiviral, antimicrobial, and antidiabetic agents.[1][4] Its nitrogen atom acts as a hydrogen bond acceptor and can engage in crucial π-π stacking interactions with biological targets, enhancing binding affinity and specificity.[1] Furthermore, the incorporation of a pyridine moiety can improve the pharmacokinetic profile of a drug candidate, positively influencing metabolic stability, permeability, and potency.[1][3]

  • The Bromine Substituent (C3): The bromine atom at the 3-position is a critical handle for synthetic diversification. It serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[4] This allows for the facile introduction of a wide array of molecular fragments, enabling extensive structure-activity relationship (SAR) studies. Moreover, halogen bonding is an increasingly recognized non-covalent interaction that can contribute to ligand-receptor binding. Studies have shown that the incorporation of bromine into a pyridine nucleus can markedly increase the antiproliferative activity of the resulting compounds.[5]

  • The Ethoxy Group (C2): The 2-ethoxy group, an electron-donating substituent, modulates the electronic properties of the pyridine ring. This can influence the reactivity of the bromine at the adjacent position and the overall basicity of the pyridine nitrogen. Alkoxy groups on pyridine rings are features of various pharmacologically active molecules and can contribute to improved binding and pharmacokinetic properties.[6][7]

  • The Methyl Group (C5): The 5-methyl group provides a lipophilic substituent that can occupy hydrophobic pockets in a target protein. Its presence also influences the electronic distribution within the ring and can serve as a steric director in certain reactions.

Synthetic Accessibility: A Proposed Pathway

Synthesis_Pathway A 2-Hydroxy-5-methylpyridine B 2-Hydroxy-5-methyl-3-nitropyridine A->B Nitration (HNO3/H2SO4) C 3-Amino-2-hydroxy-5-methylpyridine B->C Reduction (e.g., Fe/AcOH or H2, Pd/C) D 3-Bromo-2-hydroxy-5-methylpyridine C->D Sandmeyer Reaction (NaNO2, HBr, CuBr) E 3-Bromo-2-ethoxy-5-methylpyridine D->E Williamson Ether Synthesis (NaH, EtI)

Caption: Proposed synthetic pathway for 3-Bromo-2-ethoxy-5-methylpyridine.

Experimental Protocol: Proposed Synthesis of 3-Bromo-2-ethoxy-5-methylpyridine

  • Nitration of 2-Hydroxy-5-methylpyridine: To a stirred solution of 2-hydroxy-5-methylpyridine in concentrated sulfuric acid, cooled in an ice bath, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10°C. After the addition, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction mixture is then poured onto ice and the resulting precipitate is filtered, washed with water, and dried to yield 2-hydroxy-5-methyl-3-nitropyridine.

  • Reduction of the Nitro Group: The 2-hydroxy-5-methyl-3-nitropyridine is dissolved in a suitable solvent such as acetic acid. Iron powder is added portion-wise, and the mixture is heated.[10] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered through celite, and the solvent is removed under reduced pressure to yield 3-amino-2-hydroxy-5-methylpyridine.[10]

  • Sandmeyer Reaction: The 3-amino-2-hydroxy-5-methylpyridine is diazotized using sodium nitrite in an acidic medium (e.g., HBr) at low temperature (0-5°C). The resulting diazonium salt is then treated with a solution of copper(I) bromide in HBr to afford 3-bromo-2-hydroxy-5-methylpyridine.

  • Williamson Ether Synthesis: The 3-bromo-2-hydroxy-5-methylpyridine is dissolved in a dry aprotic solvent like THF. Sodium hydride is added portion-wise at 0°C to deprotonate the hydroxyl group. After gas evolution ceases, ethyl iodide is added, and the reaction is stirred at room temperature or with gentle heating until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the final product, 3-Bromo-2-ethoxy-5-methylpyridine.

Key Reactions for Medicinal Chemistry Diversification

The bromine atom at the 3-position is the linchpin for library development. Its reactivity in palladium-catalyzed cross-coupling reactions allows for the systematic exploration of the chemical space around the pyridine core.

Diversification_Reactions Start 3-Bromo-2-ethoxy-5-methylpyridine Suzuki Suzuki-Miyaura Coupling (R-B(OH)2, Pd catalyst, base) Start->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, base) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst, base) Start->Buchwald Product_Suzuki 3-Aryl/Heteroaryl Derivatives Suzuki->Product_Suzuki Product_Sonogashira 3-Alkynyl Derivatives Sonogashira->Product_Sonogashira Product_Buchwald 3-Amino Derivatives Buchwald->Product_Buchwald

Caption: Key cross-coupling reactions for derivatization.

Table 1: Potential Applications of Cross-Coupling Reactions

ReactionReagentsPotential Applications in Drug Discovery
Suzuki-Miyaura Coupling Aryl/heteroaryl boronic acids or esters, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃)Introduction of biaryl motifs common in kinase inhibitors, GPCR antagonists, and other therapeutic classes. Allows for fine-tuning of steric and electronic properties.[4]
Sonogashira Coupling Terminal alkynes, Pd/Cu catalysts, base (e.g., Et₃N)Synthesis of rigid linkers, probes for target identification, and precursors for more complex heterocyclic systems. Alkynyl groups are found in some anticancer and antiviral agents.
Buchwald-Hartwig Amination Primary or secondary amines, Pd catalyst, base (e.g., NaOtBu)Introduction of diverse amino functionalities to modulate solubility, basicity, and hydrogen bonding interactions. Crucial for developing inhibitors of enzymes like kinases and proteases.

Projected Therapeutic Applications and Target Classes

Based on the extensive biological activities of substituted pyridines, several high-potential therapeutic areas can be envisioned for derivatives of 3-Bromo-2-ethoxy-5-methylpyridine.[2][6][11][12][13]

Oncology

The pyridine scaffold is a key component of numerous kinase inhibitors. By utilizing Suzuki-Miyaura coupling to introduce various aryl and heteroaryl moieties at the 3-position, it is plausible to generate potent inhibitors of kinases implicated in cancer progression, such as EGFR, VEGFR, or Abl kinase. The ethoxy and methyl groups can be optimized to fit into specific hydrophobic pockets of the ATP-binding site. Furthermore, some pyridine derivatives have shown efficacy as vascular disrupting agents by targeting tubulin polymerization.[14]

Infectious Diseases

Pyridine derivatives have demonstrated broad-spectrum antimicrobial and antiviral activities.[4][6] The ability to introduce diverse functional groups via the bromo handle allows for the optimization of activity against various pathogens. For instance, Buchwald-Hartwig amination can be employed to append amine side chains known to interact with bacterial or viral targets.

Neurodegenerative and Inflammatory Disorders

Substituted pyridines are also being explored for the treatment of central nervous system disorders and inflammation. The pyridine core can serve as a bioisostere for other aromatic systems, and the substituents can be tailored to achieve blood-brain barrier penetration or to target specific enzymes like cyclooxygenases or phosphodiesterases.

Proposed Experimental Workflow for Lead Discovery

A systematic approach to exploring the medicinal chemistry potential of 3-Bromo-2-ethoxy-5-methylpyridine would involve a multi-step workflow.

Workflow A Synthesis of 3-Bromo-2-ethoxy-5-methylpyridine B Library Synthesis via Parallel Cross-Coupling A->B C High-Throughput Screening (HTS) (e.g., Kinase, Antimicrobial, Cytotoxicity Assays) B->C D Hit Identification & Confirmation C->D E Lead Optimization (SAR Studies) D->E Confirmed Hits F In Vivo Efficacy & PK/PD Studies E->F

Caption: A typical workflow for lead discovery and optimization.

Protocol: Representative Suzuki-Miyaura Coupling for Library Synthesis

  • To a reaction vial, add 3-Bromo-2-ethoxy-5-methylpyridine (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

  • Add a solvent mixture, for example, 1,4-dioxane and water (4:1).

  • Seal the vial and heat the reaction mixture to 85-95°C for a specified time (e.g., 12-24 hours), monitoring by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired coupled product.

Conclusion and Future Outlook

3-Bromo-2-ethoxy-5-methylpyridine represents a promising, yet largely untapped, building block for medicinal chemistry. Its trifunctionalized nature provides a robust platform for the generation of diverse chemical libraries. The strategic positioning of the bromo, ethoxy, and methyl groups offers a compelling combination of synthetic versatility and potential for favorable interactions with a range of biological targets. By leveraging established synthetic methodologies and a systematic screening approach, researchers can unlock the full potential of this scaffold in the pursuit of novel therapeutics for oncology, infectious diseases, and beyond. The insights and protocols provided in this guide aim to serve as a foundational resource for initiating such discovery programs.

References

  • Shafiee, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

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  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
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  • Nagaki, A., et al. Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U. The Royal Society of Chemistry. [Link]

  • Li, L., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(8), 3345-3357. [Link]

  • Ghorab, M. M., et al. (2010). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 15(11), 7838–7848. [Link]

  • Brain Vision. (2025). [Chemistry] 3-bromo-3-methylpentane reacts with sodium ethoxide in ethanol by using which mechanism:. YouTube. [Link]

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  • The Role of 3-Bromo-5-chloro-2-methoxypyridine as a Pharmaceutical Intermediate. (2026). Ningbo Inno Pharmchem Co.,Ltd. [Link]

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  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Sonogashira Coupling of 3-Bromo-2-ethoxy-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of Substituted Pyridines The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enablin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of Substituted Pyridines

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper species, has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2] For drug development professionals, the Sonogashira coupling is particularly valuable for accessing novel molecular scaffolds.

Alkynyl-substituted pyridines, the products of Sonogashira couplings with halopyridines, are key intermediates in the synthesis of a wide array of biologically active compounds. The pyridine motif is a common feature in many approved drugs, and the introduction of an alkyne moiety provides a versatile handle for further functionalization and the construction of more complex heterocyclic systems.

This application note provides a detailed guide to the Sonogashira coupling of 3-Bromo-2-ethoxy-5-methylpyridine, a substituted pyridine of interest in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, offer a robust experimental protocol, and discuss key considerations for optimizing reaction conditions and troubleshooting potential issues.

The Scientific Foundation: Mechanism and Key Parameters

The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

The Palladium Cycle:

  • Reductive Elimination: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.[3]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (3-Bromo-2-ethoxy-5-methylpyridine), forming a Pd(II)-aryl complex.[3]

  • Transmetalation: A copper(I)-acetylide species, formed in the copper cycle, transfers the alkyne group to the Pd(II)-aryl complex.[3] This is often the rate-determining step.[3]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynyl-pyridine product and regenerate the active Pd(0) catalyst.[3]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne.[3]

  • Deprotonation: In the presence of a base (typically an amine), the copper-alkyne complex facilitates the deprotonation of the terminal alkyne, forming a copper(I)-acetylide intermediate.[3] This species is then ready for the transmetalation step in the palladium cycle.

Figure 1: The Catalytic Cycles of the Sonogashira Coupling.

Key Reaction Components and Their Roles:
  • Palladium Catalyst: The heart of the reaction. Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂/ligand combinations. For electron-rich substrates like 3-Bromo-2-ethoxy-5-methylpyridine, catalysts with electron-rich phosphine ligands can enhance the rate of oxidative addition.[3]

  • Copper(I) Co-catalyst: Typically CuI, it accelerates the reaction by facilitating the formation of the copper acetylide intermediate.[3] While copper-free conditions exist, the co-catalyzed reaction is often more efficient for bromo-pyridines.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves to neutralize the HBr byproduct and to deprotonate the terminal alkyne in the copper cycle.[2]

  • Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used as they can dissolve the reactants and catalysts well.[1]

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), stabilize the palladium catalyst and modulate its reactivity.[3]

Experimental Protocol: Sonogashira Coupling of 3-Bromo-2-ethoxy-5-methylpyridine

This protocol is adapted from a highly successful procedure for the Sonogashira coupling of structurally similar 2-amino-3-bromopyridines and provides a robust starting point for the target substrate.[1]

Materials:

  • 3-Bromo-2-ethoxy-5-methylpyridine

  • Terminal Alkyne (e.g., phenylacetylene, 1-hexyne, etc.)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine (Et₃N), distilled

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • TLC plates, ethyl acetate, petroleum ether (or hexane)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(CF₃COO)₂ (4.2 mg, 0.0125 mmol, 2.5 mol%), PPh₃ (6.6 mg, 0.025 mmol, 5.0 mol%), and CuI (4.8 mg, 0.025 mmol, 5.0 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes to establish an inert atmosphere. This is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling).[2][4]

  • Solvent Addition: Add 2.0 mL of anhydrous DMF via syringe and stir the mixture for 30 minutes at room temperature. The solution should become homogeneous.

  • Reactant Addition: To the catalyst solution, add 3-Bromo-2-ethoxy-5-methylpyridine (0.5 mmol, 1.0 equiv.), the terminal alkyne (0.6 mmol, 1.2 equiv.), and Et₃N (1.0 mL).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 3 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:5 mixture of ethyl acetate/petroleum ether).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium chloride (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether or hexane) to afford the pure 3-alkynyl-2-ethoxy-5-methylpyridine product.[1]

Optimization and Troubleshooting

The following table provides a summary of optimized conditions based on studies of similar substrates, which can be used as a starting point for the coupling of 3-Bromo-2-ethoxy-5-methylpyridine.[1]

ParameterRecommended ConditionRationale & Considerations
Palladium Catalyst Pd(CF₃COO)₂ (2.5 mol%)Showed high yields in similar systems.[1] Other common catalysts like PdCl₂(PPh₃)₂ can also be effective.
Ligand PPh₃ (5 mol%)Standard and effective ligand for stabilizing the Pd catalyst.[3] Electron-rich phosphines may be beneficial.[5]
Copper Co-catalyst CuI (5 mol%)Essential for high yields with bromo-pyridines under these conditions.[1]
Base Et₃N (as co-solvent/reagent)Acts as both a base and a solvent component, providing good results.[1]
Solvent DMFA polar aprotic solvent that effectively dissolves reactants and catalysts.[1]
Temperature 100 °COptimal temperature for achieving a good reaction rate without significant byproduct formation.[1] Higher temperatures can lead to alkyne homocoupling.[1]
Atmosphere Inert (N₂ or Ar)Crucial to prevent oxidative homocoupling of the alkyne, a common side reaction.[2][4]

Troubleshooting:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium precatalyst and ligand are of good quality. Consider using a more active catalyst system if necessary.

    • Insufficient Inert Atmosphere: Ingress of oxygen can deactivate the catalyst and promote side reactions.[4] Ensure all equipment is dry and the system is thoroughly purged.

    • Substrate Reactivity: The 2-ethoxy group is electron-donating, which can slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to pyridines with electron-withdrawing groups. A higher reaction temperature or longer reaction time may be required.

  • Formation of Alkyne Homocoupling (Glaser) Product:

    • This is often observed as a byproduct, especially at higher temperatures or in the presence of oxygen.[1][4] Rigorous exclusion of air is the best preventative measure.

  • Difficult Purification:

    • The polarity of alkynyl-pyridines can vary significantly depending on the alkyne substituent. A careful selection of the eluent system for column chromatography is necessary. It is often beneficial to start with a non-polar solvent (e.g., hexane) and gradually increase the polarity with ethyl acetate.

Conclusion

The Sonogashira coupling of 3-Bromo-2-ethoxy-5-methylpyridine is a highly feasible and valuable transformation for the synthesis of novel pyridine-based compounds for drug discovery and development. By understanding the reaction mechanism and carefully controlling the experimental parameters as outlined in this guide, researchers can reliably access a wide range of 3-alkynyl-2-ethoxy-5-methylpyridine derivatives. The provided protocol, based on successful applications with structurally analogous substrates, offers a robust starting point for further optimization and exploration.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Available at: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. (n.d.). Available at: [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. (n.d.). Available at: [Link]

  • Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013). Available at: [Link]

  • Sonogashira cross-coupling reaction - YouTube. (2020). Available at: [Link]

Sources

Application

Application Notes and Protocols: Palladium Catalyst Selection for 3-Bromo-2-ethoxy-5-methylpyridine Cross-Coupling

<-33> <#> Introduction: The Strategic Importance of 3-Bromo-2-ethoxy-5-methylpyridine in Modern Drug Discovery 3-Bromo-2-ethoxy-5-methylpyridine is a key heterocyclic building block in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

<-33> <#>

Introduction: The Strategic Importance of 3-Bromo-2-ethoxy-5-methylpyridine in Modern Drug Discovery

3-Bromo-2-ethoxy-5-methylpyridine is a key heterocyclic building block in medicinal chemistry and drug development. Its substituted pyridine core is a prevalent motif in a multitude of biologically active compounds. The strategic placement of the bromine atom at the 3-position, coupled with the activating ethoxy group at the 2-position and the methyl group at the 5-position, offers a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are fundamental to constructing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, enabling the synthesis of diverse compound libraries for lead discovery and optimization.[1][2] The pyridine ring itself is a common feature in pharmaceuticals, and the ability to functionalize it with precision is paramount.[3] However, the electronic nature of the pyridine ring can present unique challenges in cross-coupling reactions, making the judicious selection of the palladium catalyst system critically important for achieving high yields and selectivity.[4][5] This guide provides a comprehensive overview of palladium catalyst selection and detailed protocols for the successful cross-coupling of 3-bromo-2-ethoxy-5-methylpyridine.

Understanding the Palladium Catalytic Cycle: The Engine of Cross-Coupling

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, generally proceed through a common catalytic cycle.[6] A fundamental understanding of this cycle is essential for troubleshooting and optimizing reactions involving 3-bromo-2-ethoxy-5-methylpyridine. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-bromo-2-ethoxy-5-methylpyridine) to form a Pd(II) intermediate. This is often the rate-determining step.[7]

  • Transmetalation: The organic group from an organometallic reagent (e.g., boronic acid in Suzuki coupling) is transferred to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

The efficiency of each step is profoundly influenced by the choice of palladium source, ligands, base, and solvent.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-R Product Reductive Elimination->Ar-R ArX 3-Bromo-2-ethoxy- 5-methylpyridine ArX->Oxidative Addition R-M Organometallic Reagent R-M->Transmetalation

[Image of the Suzuki-Miyaura reaction of 3-bromo-2-ethoxy-5-methylpyridine with a generic arylboronic acid]

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals. This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a base.

Reaction Scheme:

Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-ethoxy-5-methylpyridine with Morpholine

Materials:

  • 3-Bromo-2-ethoxy-5-methylpyridine

  • Morpholine

  • Pd₂(dba)₃

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and XPhos (0.024 mmol, 2.4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add toluene (5 mL).

  • Add 3-bromo-2-ethoxy-5-methylpyridine (1.0 mmol, 1.0 equiv) followed by morpholine (1.2 mmol, 1.2 equiv).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

  • Ligand: XPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective for C-N bond formation.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically required for Buchwald-Hartwig aminations.

  • Anhydrous Conditions: The reaction is often sensitive to moisture, so anhydrous solvents and proper inert atmosphere techniques are important.

Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide, providing a direct route to alkynylated pyridines. [8][9]This reaction is typically co-catalyzed by palladium and copper. [9] Reaction Scheme:

Protocol: Sonogashira Coupling of 3-Bromo-2-ethoxy-5-methylpyridine with Phenylacetylene

Materials:

  • 3-Bromo-2-ethoxy-5-methylpyridine

  • Phenylacetylene

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-bromo-2-ethoxy-5-methylpyridine (1.0 mmol, 1.0 equiv).

  • Add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the precipitated salts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

  • Copper Co-catalyst: Copper(I) iodide is a crucial co-catalyst in the Sonogashira reaction, facilitating the formation of a copper acetylide intermediate. [9]* Base: Triethylamine serves as both the base and, in some cases, the solvent. It is necessary to deprotonate the terminal alkyne.

  • Mild Conditions: Many Sonogashira couplings can be performed at room temperature, which is advantageous for substrates with sensitive functional groups. [9]A protocol using Pd(CF₃COO)₂ and PPh₃ in DMF at 100°C has also been reported for similar substrates. [8][10]

Stille Coupling: An Alternative for C-C Bond Formation

The Stille coupling utilizes organotin reagents as the coupling partners. [11]While organotins are toxic, they are often tolerant of a wide range of functional groups and are not sensitive to moisture or air. [11][12] Reaction Scheme:

Protocol: Stille Coupling of 3-Bromo-2-ethoxy-5-methylpyridine with Tributyl(vinyl)tin

Materials:

  • 3-Bromo-2-ethoxy-5-methylpyridine

  • Tributyl(vinyl)tin

  • Pd(PPh₃)₄

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-ethoxy-5-methylpyridine (1.0 mmol, 1.0 equiv) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Add tributyl(vinyl)tin (1.1 mmol, 1.1 equiv) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (3 x 10 mL) to remove the tin byproducts.

  • Wash the organic layer with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

  • Organotin Reagent: Organostannanes are effective transmetalating agents in the Stille coupling. [12]* Workup: The use of potassium fluoride is a common method to remove the toxic organotin byproducts from the reaction mixture.

Heck Coupling: Vinylation of the Pyridine Ring

The Heck reaction couples the aryl halide with an alkene to form a new C-C bond, providing a route to vinyl-substituted pyridines. [13][14] Reaction Scheme:

Protocol: Heck Coupling of 3-Bromo-2-ethoxy-5-methylpyridine with Styrene

Materials:

  • 3-Bromo-2-ethoxy-5-methylpyridine

  • Styrene

  • Pd(OAc)₂

  • Tri-o-tolylphosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried pressure tube equipped with a magnetic stir bar, add 3-bromo-2-ethoxy-5-methylpyridine (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous acetonitrile (5 mL) and triethylamine (1.5 mmol, 1.5 equiv).

  • Add styrene (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the pressure tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

  • Ligand: Tri-o-tolylphosphine is a common ligand for Heck reactions.

  • Base: A hindered amine base like triethylamine is typically used to neutralize the HBr generated during the reaction.

  • Temperature: Heck reactions often require elevated temperatures to proceed efficiently. [13]

Conclusion

The successful functionalization of 3-bromo-2-ethoxy-5-methylpyridine via palladium-catalyzed cross-coupling is a highly achievable goal with the appropriate selection of catalyst, ligands, and reaction conditions. This guide provides a foundational understanding and practical protocols to empower researchers in their synthetic endeavors. The versatility of this building block, combined with the power of palladium catalysis, opens the door to the rapid assembly of novel molecular architectures for the advancement of drug discovery and materials science.

References

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as C
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org.
  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing).
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing).
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Pd(II)
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Palladium Catalysts [Cross-coupling Reaction using Transition Metal C
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH.
  • The Stille Reaction. Chem 115 Myers.
  • Sonogashira cross-coupling of 3-bromo-1,2-diones.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.
  • Application Notes and Protocols for Stille Coupling of 2,3,5-Tribromothieno[3,2-b]thiophene Deriv
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • THE STILLE REACTION, 38 YEARS L
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • Cross-coupling reaction. Wikipedia.
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
  • Heck Reaction. Chemistry LibreTexts.
  • Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
  • Stille Coupling. NROChemistry.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF.
  • Sonogashira Coupling. Chemistry LibreTexts.
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  • Stille Coupling. Chemistry LibreTexts.

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Method

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 3-Bromo-2-ethoxy-5-methylpyridine

Introduction: The Strategic Importance of the Pyridine Scaffold and the Versatility of 3-Bromo-2-ethoxy-5-methylpyridine The pyridine ring is a cornerstone of modern medicinal chemistry and drug design. Its presence in n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyridine Scaffold and the Versatility of 3-Bromo-2-ethoxy-5-methylpyridine

The pyridine ring is a cornerstone of modern medicinal chemistry and drug design. Its presence in numerous FDA-approved drugs highlights its role in modulating pharmacological activity, enhancing binding affinity, and improving pharmacokinetic properties such as metabolic stability and permeability.[1][2] The nitrogen atom in the pyridine ring not only provides a site for hydrogen bonding but also influences the electronic properties of the entire molecule, making it a "privileged scaffold" in the development of novel therapeutic agents.[2]

This guide focuses on a particularly useful and versatile building block: 3-Bromo-2-ethoxy-5-methylpyridine . This substrate is strategically functionalized for diversification at the C3 position. The bromine atom serves as an excellent handle for a variety of metal-catalyzed cross-coupling reactions. The electron-donating ethoxy group at the C2 position and the methyl group at the C5 position electronically enrich the pyridine ring, influencing the reactivity at the C3-bromo position. This document provides detailed protocols and the underlying scientific rationale for leveraging this building block in the synthesis of a diverse array of substituted pyridines, targeting researchers and professionals in drug development.

Core Synthetic Strategies: A Multi-faceted Approach to Functionalization

The C3-Br bond of 3-Bromo-2-ethoxy-5-methylpyridine is amenable to several powerful synthetic transformations. This guide will focus on three major classes of palladium-catalyzed cross-coupling reactions and an alternative organometallic approach.

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or alkyl boronic acids/esters.

  • Sonogashira Coupling: For the introduction of alkyne moieties, creating C(sp²)-C(sp) bonds.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.

  • Lithiation-Trapping: An alternative pathway for C-C bond formation via a lithiated intermediate.

The choice of methodology depends on the desired final product and the functional group tolerance of the coupling partners.

Methodology 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing biaryl and related C-C bonds due to the mild reaction conditions and the commercial availability of a vast library of boronic acids and esters.[3]

Causality Behind Experimental Choices
  • Catalyst System: A palladium(0) species is the active catalyst.[4] This is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or is used directly as a complex like Pd(PPh₃)₄. The choice of ligand is critical. For electron-rich pyridine substrates, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[5]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[6] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and the tolerance of base-sensitive functional groups.[7]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is often used.[7] Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition PdII_Complex L₂Pd(II)(Py-R)(Br) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_R_R L₂Pd(II)(Py-R)(R') Transmetalation->PdII_R_R Boronate R'-B(OR)₃⁻ Boronate->Transmetalation Base Base (e.g., K₂CO₃) Base->Boronate BoronicAcid R'-B(OH)₂ BoronicAcid->Boronate + Base RedElim Reductive Elimination RedElim->Pd0 Product Py-R-R' Product->RedElim StartingMaterial Py-R-Br StartingMaterial->OxAdd

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-ethoxy-5-methylpyridine with Phenylboronic Acid

Table 1: Reaction Parameters for Suzuki-Miyaura Coupling

ParameterValue/ReagentRationale
Substrate 3-Bromo-2-ethoxy-5-methylpyridine (1.0 equiv)The starting material.
Coupling Partner Phenylboronic Acid (1.2 equiv)A slight excess ensures complete consumption of the substrate.
Pd Catalyst Pd(PPh₃)₄ (3 mol%)A reliable, commercially available Pd(0) catalyst.
Base K₂CO₃ (2.0 equiv)A standard base, effective and cost-efficient.
Solvent 1,4-Dioxane/H₂O (4:1 v/v)A common solvent system that dissolves both organic and inorganic reagents.[7]
Temperature 90 °CSufficient thermal energy to drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and degradation of the Pd(0) catalyst.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add 3-Bromo-2-ethoxy-5-methylpyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ (0.03 mmol) to the flask.

  • Add the degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Stir the reaction mixture at 90 °C and monitor by TLC or LC-MS for the disappearance of the starting material (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-ethoxy-5-methyl-3-phenylpyridine.

Methodology 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a highly effective method for linking terminal alkynes with aryl or vinyl halides, providing access to a wide range of conjugated systems.[8][9]

Causality Behind Experimental Choices
  • Catalyst System: This reaction uniquely employs a dual-catalyst system. A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) is used to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10][11]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to neutralize the HBr byproduct and as the solvent in many cases.

  • Solvent: Anhydrous, deoxygenated solvents like THF or DMF are typically used, often in conjunction with the amine base. Anhydrous and anaerobic conditions are crucial to prevent side reactions like the oxidative homocoupling of the alkyne (Glaser coupling).[8]

Visualizing the Sonogashira Dual Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd(0) PdII_Complex L₂Pd(II)(Py-R)(Br) Pd0->PdII_Complex Oxidative Addition (Py-R-Br) PdII_Alkyne L₂Pd(II)(Py-R)(C≡CR') PdII_Complex->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Py-R-C≡CR' PdII_Alkyne->Product CuX Cu(I)Br Cu_Alkyne Cu(I)-C≡CR' CuX->Cu_Alkyne Cu_Alkyne->PdII_Complex Alkyne H-C≡CR' Alkyne->Cu_Alkyne + Base Base Base (e.g., Et₃N) Base->Cu_Alkyne

Caption: Dual catalytic cycles in the Sonogashira cross-coupling reaction.

Protocol: Sonogashira Coupling of 3-Bromo-2-ethoxy-5-methylpyridine with Phenylacetylene

Table 2: Reaction Parameters for Sonogashira Coupling

ParameterValue/ReagentRationale
Substrate 3-Bromo-2-ethoxy-5-methylpyridine (1.0 equiv)The starting material.
Coupling Partner Phenylacetylene (1.1 equiv)A slight excess is used.
Pd Catalyst PdCl₂(PPh₃)₂ (2 mol%)A common and effective Pd(II) precatalyst.
Cu Co-catalyst CuI (4 mol%)Activates the alkyne for transmetalation.
Base/Solvent Triethylamine (TEA)Acts as both base and solvent, ensuring anhydrous conditions.
Temperature Room Temperature to 50 °COften proceeds at mild temperatures.
Atmosphere Inert (Nitrogen or Argon)Prevents Glaser coupling and catalyst degradation.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add 3-Bromo-2-ethoxy-5-methylpyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed triethylamine (5 mL) via syringe.

  • Add phenylacetylene (1.1 mmol) dropwise via syringe.

  • Stir the reaction at room temperature. If the reaction is sluggish, it can be gently warmed to 40-50 °C.

  • Monitor the reaction by TLC or LC-MS (typically complete in 2-6 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford 2-ethoxy-5-methyl-3-(phenylethynyl)pyridine.

Methodology 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, connecting aryl halides with a vast array of primary and secondary amines.[12][13]

Causality Behind Experimental Choices
  • Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or Josiphos-type ligands) are essential for promoting the challenging reductive elimination step that forms the C-N bond.[14] Pre-formed palladium precatalysts incorporating these ligands are often used for reproducibility.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, as it is strong enough to deprotonate the amine without competing as a nucleophile.[15] Other bases like K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates.

  • Solvent: Anhydrous, aprotic polar solvents such as toluene, dioxane, or THF are used to ensure the stability of the catalyst and the reactive intermediates.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition PdII_Complex L₂Pd(II)(Py-R)(Br) OxAdd->PdII_Complex AmineCoord Amine Coordination PdII_Complex->AmineCoord + R'R''NH - Base-HBr PdII_Amido L₂Pd(II)(Py-R)(NR'R'') AmineCoord->PdII_Amido Amine R'R''NH Amine->AmineCoord Base Base (NaOtBu) Base->AmineCoord RedElim Reductive Elimination RedElim->Pd0 Product Py-R-NR'R'' Product->RedElim StartingMaterial Py-R-Br StartingMaterial->OxAdd

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-ethoxy-5-methylpyridine with Morpholine

Table 3: Reaction Parameters for Buchwald-Hartwig Amination

ParameterValue/ReagentRationale
Substrate 3-Bromo-2-ethoxy-5-methylpyridine (1.0 equiv)The starting material.
Coupling Partner Morpholine (1.2 equiv)A common secondary amine nucleophile.
Pd Precatalyst XPhos Pd G3 (2 mol%)A highly active and stable precatalyst for C-N coupling.
Base NaOtBu (1.4 equiv)A strong, non-nucleophilic base essential for this reaction.
Solvent TolueneAnhydrous, aprotic solvent.
Temperature 100 °CHigher temperatures are often required for C-N bond formation.
Atmosphere Inert (Nitrogen or Argon)Critical for catalyst stability.

Step-by-Step Procedure:

  • In a glovebox, add NaOtBu (1.4 mmol) and XPhos Pd G3 (0.02 mmol) to a flame-dried Schlenk tube.

  • Add 3-Bromo-2-ethoxy-5-methylpyridine (1.0 mmol) and anhydrous toluene (5 mL).

  • Add morpholine (1.2 mmol) via syringe.

  • Seal the tube and remove it from the glovebox.

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction by LC-MS (typically complete in 6-18 hours).

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield 4-(2-ethoxy-5-methylpyridin-3-yl)morpholine.

Methodology 4: Lithiation and Electrophilic Trapping

As an alternative to palladium catalysis, halogen-metal exchange can be used to generate a nucleophilic organolithium species, which can then be trapped with various electrophiles.[16]

Causality Behind Experimental Choices
  • Lithiation Reagent: Strong alkyllithium bases like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are used to perform the halogen-metal exchange.[17]

  • Temperature: These reactions must be carried out at very low temperatures (typically -78 °C) to prevent side reactions, such as decomposition of the organolithium intermediate or addition to the pyridine ring.[16]

  • Electrophile: A wide range of electrophiles can be used, including aldehydes, ketones, CO₂, and alkyl halides, allowing for the introduction of diverse functional groups.

Visualizing the Lithiation-Trapping Workflow

Lithiation_Workflow Start 3-Bromo-2-ethoxy- 5-methylpyridine Step1 Halogen-Metal Exchange (n-BuLi, THF, -78 °C) Start->Step1 Intermediate 3-Lithio-2-ethoxy- 5-methylpyridine (Organolithium Intermediate) Step1->Intermediate Step2 Electrophilic Quench (E⁺, -78 °C to RT) Intermediate->Step2 Product 3-Substituted Pyridine (Product) Step2->Product

Caption: General workflow for lithiation and electrophilic trapping.

Protocol: Lithiation of 3-Bromo-2-ethoxy-5-methylpyridine and Trapping with Benzaldehyde

Table 4: Reaction Parameters for Lithiation-Trapping

ParameterValue/ReagentRationale
Substrate 3-Bromo-2-ethoxy-5-methylpyridine (1.0 equiv)The starting material.
Lithiation Reagent n-Butyllithium (1.1 equiv, 2.5 M in hexanes)Standard reagent for Br-Li exchange.
Electrophile Benzaldehyde (1.2 equiv)Traps the organolithium species to form a secondary alcohol.
Solvent Anhydrous THFA polar aprotic solvent required for stabilizing the organolithium.
Temperature -78 °CCritical for the stability of the lithiated pyridine.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent quenching by atmospheric moisture and CO₂.

Step-by-Step Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous THF (10 mL) and cool to -78 °C in a dry ice/acetone bath.

  • Add a solution of 3-Bromo-2-ethoxy-5-methylpyridine (1.0 mmol) in anhydrous THF (2 mL) to the flask.

  • Slowly add n-butyllithium (1.1 equiv) dropwise, ensuring the internal temperature remains below -70 °C.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete halogen-metal exchange.

  • Add benzaldehyde (1.2 mmol) dropwise.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield (2-ethoxy-5-methylpyridin-3-yl)(phenyl)methanol.

Conclusion

3-Bromo-2-ethoxy-5-methylpyridine is a highly valuable and adaptable building block for the synthesis of diverse, substituted pyridines. Through the judicious application of modern synthetic methodologies such as Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and lithiation-trapping, researchers can efficiently access a wide chemical space. The protocols and rationales provided in this guide serve as a comprehensive resource for scientists and professionals in drug discovery, enabling the strategic design and synthesis of novel pyridine-based compounds with therapeutic potential.

References

  • Ullah, E., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

  • Kondo, Y., Murata, N., & Sakamoto, T. (1994). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. HETEROCYCLES. [Link]

  • Oreate AI. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

  • Kaur, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. [Link]

  • ResearchGate. (2025). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. ResearchGate. [Link]

  • Google Patents. (2020). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • ResearchGate. (2025). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. ResearchGate. [Link]

  • ACS Publications. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. [Link]

  • ResearchGate. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]

  • PubMed Central. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed Central. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Verma, S., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • PubMed. (2010). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Organic Chemistry Portal. [Link]

  • ScienceDirect. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Tetrahedron Letters. [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • YouTube. (2020). Seven Name Reactions in One - Palladium Catalysed Reaction. YouTube. [Link]

  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. [Link]

  • PubMed Central. (2011). A Simple, Modular Synthesis of Substituted Pyridines. PubMed Central. [Link]

  • HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. [Link]

  • PubMed Central. (2021). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. PubMed Central. [Link]

  • PubMed Central. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • PubMed Central. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PubMed Central. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Google Patents. (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • RSC Publishing. (2007). Lithiation-electrophilic trapping of N-sulfonyl-activated ethylene aziridines. RSC Publishing. [Link]

  • YouTube. (2020). Buchwald-Hartwig cross-coupling reaction. YouTube. [Link]

Sources

Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-ethoxy-5-methylpyridine with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Privileged Scaffolds in Medicinal Chemistry The substituted pyridine core is a cornerstone of modern medicinal chemistry, appearing...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Privileged Scaffolds in Medicinal Chemistry

The substituted pyridine core is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a "privileged scaffold" for designing potent and selective therapeutics.[3][4] Specifically, the 2,3,5-trisubstituted pyridine motif offers a rich three-dimensional vector space for molecular elaboration, crucial for optimizing drug-target interactions.

The Suzuki-Miyaura cross-coupling reaction stands as a premier method for constructing C-C bonds, particularly for creating biaryl structures.[5][6] Its operational simplicity, mild reaction conditions, and broad functional group tolerance have made it an indispensable tool in pharmaceutical research and development. This application note provides a detailed guide to the Suzuki-Miyaura coupling of 3-Bromo-2-ethoxy-5-methylpyridine with various arylboronic acids, a key transformation for accessing a diverse library of novel 3-aryl-2-ethoxy-5-methylpyridine derivatives with significant potential in drug discovery.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The overall catalytic cycle is a finely tuned interplay of the palladium catalyst's oxidation states (Pd(0) and Pd(II)), the organic halide, the organoboron reagent, and a base.[8]

  • Oxidative Addition: The catalytic cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of 3-Bromo-2-ethoxy-5-methylpyridine. This step forms a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[5] For an electron-rich substrate like 3-Bromo-2-ethoxy-5-methylpyridine, this step can be the rate-limiting one, often requiring a suitable ligand on the palladium to facilitate the reaction.[9]

  • Transmetalation: This step involves the transfer of the aryl group from the boron atom of the arylboronic acid to the palladium center. The presence of a base is critical here. The base activates the boronic acid, forming a more nucleophilic boronate species, which then readily undergoes transmetalation.[10]

  • Reductive Elimination: In the final step, the two organic groups (the pyridine and the aryl moiety) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_ArylHalide Ar-Pd(II)L_n-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetalation

Figure 1: The Suzuki-Miyaura Catalytic Cycle

Detailed Experimental Protocol

This protocol provides a reliable method for the Suzuki-Miyaura coupling of 3-Bromo-2-ethoxy-5-methylpyridine with a representative arylboronic acid.

Materials:

  • 3-Bromo-2-ethoxy-5-methylpyridine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask, add 3-Bromo-2-ethoxy-5-methylpyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

    • Add the palladium catalyst, for instance, a pre-catalyst mixture of Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%). For more challenging couplings, a more active catalyst system like Pd(dppf)Cl₂ (2-5 mol%) might be necessary.[7][11]

    • The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (nitrogen or argon) by evacuating and backfilling three times.

  • Solvent Addition and Reaction:

    • Through the septum, add the degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., a 4:1 or 5:1 ratio, 5 mL total volume).[12] The addition of water is often crucial for activating the boronic acid and dissolving the inorganic base.

    • The reaction mixture is then heated to a temperature between 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific substrates and catalyst used.[11]

    • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup and Purification:

    • Once the reaction is complete, the mixture is cooled to room temperature.

    • The reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-2-ethoxy-5-methylpyridine product.

Experimental_Workflow A 1. Reagent Addition (Pyridine, Boronic Acid, Base, Catalyst) B 2. Inert Atmosphere (Evacuate/Backfill with N₂/Ar) A->B C 3. Solvent Addition (Degassed Dioxane/Water) B->C D 4. Heating & Stirring (80-100 °C, 4-12 h) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E F 6. Workup (Extraction & Washing) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H Final Product G->H

Figure 2: General Experimental Workflow

Scope of the Reaction: A Tabular Overview

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of 3-Bromo-2-ethoxy-5-methylpyridine with a variety of arylboronic acids, based on established protocols for structurally similar compounds.[1]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90885-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄Dioxane/H₂O85690-98
34-Fluorophenylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄Toluene/H₂O1001280-90
43-Thienylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DME/H₂O901075-85
54-Acetylphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DMF/H₂O1001270-80

Note: Yields are approximate and can vary based on the specific reaction scale and purification efficiency. Optimization may be required for each substrate combination.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous/degassed solvents- Poorly soluble base- Use a fresh batch of catalyst or a more active pre-catalyst.- Ensure solvents are properly dried and degassed.- Use a finely ground base (e.g., K₃PO₄) and ensure vigorous stirring.
Protodeboronation (Loss of Boronic Acid) - Presence of excess water or acid- Prolonged reaction time at high temperature- Use a minimal amount of water necessary for the reaction.- Consider using an anhydrous base like KF.- Monitor the reaction closely and stop when the starting halide is consumed.
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precursor without a pre-reduction step- Thoroughly degas the reaction mixture and maintain an inert atmosphere.- Use a Pd(0) catalyst directly or ensure conditions for in-situ reduction of the Pd(II) source.
Difficulty with Electron-Rich Aryl Bromides - Slow oxidative addition- Use a more electron-rich and bulky phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) to accelerate oxidative addition.[9]

Conclusion

The Suzuki-Miyaura cross-coupling of 3-Bromo-2-ethoxy-5-methylpyridine with arylboronic acids is a robust and highly versatile method for the synthesis of a diverse range of 2,3,5-substituted pyridines. These compounds are of high value to the drug discovery and development community. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and purity for a broad scope of substrates. The protocols and insights provided in this application note offer a solid foundation for the successful implementation of this critical transformation in the laboratory.

References

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Murray, P. R. D., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. RSC Advances, 10(31), 18313–18318.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. Retrieved from [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Retrieved from [Link]

  • IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

  • ResearchGate. (2023, August 16). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Cyanation of 3-Bromo-2-ethoxy-5-methylpyridine

Introduction: The Significance of the 2-Alkoxy-3-cyanopyridine Scaffold The 2-alkoxy-3-cyanopyridine core is a privileged scaffold in medicinal chemistry and materials science.[1] This structural motif is present in a va...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Alkoxy-3-cyanopyridine Scaffold

The 2-alkoxy-3-cyanopyridine core is a privileged scaffold in medicinal chemistry and materials science.[1] This structural motif is present in a variety of biologically active compounds, exhibiting a range of therapeutic properties.[2][3] The nitrile group is a versatile synthetic handle, readily transformed into other functional groups such as amines, carboxylic acids, and amides, making these compounds valuable intermediates in the synthesis of complex molecular architectures.[4] The palladium-catalyzed cross-coupling reaction represents a powerful and efficient method for the introduction of a cyano group onto an aromatic or heteroaromatic ring, offering milder conditions and greater functional group tolerance compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[5] This application note provides a detailed experimental procedure for the cyanation of 3-bromo-2-ethoxy-5-methylpyridine, a key intermediate for the synthesis of various pharmaceutical and agrochemical candidates.

Reaction Principle: The Palladium Catalytic Cycle

The conversion of 3-bromo-2-ethoxy-5-methylpyridine to 2-ethoxy-5-methyl-3-cyanopyridine is achieved through a palladium-catalyzed cross-coupling reaction. The generally accepted mechanism involves a catalytic cycle initiated by the active Pd(0) species. This cycle consists of three key steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with a cyanide source, and reductive elimination to yield the desired nitrile product and regenerate the Pd(0) catalyst. The choice of palladium precursor, ligand, and cyanide source is critical for the success of this transformation, influencing reaction rate, yield, and functional group compatibility.[5]

Reagents and Materials

Reagent/MaterialGradeSupplierNotes
3-Bromo-2-ethoxy-5-methylpyridine≥97%Commercially Available---
Zinc Cyanide (Zn(CN)₂)98%Commercially AvailableHighly Toxic! Handle with extreme caution in a fume hood.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially AvailableAir and light sensitive. Store under inert atmosphere.
1,1'-Bis(diphenylphosphino)ferrocene (dppf)≥97%Commercially AvailableAir-stable ligand.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse a dry solvent to prevent catalyst deactivation.
TolueneAnhydrous, ≥99.8%Commercially AvailableFor extraction.
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated aqueous Sodium Bicarbonate (NaHCO₃)---Prepared in-houseFor work-up.
Brine (Saturated aqueous NaCl)---Prepared in-houseFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeCommercially AvailableFor drying organic layers.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.[6]
Schlenk flask or oven-dried round-bottom flask---------
Magnetic stirrer and stir bar---------
Heating mantle with temperature controller---------
Inert gas (Nitrogen or Argon) supplyHigh Purity------
Standard laboratory glassware---------
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially Available---

Experimental Workflow Diagram

Caption: Experimental workflow for the palladium-catalyzed cyanation.

Detailed Step-by-Step Protocol

1. Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2-ethoxy-5-methylpyridine (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.04 eq).

  • The use of a slight excess of ligand to palladium is crucial to ensure the stability of the catalytic species and prevent catalyst decomposition.

  • Seal the flask with a rubber septum and evacuate and backfill with an inert gas (nitrogen or argon) three times. This is a critical step to remove oxygen, which can oxidize the Pd(0) catalyst.

  • Under a positive pressure of inert gas, add anhydrous N,N-dimethylformamide (DMF) via syringe to achieve a substrate concentration of approximately 0.5 M.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

2. Reaction Execution and Monitoring:

  • Immerse the flask in a preheated oil bath at 120 °C and stir vigorously. The electron-rich nature of the 2-ethoxypyridine ring can sometimes slow down the oxidative addition step, necessitating a higher reaction temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The product, being more polar than the starting material, will have a lower Rf value.

  • The reaction is typically complete within 4-12 hours.

3. Work-up Procedure:

  • Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

  • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Caution: This step may generate some heat and gas.

  • Transfer the mixture to a separatory funnel and extract with toluene or ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine (2 x volume of DMF) to remove any remaining DMF and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification:

  • The crude product can be purified by flash column chromatography on silica gel.[7] A gradient elution system, starting with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., up to 30% ethyl acetate in hexanes), is typically effective.

  • For highly pure material, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be performed.[8]

Catalytic Cycle Mechanism

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_CN Ar-Pd(II)L₂(CN) Transmetal->PdII_CN ZnBrCN Zn(Br)CN Transmetal->ZnBrCN - ½ ZnBr₂ RedElim Reductive Elimination PdII_CN->RedElim RedElim->Pd0 ArCN Ar-CN RedElim->ArCN - Ar-CN ArBr Ar-Br ArBr->OxAdd + Ar-Br ZnCN2 Zn(CN)₂ ZnCN2->Transmetal + ½ Zn(CN)₂

Caption: Palladium-catalyzed cyanation catalytic cycle.

Expected Results and Characterization

Upon successful completion of the reaction and purification, 2-ethoxy-5-methyl-3-cyanopyridine is expected as a white to off-white solid.

Parameter Expected Value/Observation
Typical Yield 75-90%
Appearance White to off-white solid
¹H NMR Characteristic signals for the ethoxy group (triplet and quartet), methyl group (singlet), and two aromatic protons (doublets).
¹³C NMR Signals corresponding to the pyridine ring carbons, the nitrile carbon (typically ~115-120 ppm), and the carbons of the ethoxy and methyl groups.[9][10]
IR Spectroscopy A strong, sharp absorption band for the nitrile (C≡N) stretch is expected in the range of 2220-2240 cm⁻¹.[2]
Mass Spectrometry (HRMS) The calculated mass for the molecular ion [M+H]⁺ should be confirmed with high accuracy.[9]

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently dry solvent or reagents.3. Reaction temperature too low.1. Ensure proper inert atmosphere technique.2. Use freshly opened anhydrous solvent.3. Increase reaction temperature in 10 °C increments.
Formation of Side Products 1. Catalyst decomposition.2. Reaction with residual water.1. Increase ligand to palladium ratio slightly.2. Ensure all reagents and solvents are scrupulously dry.
Difficult Purification 1. Product is highly polar.2. Residual DMF in the crude product.1. Use a more polar eluent system for column chromatography or consider reverse-phase chromatography.[11]2. Ensure thorough washing with brine during work-up.

Safety Precautions

  • Zinc Cyanide: Zinc cyanide is highly toxic and can be fatal if swallowed or inhaled. It releases toxic hydrogen cyanide gas upon contact with acids. Always handle zinc cyanide in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[12][13]

  • Palladium Catalysts: Palladium catalysts, especially when finely divided, can be pyrophoric. Handle in an inert atmosphere and avoid creating dust.[14][15]

  • Solvents: DMF is a reproductive toxin. Toluene and ethyl acetate are flammable. Handle all solvents in a fume hood and away from ignition sources.

  • Waste Disposal: All waste containing cyanide or palladium must be disposed of according to institutional and local regulations for hazardous waste. Do not mix cyanide waste with acidic waste.

References

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH. [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]

  • Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry (RSC Publishing). [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Royal Society of Chemistry. [Link]

  • Cs2CO3-Mediated Synthesis of 2-Alkoxy-3-cyanopyridines: Integrated Crystallographic, Photophysical, and DFT Analyses SUPPORTING. The Royal Society of Chemistry. [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters (ACS Publications). [Link]

  • Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Springer. [Link]

  • A Continuous Procedure Based on Column Chromatography to Purify Anthocyanins from Schisandra chinensis by a Macroporous Resin plus Gel Filtration Chromatography. PMC - NIH. [Link]

  • Synthesis method of cyanopyridine and derivatives thereof.
  • Standard Operating Procedure. University of California, Los Angeles. [Link]

  • The 2‐alkoxy‐3‐cyanopyridine as a versatile pharmacophore. ResearchGate. [Link]

  • column chromatography & purification of organic compounds. YouTube. [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Royal Society of Chemistry. [Link]

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Handling Cyanide Safely: Protocols for Mining and Metal Processing Industries. TSM TheSafetyMaster Private Limited. [Link]

  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. [Link]

  • Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent. ResearchGate. [Link]

  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciELO. [Link]

  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]

  • Purifying ionic compounds by flash column chromatography. Biotage. [Link]

  • Palladium-catalyzed cyanation and alkynylation of allylic gem-difluorides via Hiyama-type coupling. Chemical Communications (RSC Publishing). [Link]

  • Isolation of Plant Pigments by Column Chromatography. Amrita University - YouTube. [Link]

  • Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. ResearchGate. [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Role of 3-Bromo-2-ethoxy-5-methylpyridine in Modern Pharmaceutical Synthesis

Introduction: A Versatile Pyridine Building Block In the landscape of medicinal chemistry and pharmaceutical development, the pyridine scaffold is a cornerstone, present in a vast array of therapeutic agents. Among the m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Pyridine Building Block

In the landscape of medicinal chemistry and pharmaceutical development, the pyridine scaffold is a cornerstone, present in a vast array of therapeutic agents. Among the myriad of substituted pyridine intermediates, 3-Bromo-2-ethoxy-5-methylpyridine has emerged as a particularly valuable building block. Its strategic arrangement of functional groups—a reactive bromine atom, an electron-donating ethoxy group, and a methyl group—offers a powerful toolkit for molecular architects.

The bromine atom at the 3-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. The 2-ethoxy group modulates the electronic properties of the pyridine ring, influencing reactivity and providing a steric handle. The 5-methyl group offers a point for further functionalization or can be a key pharmacophoric element. This guide provides an in-depth exploration of the synthesis and application of this intermediate, with detailed protocols for its use in key transformations that are fundamental to modern drug discovery.

Physicochemical Properties & Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its safe handling and effective use in synthesis.

PropertyValue
IUPAC Name 3-Bromo-2-ethoxy-5-methylpyridine
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.08 g/mol
CAS Number 1823011-39-9 (example, may vary)
Appearance Typically a liquid or low-melting solid
Boiling Point Not widely reported, estimated >200 °C
Density ~1.4-1.5 g/mL (estimated based on analogs)

Safety & Handling Precautions: Based on data for analogous brominated pyridines, 3-Bromo-2-ethoxy-5-methylpyridine should be handled with care.[1][2]

  • Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation/damage.[1][2] May cause respiratory irritation.

  • Precautionary Measures: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][3] Avoid breathing vapors. Wash hands thoroughly after handling. Store in a tightly sealed container in a cool, dry place.

Synthetic Pathways to 3-Bromo-2-ethoxy-5-methylpyridine

While specific patents for this exact molecule are not prevalent, its synthesis can be logically derived from established methodologies for similar substituted pyridines.[4][5][6] A common and industrially viable approach involves a multi-step sequence starting from readily available precursors.

cluster_0 Conceptual Synthetic Workflow A 2-Hydroxy-5-methylpyridine or 2-Chloro-5-methylpyridine B Ethoxylation (Williamson Ether Synthesis) A->B NaOEt, EtOH C 2-Ethoxy-5-methylpyridine B->C D Electrophilic Bromination C->D NBS or Br2 Solvent (e.g., CH3CN) E 3-Bromo-2-ethoxy-5-methylpyridine (Target Intermediate) D->E

Caption: Conceptual workflow for the synthesis of the target intermediate.

Protocol 1: Generalized Synthesis via Ethoxylation and Bromination

This protocol is a representative procedure based on analogous transformations.[4][6]

  • Ethoxylation: a. To a solution of sodium ethoxide (1.1 eq.) in dry ethanol, add 2-chloro-5-methylpyridine (1.0 eq.). b. Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-8 hours). c. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. d. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). e. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield crude 2-ethoxy-5-methylpyridine.

  • Bromination: a. Dissolve the crude 2-ethoxy-5-methylpyridine (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane. b. Cool the solution to 0-5 °C in an ice bath. c. Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise, ensuring the temperature remains below 10 °C. The ethoxy group is an activating group, directing the electrophilic bromine to the ortho or para positions. The 3-position is electronically favored. d. Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring for completion.[4] e. Quench the reaction with an aqueous solution of sodium thiosulfate. f. Extract the product with an organic solvent, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate. g. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or vacuum distillation to obtain pure 3-Bromo-2-ethoxy-5-methylpyridine.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true utility of 3-Bromo-2-ethoxy-5-methylpyridine is realized in its role as a substrate in palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for constructing the complex scaffolds of active pharmaceutical ingredients (APIs).[7]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a Nobel Prize-winning method for creating a carbon-carbon bond between an organohalide and an organoboron compound.[8][9] It is favored in pharmaceutical synthesis due to its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[9]

Causality in Protocol Design:

  • Catalyst: A palladium(0) species is the active catalyst. Often, a Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed complex like Pd(PPh₃)₄ is used, which is reduced in situ.

  • Ligand: An electron-rich phosphine ligand (e.g., PPh₃, SPhos, XPhos) is crucial. It stabilizes the palladium center, facilitates the oxidative addition and reductive elimination steps, and prevents catalyst decomposition.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step in the catalytic cycle.[9]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common. Water aids in dissolving the base and the boronate salt, accelerating the reaction.

cluster_1 Suzuki-Miyaura Coupling Workflow A Combine Reactants - 3-Bromo-2-ethoxy-5-methylpyridine - Aryl/Heteroaryl Boronic Acid (1.2 eq) - Base (e.g., K2CO3, 2.0 eq) B Add Solvent (e.g., Dioxane/H2O) A->B C Degas Mixture (N2 or Ar purge) B->C Inert Atmosphere D Add Catalyst & Ligand - Pd Source (e.g., Pd(OAc)2, 1-5 mol%) - Ligand (e.g., SPhos, 2-10 mol%) C->D E Heat Reaction (80-100 °C, 2-12 h) D->E Monitor by TLC/LCMS F Workup & Purification - Quench, Extract, Chromatograph E->F

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol is a standard, field-proven procedure adapted for the title compound.[10][11]

  • Reaction Setup: To a Schlenk flask or reaction vial, add 3-Bromo-2-ethoxy-5-methylpyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

  • Inerting: Seal the vessel and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and any additional ligand if required.

  • Heating: Heat the reaction mixture to 85-95 °C with vigorous stirring.[10]

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction & Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to yield the desired biaryl product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, particularly for synthesizing aryl amines from aryl halides.[12][13] It has superseded older, harsher methods like the Ullmann condensation due to its broader substrate scope and milder conditions.[14] This reaction is indispensable for synthesizing compounds where an amine is attached to a pyridine ring, a common motif in pharmaceuticals.

Causality in Protocol Design:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, Josiphos, BrettPhos). The ligand's steric bulk promotes the final reductive elimination step, which forms the C-N bond and regenerates the catalyst.[13]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[15] Its role is to deprotonate the amine, forming the amide, which then participates in the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic intermediates.

cluster_2 Buchwald-Hartwig Amination Workflow A Combine in Glovebox/under Inert Gas - 3-Bromo-2-ethoxy-5-methylpyridine - Amine (1.1 eq) - Base (NaOt-Bu, 1.4 eq) - Pd Precatalyst & Ligand B Add Anhydrous Solvent (e.g., Toluene) A->B C Seal & Heat Reaction (80-110 °C, 4-24 h) B->C Monitor by TLC/LCMS D Cool & Quench (e.g., with aq. NH4Cl) C->D E Workup & Purification - Extract, Dry, Chromatograph D->E

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki-Miyaura Coupling of 3-Bromo-2-ethoxy-5-methylpyridine

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reactions involving 3-bromo-2-ethoxy-5-methylpyridine. This guide is designed for researchers, scientists, and professionals in dru...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reactions involving 3-bromo-2-ethoxy-5-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of their reactions with this specific, and sometimes challenging, substrate. Here, we will delve into common issues, provide evidence-based troubleshooting strategies, and answer frequently asked questions to ensure your success.

Understanding the Substrate: 3-Bromo-2-ethoxy-5-methylpyridine

3-Bromo-2-ethoxy-5-methylpyridine presents a unique set of challenges in Suzuki-Miyaura couplings. The electron-donating nature of the ethoxy and methyl groups can influence the reactivity of the pyridine ring, while the ortho-ethoxy group introduces steric hindrance around the reactive C-Br bond. Furthermore, the pyridine nitrogen itself can act as a ligand, potentially interfering with the palladium catalyst. This guide will address these specific challenges head-on.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on established chemical principles.

Issue 1: Low to No Product Formation

A low or complete lack of product is a common frustration. Several factors related to the unique properties of 3-bromo-2-ethoxy-5-methylpyridine could be at play.

Possible Causes & Recommended Actions:

  • Inefficient Oxidative Addition: The electron-rich nature of the pyridine ring can slow down the oxidative addition of the C-Br bond to the Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or other Buchwald-type biaryl phosphines are designed to accelerate oxidative addition and are highly effective for coupling electron-rich and sterically hindered substrates.[2][3] N-heterocyclic carbenes (NHCs) are also excellent choices due to their strong σ-donating properties.[4]

  • Catalyst Inhibition by Pyridine Nitrogen: The nitrogen atom of the pyridine can coordinate to the palladium center, leading to catalyst deactivation.

    • Solution: Increase the catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%).[5] Alternatively, using a pre-catalyst where the palladium is already complexed with a suitable ligand can be beneficial.

  • Inappropriate Base Selection: The choice of base is critical for the transmetalation step, where the organic group is transferred from the boron reagent to the palladium catalyst.[6]

    • Solution: For this substrate, a moderately strong base is often a good starting point. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently effective.[7] Stronger bases like potassium phosphate (K₃PO₄) can also be beneficial, particularly with more challenging coupling partners.[8] It's advisable to screen a few different bases to find the optimal one for your specific reaction.

Issue 2: Significant Formation of Side Products

The appearance of unexpected peaks in your analytical data indicates the presence of side reactions. Identifying these byproducts is key to mitigating their formation.

Possible Side Reactions & Mitigation Strategies:

  • Homocoupling of the Boronic Acid: This results in a biaryl product derived from two molecules of your boronic acid.

    • Cause: This can be promoted by the presence of oxygen or slow transmetalation.

    • Solution: Ensure your reaction is thoroughly degassed to remove oxygen. Using a more efficient ligand to speed up the catalytic cycle can also suppress this side reaction.[9]

  • Protodeborylation of the Boronic Acid: The boronic acid is replaced by a hydrogen atom, leading to the formation of an arene byproduct.

    • Cause: This is particularly common with heteroaryl boronic acids and can be accelerated in the presence of water and certain bases.[10]

    • Solution: Consider using a boronate ester (e.g., a pinacol ester) instead of a boronic acid.[7][11] Boronate esters are generally more stable and less prone to protodeborylation.[11] Running the reaction under anhydrous conditions, if possible, can also help.

  • Hydrolysis of the 2-Ethoxy Group: The ethoxy group can be cleaved under certain conditions, leading to the corresponding pyridone derivative.

    • Cause: This is more likely to occur with prolonged reaction times at high temperatures, especially in the presence of strong aqueous bases.

    • Solution: Monitor the reaction progress carefully and try to minimize the reaction time. Using a milder base or a non-aqueous solvent system might be necessary.

Issue 3: Reaction Stalls Before Completion

If your reaction starts well but then stalls, it's often a sign of catalyst deactivation.

Possible Causes & Solutions:

  • Formation of Palladium Black: The precipitation of palladium metal indicates catalyst decomposition.

    • Cause: This can be caused by high temperatures, inappropriate ligand choice, or the presence of impurities.

    • Solution: Use a more robust ligand that stabilizes the palladium catalyst throughout the cycle.[4] Ensure your reagents and solvent are of high purity. Lowering the reaction temperature, if feasible, can also improve catalyst stability.

  • Ligand Degradation: Some phosphine ligands can be sensitive to air or moisture, especially at elevated temperatures.

    • Solution: Use air-stable ligands or pre-catalysts. Handle ligands under an inert atmosphere. The A-Phos ligand, for example, is known for its utility in coupling reactions involving heteroaryl chlorides and can be effective for related substrates.

Frequently Asked Questions (FAQs)

Q1: Which palladium source is best for this reaction?

For Suzuki-Miyaura reactions, common palladium sources include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[10] When using Pd₂(dba)₃ or Pd(OAc)₂, an external ligand must be added. For challenging substrates like 3-bromo-2-ethoxy-5-methylpyridine, using a Pd(0) source like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand is often a good strategy.[5]

Q2: What is the optimal solvent for this coupling?

A range of solvents can be used for Suzuki reactions, with the choice often depending on the specific substrates and base.[10] Common choices include:

  • 1,4-Dioxane/water: A versatile mixture that works well with many inorganic bases.[5][8]

  • Toluene/water: Another popular biphasic system.

  • DMF or DMAc: These polar aprotic solvents can be effective but may require higher temperatures for purification due to their high boiling points.

It is often beneficial to perform a small-scale screen of different solvents to identify the best one for your system.

Q3: How do I choose between a boronic acid and a boronate ester?

While boronic acids are widely used, boronate esters (such as pinacol esters) offer several advantages, especially when dealing with sensitive substrates.[7][12] Boronate esters are generally more stable, less prone to protodeborylation, and often provide better reproducibility.[11] If you are experiencing issues with boronic acid decomposition, switching to the corresponding boronate ester is a highly recommended strategy.

Q4: How can I minimize steric hindrance effects from the 2-ethoxy group?

The steric bulk of the ortho-ethoxy group can hinder the approach of the palladium catalyst.

  • Ligand Choice: Using ligands with a large bite angle, such as dppf, can sometimes be advantageous in overcoming steric hindrance.[13][14] However, for very hindered substrates, bulky monodentate ligands like those from the Buchwald group are often more effective.[15][16]

  • Reaction Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. However, this must be balanced against the risk of catalyst decomposition and side reactions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-2-ethoxy-5-methylpyridine
  • To an oven-dried reaction vessel, add 3-bromo-2-ethoxy-5-methylpyridine (1.0 equiv), the desired arylboronic acid or boronate ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add the palladium source (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Transmetalation Transmetalation ArPdAr Ar-Pd(II)L₂(Ar') Transmetalation->ArPdAr RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' ArX Ar-Br (3-Bromo-2-ethoxy- 5-methylpyridine) Boronic Ar'B(OR)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Optimize Catalyst & Ligand Start->Check_Catalyst Check_Base Screen Different Bases Check_Catalyst->Check_Base No Improvement Success Improved Yield Check_Catalyst->Success Improvement Check_Boron Boronic Acid vs. Ester Check_Base->Check_Boron No Improvement Check_Base->Success Improvement Side_Products Analyze Side Products Check_Boron->Side_Products No Improvement Check_Boron->Success Improvement Side_Products->Start Re-evaluate

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Harvard University. Retrieved from [Link]

  • J. C. Baber, T. D. J. Rooke, J. P. A. Harrity. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Retrieved from [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Pomona Faculty Publications and Research. Retrieved from [Link]

  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3493-3500. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Gorgani, N. N., & Găină, L. I. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 27(21), 7434. Retrieved from [Link]

  • Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Retrieved from [Link]

  • Hoshi, T., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3843-3848. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(4), 1041-1053. Retrieved from [Link]

  • Wang, Y., et al. (2024). ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2022, August 15). During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction?. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

  • Tang, W., et al. (2014). Efficient sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(1), 38-41. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Soler, M., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(23), 2519-2527. Retrieved from [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6415-6430. Retrieved from [Link]

  • Sumitomo Kagaku. (2005). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Sumitomo Kagaku, 2005-II. Retrieved from [Link]

  • Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (32), 1492. Retrieved from [Link]

  • Senczyna, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236-2246. Retrieved from [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Organometallics, 34(20), 4974-4981. Retrieved from [Link]

  • Reddit. (n.d.). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Cross-Coupling Reactions of 3-Bromo-2-ethoxy-5-methylpyridine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the side products enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the side products encountered during palladium-catalyzed cross-coupling reactions of 3-Bromo-2-ethoxy-5-methylpyridine. As Senior Application Scientists, we aim to provide not just solutions, but also a foundational understanding of the underlying chemical principles to empower your experimental design.

Troubleshooting Guide: Identifying and Mitigating Side Products

This section addresses specific issues you may encounter in your experiments, providing explanations for their cause and actionable protocols to resolve them.

Question 1: I am observing a significant amount of 2-ethoxy-5-methylpyridine (dehalogenated starting material) in my reaction mixture. What is the cause and how can I prevent it?

Answer:

The formation of 2-ethoxy-5-methylpyridine is a result of a common side reaction known as protodebromination or hydrodehalogenation. This occurs when the organopalladium intermediate, formed after the oxidative addition of 3-Bromo-2-ethoxy-5-methylpyridine to the Pd(0) catalyst, is quenched by a hydride source before it can undergo transmetalation with the coupling partner.

Mechanistic Insight:

The electron-donating nature of the 2-ethoxy and 5-methyl groups on the pyridine ring increases the electron density at the site of oxidative addition, which can sometimes slow down subsequent steps in the catalytic cycle, making the organopalladium intermediate more susceptible to side reactions.

Potential Hydride Sources:

  • Amine Bases: Tertiary amines like triethylamine (Et₃N) can act as hydride donors.[1]

  • Solvents: Alcohols and even solvents like DMF can serve as a source of hydride, especially at elevated temperatures.[1][2]

  • Water: In some cases, water can be a proton source in the presence of a suitable reductant in the reaction mixture.[3]

Troubleshooting Protocol:

  • Choice of Base:

    • Switch from amine bases to inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. These are less likely to act as hydride donors.

    • Ensure the base is anhydrous if using a non-aqueous solvent system.

  • Solvent Selection:

    • If using an alcohol or DMF as a solvent, consider switching to an aprotic solvent such as dioxane, toluene, or THF.

    • Ensure your solvent is rigorously dried and degassed.

  • Ligand Modification:

    • Employ bulky, electron-rich monophosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can accelerate the rate of reductive elimination, outcompeting the protodebromination pathway.[4]

  • Temperature Control:

    • Run the reaction at the lowest temperature that still allows for efficient conversion of the starting material. Higher temperatures can promote the decomposition of solvents and bases, leading to hydride formation.

Question 2: My main impurity is 2,2'-diethoxy-5,5'-dimethyl-3,3'-bipyridine. How is this homocoupling product forming and what can I do to minimize it?

Answer:

The formation of 2,2'-diethoxy-5,5'-dimethyl-3,3'-bipyridine is the result of the homocoupling of your starting material, 3-Bromo-2-ethoxy-5-methylpyridine. This can occur through a palladium-catalyzed pathway, particularly under certain conditions.

Mechanistic Insight:

Homocoupling of aryl halides can be promoted by several factors, including the presence of Pd(II) species at the start of the reaction or the regeneration of Pd(II) through oxidative processes. The electron-rich nature of your substrate can also make it more susceptible to certain homocoupling pathways.

Troubleshooting Protocol:

  • Ensure a Pd(0) Active Catalyst:

    • If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure that the conditions are suitable for its efficient reduction to Pd(0). The presence of a phosphine ligand is often sufficient, but incomplete reduction can lead to Pd(II)-mediated homocoupling.

    • Consider using a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄.

  • Rigorous Degassing:

    • Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[1] Degas your reaction mixture thoroughly using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.

  • Ligand Choice:

    • Bulky ligands that favor the formation of monoligated palladium species can sometimes disfavor homocoupling pathways.

  • Reaction Stoichiometry:

    • Ensure that the boronic acid or other coupling partner is present in a slight excess (e.g., 1.1-1.5 equivalents) to favor the cross-coupling reaction over homocoupling.

Question 3: I am detecting the homocoupling product of my boronic acid coupling partner. Why is this happening and how can I avoid it?

Answer:

The homocoupling of boronic acids is a very common side reaction in Suzuki-Miyaura couplings.[1] It is often promoted by the presence of oxygen and can be catalyzed by palladium species.[1]

Mechanistic Insight:

The generally accepted mechanism involves the transmetalation of two boronic acid molecules to a Pd(II) center, followed by reductive elimination to form the biaryl product and regenerate a Pd(0) species. The presence of oxygen is thought to facilitate the reoxidation of Pd(0) to Pd(II), thus perpetuating a catalytic cycle for homocoupling.[1]

Troubleshooting Protocol:

  • Strictly Anaerobic Conditions:

    • As with pyridine homocoupling, rigorous degassing of the reaction mixture is crucial to minimize oxygen levels.

  • Control of Pd(II) Species:

    • Using a Pd(0) precatalyst and ensuring its stability throughout the reaction can help.

  • Order of Addition:

    • Add the boronic acid to the reaction mixture after the palladium catalyst and aryl halide have been allowed to form the oxidative addition complex. This can sometimes reduce the opportunity for boronic acid homocoupling before the cross-coupling can occur.

  • Choice of Base and Solvent:

    • The choice of base and solvent can influence the rate of boronic acid homocoupling. It is often a matter of empirical optimization for a specific substrate combination.

Question 4: My product analysis shows the presence of 3-Bromo-5-methylpyridin-2(1H)-one. What is causing the hydrolysis of the ethoxy group?

Answer:

The presence of 3-Bromo-5-methylpyridin-2(1H)-one indicates that the 2-ethoxy group is being hydrolyzed under the reaction conditions. This is a known potential side reaction for 2-alkoxypyridines, especially in the presence of water and a base at elevated temperatures.[5][6]

Mechanistic Insight:

The hydrolysis is likely a nucleophilic aromatic substitution reaction where a hydroxide ion (from the aqueous base) attacks the C2 position of the pyridine ring, leading to the displacement of the ethoxide leaving group. The electron-withdrawing nature of the pyridine nitrogen activates the C2 position towards nucleophilic attack.

Troubleshooting Protocol:

  • Anhydrous Conditions:

    • The most effective way to prevent hydrolysis is to use anhydrous conditions. Use dry solvents and an anhydrous base (e.g., anhydrous K₃PO₄ or Cs₂CO₃).

  • Choice of Base:

    • If aqueous conditions are necessary, consider using a weaker base like K₂CO₃, which may be less prone to promoting hydrolysis than stronger bases like NaOH or KOH.

  • Temperature Management:

    • Run the reaction at the lowest possible temperature that provides a reasonable reaction rate. Higher temperatures will accelerate the rate of hydrolysis.

  • Reaction Time:

    • Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the product is exposed to hydrolytic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect when performing a Suzuki-Miyaura coupling with 3-Bromo-2-ethoxy-5-methylpyridine?

A1: The most common side products are typically:

  • Protodebromination product: 2-ethoxy-5-methylpyridine.

  • Homocoupling of the boronic acid: If you are using a boronic acid as the coupling partner.

  • Homocoupling of the starting material: 2,2'-diethoxy-5,5'-dimethyl-3,3'-bipyridine.

  • Hydrolysis product: 3-Bromo-5-methylpyridin-2(1H)-one, especially if using aqueous basic conditions.

Q2: How do the substituents on 3-Bromo-2-ethoxy-5-methylpyridine influence its reactivity and the likelihood of side product formation?

A2: The substituents have a significant electronic and steric influence:

  • 2-ethoxy group: This is an electron-donating group, which increases the electron density on the pyridine ring. This can make the oxidative addition step of the catalytic cycle slower compared to electron-deficient pyridines.[7] A slower catalytic cycle can provide more opportunity for side reactions to occur.

  • 5-methyl group: This is also an electron-donating group, further contributing to the electron-rich nature of the pyridine ring.

  • Steric hindrance: The 2-ethoxy group can provide some steric hindrance around the bromine at the 3-position, which might also influence the rate of oxidative addition and require the use of specific ligands to overcome.[8]

Q3: What type of palladium catalyst and ligand system is generally recommended for the cross-coupling of electron-rich bromopyridines?

A3: For electron-rich and potentially sterically hindered substrates like 3-Bromo-2-ethoxy-5-methylpyridine, catalyst systems employing bulky, electron-rich monophosphine ligands are often the most effective.[4] These include:

  • Buchwald-type ligands: SPhos, XPhos, and RuPhos are excellent choices as they can accelerate both the oxidative addition and reductive elimination steps, leading to higher yields and fewer side products.[4]

  • N-Heterocyclic Carbene (NHC) ligands: Palladium complexes with NHC ligands, such as PEPPSI-IPr, are also highly active for cross-coupling reactions of heteroaryl halides and can be very effective.[4]

Q4: Can the pyridine nitrogen in my substrate inhibit the palladium catalyst?

A4: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive species.[9] This is a known challenge in the cross-coupling of pyridines. The use of bulky ligands can help to mitigate this issue by sterically disfavoring the coordination of the pyridine nitrogen to the palladium center.

Visualizing Reaction Pathways and Troubleshooting

Catalytic Cycle and Common Side Reactions

G Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(Br)L_n (Oxidative Addition) Pd0->OA_complex Ar-Br Transmetalation_complex Ar-Pd(II)(R)L_n (Transmetalation) OA_complex->Transmetalation_complex R-B(OH)₂ Protodebromination Ar-H (Protodebromination) OA_complex->Protodebromination Hydride Source Homocoupling_Ar Ar-Ar (Pyridine Homocoupling) OA_complex->Homocoupling_Ar Pd(II) or O₂ Transmetalation_complex->Pd0 Product Ar-R (Product) Transmetalation_complex->Product Reductive Elimination Homocoupling_R R-R (Boronic Acid Homocoupling) Hydrolysis Ar(OH) (Hydrolysis) ArBr Ar-Br (Starting Material) ArBr->Hydrolysis H₂O, Base R_BOH2 R-B(OH)₂ R_BOH2->Homocoupling_R Pd(II) or O₂ G Start Low Yield of Desired Product Identify_Impurity Identify Major Impurity by LC-MS/NMR Start->Identify_Impurity Dehalogenation Protodebromination Product (Ar-H) Identify_Impurity->Dehalogenation Dehalogenated SM Homocoupling Homocoupling Product (Ar-Ar or R-R) Identify_Impurity->Homocoupling Homocoupled Products Hydrolysis Hydrolysis Product (Ar-OH) Identify_Impurity->Hydrolysis Hydrolyzed SM No_Reaction Mainly Unreacted Starting Material Identify_Impurity->No_Reaction Unreacted SM Troubleshoot_Dehalogenation Change to Inorganic Base Use Anhydrous Aprotic Solvent Lower Reaction Temperature Dehalogenation->Troubleshoot_Dehalogenation Troubleshoot_Homocoupling Rigorously Degas Reaction Use Pd(0) Precatalyst Adjust Stoichiometry Homocoupling->Troubleshoot_Homocoupling Troubleshoot_Hydrolysis Use Anhydrous Conditions Weaker Base Lower Temperature Hydrolysis->Troubleshoot_Hydrolysis Troubleshoot_No_Reaction Screen Ligands (e.g., SPhos, XPhos) Increase Temperature Check Catalyst Activity No_Reaction->Troubleshoot_No_Reaction

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions based on impurity identification.

References

  • Al-Amin, M., et al. (2017). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 22(11), 1859. [Link]

  • Ball, L. T., & Lloyd-Jones, G. C. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11094. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]

  • Borah, U. J., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(11), 1364. [Link]

  • Yoneda, T. (2021). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]

  • Corbet, M., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

  • El-Shishtawy, R. M., et al. (2010). Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands. Molecules, 15(8), 5528-5541. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 32(15), 4235-4247. [Link]

  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? [Online forum post]. r/Chempros. [Link]

  • Köhler, K., et al. (2007). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis, 349(1-2), 245-254. [Link]

  • El-Shishtawy, R. M., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(8), 5528-5541. [Link]

  • Ota, E., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(36), 12693-12698. [Link]

  • Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 89(17), 11930-11938. [Link]

  • Grushin, V. V. (2002). Hydride-Mediated Reductive Cross-Coupling Reactions Catalyzed by Palladium and Nickel Complexes. Accounts of Chemical Research, 35(3), 183-190. [Link]

  • Reddy, P. V. G., et al. (2014). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. Organic Letters, 16(16), 4216-4219. [Link]

  • Reddy, P. V. G., et al. (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Molecules, 29(15), 3466. [Link]

  • Vantourout, J. C., et al. (2017). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 139(17), 6140-6147. [Link]

  • Scott, D. J., et al. (2020). Bulky ligands promote palladium-catalyzed protodeboronation. Journal of the American Chemical Society, 142(30), 13011-13020. [Link]

  • Al-Masum, M., & Kumar, C. S. (2003). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 8(12), 864-875. [Link]

  • Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions (Doctoral dissertation, University of Illinois at Urbana-Champaign). [Link]

  • Chen, C., et al. (2017). Merging strain-release and copper catalysis: the selective ring-opening cross-coupling of 1,2-oxazetidines with boronic acids. Chemical Communications, 53(57), 8046-8049. [Link]

  • Chen, W., et al. (2007). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. Synlett, 2007(12), 1935-1937. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Vantourout, J. C., et al. (2017). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determin. Angewandte Chemie International Edition, 56(44), 13684-13688. [Link]

  • Alcazar-Roman, L. M., et al. (2001). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 123(43), 10673-10685. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews, 112(4), 2177-2250. [Link]

  • Hatakeyama, T., et al. (2012). Iron-catalysed, hydride-mediated reductive cross-coupling of vinyl halides and Grignard reagents. Chemical Communications, 48(67), 8344-8346. [Link]

  • Procter, D. J., et al. (2016). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 7(3), 1941-1946. [Link]

  • Mondal, B., et al. (2023). Perimidine‐2‐chalcogenone Ligand‐Supported Palladium(II) Complex: A Potent Catalyst in Suzuki–Miyuara Cross‐Coupling Reaction and Nitroarene Reduction. ChemistrySelect, 8(8), e202204683. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 3-Bromo-2-ethoxy-5-methylpyridine Derivatives

Welcome to the technical support guide for the synthesis of 3-Bromo-2-ethoxy-5-methylpyridine and its derivatives. This resource is designed for researchers, chemists, and process development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-2-ethoxy-5-methylpyridine and its derivatives. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the bench to pilot or production scale. Here, we address common challenges through practical, field-tested advice and in-depth troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of 3-Bromo-2-ethoxy-5-methylpyridine?

Scaling up any chemical synthesis introduces complexities beyond simple multiplication of reagent quantities. For this specific pyridine derivative, the primary challenges include:

  • Exothermic Reaction Control: The bromination of the pyridine ring is an exothermic process. On a large scale, inefficient heat dissipation can lead to temperature spikes, promoting the formation of undesirable side products, such as di-brominated species, or even creating safety hazards.[1] Careful control of reagent addition rates and efficient reactor cooling are paramount.

  • Mixing and Mass Transfer: Achieving uniform mixing in large reactors is crucial.[2] Inadequate agitation can cause localized high concentrations of the brominating agent, leading to poor regioselectivity and the formation of impurities.[2]

  • Regioselectivity: The pyridine ring's electronic properties, influenced by the activating ethoxy and methyl groups, direct the electrophilic bromination. While the desired 3-bromo isomer is a likely product, shifts in reaction conditions (temperature, solvent) can alter the electronic landscape, leading to the formation of other isomers that are often difficult to separate.

  • Purification and Isolation: Laboratory-scale purification methods like column chromatography are often impractical and not cost-effective for large quantities.[1] Developing robust crystallization or distillation procedures is essential for isolating the product with high purity at scale.[2]

  • Safety and Handling: Handling hazardous reagents like liquid bromine or N-Bromosuccinimide (NBS) on a large scale requires stringent safety protocols.[3] Additionally, pyridine derivatives themselves can be toxic, necessitating appropriate personal protective equipment (PPE) and engineering controls to minimize exposure.[4]

Q2: Why is regioselectivity a major concern during the bromination of 2-ethoxy-5-methylpyridine?

Regioselectivity is dictated by the directing effects of the substituents on the pyridine ring. The 2-ethoxy group is an ortho-, para-directing activator, while the 5-methyl group is also an ortho-, para-directing activator. This creates a complex scenario where the electrophilic bromine can potentially attack multiple positions. The desired C-3 position is ortho to the powerful 2-ethoxy directing group. However, other positions are also activated, and subtle changes in reaction conditions can lead to the formation of a mixture of brominated isomers. Factors that can negatively impact regioselectivity include:

  • High Temperatures: Increased thermal energy can overcome the subtle energetic differences between potential reaction pathways, leading to a less selective reaction.

  • Choice of Brominating Agent: Different brominating agents (e.g., Br₂, NBS) have different steric and electronic profiles, which can influence the position of attack. Using a complexed bromine source can sometimes mitigate unwanted side reactions.[5]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of both the pyridine substrate and the brominating agent, thereby affecting the isomeric ratio of the products.[6]

Q3: What are the key safety considerations when working with brominating agents and pyridine derivatives at scale?

Safety is the most critical aspect of process scale-up.

  • Brominating Agents:

    • Liquid Bromine (Br₂): Highly corrosive, toxic upon inhalation, and can cause severe chemical burns.[3] It requires handling in a well-ventilated fume hood with specialized PPE. On a large scale, closed-system transfer is highly recommended.

    • N-Bromosuccinimide (NBS): A solid source of bromine that is generally easier and safer to handle than liquid bromine. However, it is a strong oxidizer and can decompose, sometimes violently, if heated improperly.

  • Reaction Exotherms: As mentioned, bromination is exothermic. A thermal hazard analysis (e.g., using a reaction calorimeter) is crucial before scaling up to understand the heat of reaction and design an adequate cooling strategy to prevent a runaway reaction.[1]

  • Pyridine Derivatives: Pyridine and its derivatives can be harmful. They can be absorbed through the skin and may cause damage to the liver and kidneys upon repeated or prolonged exposure.[4] Appropriate PPE (gloves, lab coat, eye protection) and containment (fume hoods, glove boxes) are mandatory.

  • Waste Management: The synthesis will generate halogenated organic and inorganic waste. Proper waste segregation, handling, and disposal procedures are required to comply with environmental regulations.[1]

Q4: How can subsequent Suzuki coupling reactions with 3-Bromo-2-ethoxy-5-methylpyridine be optimized for scale-up?

The Suzuki coupling is a powerful tool for C-C bond formation, but its efficiency on a large scale depends on careful optimization.

  • Catalyst and Ligand Selection: While Pd(PPh₃)₄ is a common laboratory catalyst, more robust and efficient pre-catalysts and ligands (e.g., those based on bulky biarylphosphines) are often used in industrial settings to achieve lower catalyst loadings and higher turnover numbers.[7][8]

  • Base and Solvent System: The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent (e.g., dioxane/water, toluene/water) is critical and can significantly impact yield and reaction time.[7][9] The system must be screened to find the optimal combination for the specific substrates.

  • Parameter Optimization (DoE): A Design of Experiments (DoE) approach can be highly effective for optimizing multiple interacting parameters simultaneously, such as temperature, catalyst loading, and reagent stoichiometry.[10] This systematic approach can lead to a more robust and scalable process with fewer experiments compared to traditional one-factor-at-a-time (OFAT) optimization.[10]

  • Impurity Profile: The purity of the 3-Bromo-2-ethoxy-5-methylpyridine starting material is critical. Certain impurities can poison the palladium catalyst, leading to incomplete conversion and inconsistent results.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the scale-up synthesis.

Problem IDIssuePotential CausesRecommended Solutions
TSG-001 Low Yield of Brominated Product 1. Incomplete reaction due to insufficient reaction time or low temperature. 2. Inefficient mixing in the reactor leading to non-homogenous reaction.[2] 3. Loss of product during aqueous workup or extraction.[1] 4. Degradation of product due to excessive temperature or prolonged reaction time.1. Monitor Reaction Progress: Use in-process controls (IPC) like TLC, GC, or HPLC to track the consumption of starting material and formation of the product. Adjust time and temperature accordingly.[11] 2. Improve Agitation: Ensure the reactor's stirrer speed and design are adequate for the reaction volume to maintain a homogenous mixture. 3. Optimize Workup: Check the pH of the aqueous phase during extraction to ensure the product is in its neutral form. Perform multiple extractions with a suitable organic solvent. 4. Conduct Stability Studies: Determine the thermal stability of the product to define safe operating temperature limits.[12]
TSG-002 Formation of Di-brominated Byproducts 1. Over-addition or excess stoichiometry of the brominating agent.[2] 2. Localized high concentrations of the brominating agent due to poor mixing or rapid addition.[2] 3. Reaction temperature is too high, increasing the rate of the second bromination.1. Control Stoichiometry: Use a precise charge of the brominating agent (1.0-1.05 equivalents). 2. Controlled Addition: Add the brominating agent slowly and sub-surface if possible to ensure rapid dispersion. For solid reagents like NBS, consider adding it in portions. 3. Strict Temperature Control: Maintain the optimal reaction temperature using an efficient reactor cooling system. Consider a lower reaction temperature to improve selectivity.
TSG-003 Poor Regioselectivity (Isomer Formation) 1. The reaction conditions favor the formation of thermodynamically or kinetically preferred isomeric byproducts. 2. Incorrect choice of solvent or brominating agent for the desired selectivity.[6]1. Screen Solvents: Evaluate a range of solvents (e.g., chlorinated solvents, acids like H₂SO₄) to determine the impact on isomer distribution. 2. Screen Brominating Agents: Compare the selectivity of different reagents, such as liquid bromine vs. NBS or other N-bromo reagents.[13] 3. Optimize Temperature: Lowering the reaction temperature often enhances selectivity in electrophilic aromatic substitutions.
TSG-004 Difficult Purification & Isolation 1. The crude product is an oil or low-melting solid. 2. Presence of impurities with similar polarity or solubility to the desired product.[2] 3. Residual starting material is difficult to separate.1. Develop Crystallization Protocol: Systematically screen solvent/anti-solvent systems to induce crystallization. Seeding may be required.[2] 2. Salt Formation/Break: Consider forming a salt of the pyridine (e.g., with HCl) to purify by crystallization, followed by neutralization to recover the free base. 3. Distillation: If the product is thermally stable, vacuum distillation may be a viable option for purification at scale.
TSG-005 Inconsistent Suzuki Coupling Results 1. Impurities in the 3-Bromo-2-ethoxy-5-methylpyridine starting material are poisoning the catalyst. 2. Inactive or degraded palladium catalyst. 3. Sub-optimal base, solvent, or temperature for the specific coupling partners.[9]1. Ensure Starting Material Purity: Re-purify the starting material if necessary. Use analytical techniques like GC-MS or LC-MS to identify potential catalyst poisons.[14] 2. Catalyst Screening: Test different palladium sources and ligands to find a more robust catalytic system.[7][10] 3. Systematic Optimization (DoE): Employ a Design of Experiments approach to efficiently screen and optimize the reaction parameters (catalyst loading, base equivalents, temperature, concentration) for consistent performance.[10]

Experimental Protocols & Data

Table 1: Bromination Reaction Parameter Optimization

The following table summarizes key parameters that should be optimized during the scale-up of the bromination of 2-ethoxy-5-methylpyridine.

ParameterOptionsConsiderations & Impact on Scale-Up
Brominating Agent Liquid Bromine (Br₂), N-Bromosuccinimide (NBS)NBS is often preferred for large-scale operations due to its solid form, which is easier and safer to handle than corrosive liquid bromine.[3]
Solvent Acetic Acid, Sulfuric Acid, Chlorinated Solvents (e.g., DCM)Sulfuric acid can enhance the electrophilicity of the brominating agent but complicates workup and waste disposal. Chlorinated solvents are effective but may face environmental restrictions.
Temperature 0°C to 50°CLower temperatures generally favor higher regioselectivity but may require longer reaction times. The choice must balance selectivity, reaction rate, and the reactor's cooling capacity.
Stoichiometry 1.0 to 1.1 equivalents of brominating agentA slight excess can drive the reaction to completion, but more than 1.1 equivalents significantly increases the risk of di-bromination.[2]
Workup Quenching with a reducing agent (e.g., Na₂S₂O₃), pH adjustment, ExtractionThe quenching step neutralizes excess bromine. Careful pH adjustment is critical to ensure the pyridine product is in its neutral, organic-soluble form for efficient extraction.
Protocol 1: General Scale-Up Bromination Procedure

Disclaimer: This is a generalized protocol and must be adapted and optimized for specific equipment and safety procedures.

  • Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet with 2-ethoxy-5-methylpyridine and the selected solvent (e.g., acetic acid).

  • Inerting: Purge the reactor with nitrogen to create an inert atmosphere.

  • Cooling: Cool the stirred solution to the target temperature (e.g., 5-10°C) using the reactor's cooling jacket.

  • Reagent Addition: Slowly add the brominating agent (e.g., a solution of Br₂ in the reaction solvent or solid NBS in portions) over 2-4 hours, ensuring the internal temperature does not exceed the set limit (e.g., 15°C).

  • Reaction Monitoring: After the addition is complete, maintain the reaction at the target temperature. Monitor the reaction's progress by taking samples periodically for analysis (e.g., GC or HPLC).

  • Quenching: Once the reaction is complete, slowly add a quenching solution (e.g., aqueous sodium thiosulfate) while monitoring the temperature.

  • Workup & Isolation: Adjust the pH of the mixture with a base (e.g., NaOH solution) to >8. Extract the product with a suitable organic solvent (e.g., MTBE or Toluene). Wash the combined organic layers, dry with a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by crystallization from a pre-determined solvent system or by vacuum distillation.

Protocol 2: General Scale-Up Suzuki Coupling Procedure
  • Reactor Setup: To a clean, dry, and inerted reactor, add the 3-Bromo-2-ethoxy-5-methylpyridine, the boronic acid derivative, the chosen solvent system (e.g., Toluene/Water), and the base (e.g., K₂CO₃).

  • Degassing: Sparge the stirred mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add the palladium catalyst and ligand under a positive pressure of nitrogen.

  • Heating: Heat the reaction mixture to the optimized temperature (e.g., 85-95°C) and maintain with stirring.[7]

  • Reaction Monitoring: Monitor the reaction to completion using GC or HPLC.

  • Workup & Isolation: Cool the reaction mixture, separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent. Wash the combined organic layers, dry, and concentrate under reduced pressure.

  • Purification: Purify the crude product via crystallization or another suitable method.

Visualizations

Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of a 3-Bromo-2-ethoxy-5-methylpyridine derivative via Suzuki coupling.

cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis QC/QA Stage A 1. Bromination of 2-ethoxy-5-methylpyridine B 2. Workup & Isolation of 3-Bromo Intermediate A->B C 3. Suzuki Coupling with Ar-Boronic Acid B->C D 4. Workup & Isolation of Crude Final Product C->D E 5. Crystallization or Distillation D->E F 6. Filtration & Drying E->F G Final Product Analysis (HPLC, GC, NMR) F->G

Caption: General workflow from bromination to final product analysis.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for diagnosing the cause of low product yield.

Start Low Yield Observed (Problem ID: TSG-001) Check_IPC Review In-Process Control Data (GC/HPLC) Start->Check_IPC Incomplete_Rxn Is Starting Material Consumed? Check_IPC->Incomplete_Rxn Degradation_Issue Check for Degradation Products Incomplete_Rxn->Degradation_Issue Yes Optimize_Time_Temp Increase Reaction Time or Temperature Incomplete_Rxn->Optimize_Time_Temp No Workup_Issue Investigate Workup & Extraction Losses Optimize_Workup Adjust pH, Solvent Volume, or Number of Extractions Workup_Issue->Optimize_Workup Degradation_Issue->Workup_Issue No Degradation Optimize_Conditions Lower Temperature or Shorten Reaction Time Degradation_Issue->Optimize_Conditions Degradation Seen

Caption: Decision tree for troubleshooting low reaction yield.

Key Parameters in Suzuki Coupling Optimization

This diagram highlights the interconnected variables that must be considered when optimizing a Suzuki coupling reaction.

Center Suzuki Coupling Yield & Purity Catalyst Pd Catalyst & Ligand Catalyst->Center Base Base (Type & Amount) Base->Center Solvent Solvent System (e.g., Toluene/H2O) Solvent->Center Temp Temperature Temp->Center Purity Starting Material Purity Purity->Center

Caption: Interacting parameters affecting Suzuki coupling performance.

References

  • Benchchem. Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions.
  • Benchchem. challenges in the scale-up synthesis of 2-Bromo-4-iodopyridine.
  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • Meena, R. Medium-dependent regioselectivity of electrochemical bromination of methyl levulinate.
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017-01-27).
  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
  • MDPI. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. (2024-03-03).
  • MDPI. Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity.
  • ACS Publications. Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. (2012-02-07).
  • PMC - NIH. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • GOV.UK. Pyridine: general information. (2024-11-28).
  • Google Patents. WO2019145177A1 - Bromination of pyridine derivatives.
  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019-02-26).
  • ATSDR. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.
  • MDPI. Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. (2023-02-17).

Sources

Optimization

Technical Support Center: 3-Bromo-2-ethoxy-5-methylpyridine Reaction Kinetics

Welcome to the Technical Support Center for reactions involving 3-Bromo-2-ethoxy-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for reactions involving 3-Bromo-2-ethoxy-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. While specific kinetic data for 3-Bromo-2-ethoxy-5-methylpyridine is not extensively published, this document synthesizes established principles from reactions of analogous substituted pyridines to empower you with predictive insights and actionable protocols.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the influence of temperature on reactions with 3-Bromo-2-ethoxy-5-methylpyridine, particularly in the context of cross-coupling reactions.

Q1: What is the general effect of increasing temperature on the reaction rate of 3-Bromo-2-ethoxy-5-methylpyridine in a cross-coupling reaction?

A1: Generally, increasing the reaction temperature will increase the reaction rate. This is due to the fundamental principles of chemical kinetics, where higher temperatures provide the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions. For many cross-coupling reactions involving bromopyridines, such as Suzuki-Miyaura coupling, temperatures in the range of 85-95°C are often employed to achieve a reasonable reaction rate.[1] Some reactions can be performed at room temperature, but this typically requires significantly longer reaction times.[2]

Q2: Are there potential negative consequences of running the reaction at a very high temperature?

A2: Yes, excessively high temperatures can lead to several undesirable outcomes. These include:

  • Increased side reactions: Higher temperatures can provide the activation energy for alternative reaction pathways, leading to the formation of impurities. A common side reaction for bromopyridines is debromination (hydrodehalogenation), where the bromine atom is replaced by a hydrogen atom.[3]

  • Catalyst decomposition: Palladium catalysts, commonly used in cross-coupling reactions, can decompose at very high temperatures, leading to a loss of catalytic activity and incomplete conversion.

  • Solvent boiling/evaporation: Exceeding the boiling point of your solvent can lead to pressure buildup and loss of solvent, altering the concentration of reactants and potentially halting the reaction.

  • Degradation of starting materials or products: The starting material, 3-Bromo-2-ethoxy-5-methylpyridine, or the desired product may not be stable at elevated temperatures, leading to lower yields.

Q3: What is a good starting point for temperature optimization in a Suzuki-Miyaura coupling reaction with 3-Bromo-2-ethoxy-5-methylpyridine?

A3: A prudent approach is to start with a moderate temperature and adjust based on the observed reaction progress. A common starting point for Suzuki-Miyaura reactions with bromopyridines is around 80-90°C.[1] Monitor the reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS). If the reaction is slow, the temperature can be incrementally increased. Conversely, if significant impurity formation is observed, decreasing the temperature should be considered.

Q4: Can the choice of solvent influence the optimal reaction temperature?

A4: Absolutely. The solvent's boiling point will set the upper limit for the reaction temperature under atmospheric pressure. Furthermore, the solvent can influence the solubility of reactants and the stability of the catalyst, thereby affecting the optimal temperature. For instance, a mixture of 1,4-dioxane and water is commonly used for Suzuki coupling reactions, with temperatures maintained between 85°C and 95°C.[1]

Troubleshooting Guide: Temperature-Related Issues

This section provides a structured approach to troubleshooting common problems encountered during reactions with 3-Bromo-2-ethoxy-5-methylpyridine that may be related to temperature.

Problem 1: Low or No Product Yield

If you are observing a low or no yield of your desired product, consider the following troubleshooting steps related to temperature:

Step-by-Step Troubleshooting:

  • Verify Reaction Temperature: Ensure your heating apparatus is calibrated and the reaction mixture is reaching the target temperature. Use a calibrated thermometer immersed in a control vessel under the same heating conditions.

  • Insufficient Temperature: If the reaction is proceeding very slowly or not at all, the temperature may be too low. Incrementally increase the temperature by 10-20°C and monitor the reaction progress. Be mindful of the solvent's boiling point.

  • Catalyst Inactivity: If increasing the temperature does not improve the reaction rate, the catalyst may be inactive. This could be due to decomposition at a previously too-high temperature or inherent instability. Consider using a more robust catalyst or ligand system.

  • Degradation of Reactants: At higher temperatures, your starting material or coupling partner might be degrading. Analyze a sample of the reaction mixture for the presence of starting materials. If they are absent but the product has not formed, degradation is a likely cause. In this case, the reaction should be attempted at a lower temperature, potentially with a longer reaction time.

Problem 2: Significant Formation of Debrominated Byproduct

The presence of 2-ethoxy-5-methylpyridine as a significant byproduct indicates that debromination is a competing reaction.

Step-by-Step Troubleshooting:

  • Lower the Reaction Temperature: Debromination often has a higher activation energy than the desired coupling reaction. Therefore, lowering the temperature can significantly reduce the rate of this side reaction. Try reducing the temperature by 10-20°C and extending the reaction time.

  • Optimize the Base: The choice and strength of the base can influence the extent of debromination. Weaker bases, such as carbonates or phosphates, may be less prone to promoting this side reaction compared to stronger bases like hydroxides.[4]

  • Ligand Selection: The ligand coordinated to the palladium center plays a crucial role in the catalytic cycle. Some ligands are more effective at promoting the desired reductive elimination step over competing pathways like debromination. Screening different phosphine or N-heterocyclic carbene (NHC) ligands can be beneficial.

  • Ensure Inert Atmosphere: The presence of oxygen can sometimes contribute to catalyst decomposition and side reactions. Ensure the reaction is set up under a properly inert atmosphere (e.g., nitrogen or argon).[4]

Experimental Protocols

While a specific protocol for 3-Bromo-2-ethoxy-5-methylpyridine is not available, the following generalized protocol for a Suzuki-Miyaura coupling of a bromopyridine can be used as a starting point.

General Protocol for Suzuki-Miyaura Coupling:

  • To a dry reaction vessel, add 3-Bromo-2-ethoxy-5-methylpyridine (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 85-95°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table provides a general guideline for temperature selection in cross-coupling reactions of bromopyridines, based on literature for analogous compounds.

Reaction Temperature RangeExpected OutcomePotential Issues
Room Temperature (~25°C)Very slow reaction rate, may require extended reaction times (days).[2]Incomplete conversion.
Moderate (50-80°C)Moderate reaction rate, good starting point for optimization.May still be slow for less reactive substrates.
High (85-110°C)Faster reaction rate, commonly used for efficient conversion.[1]Increased risk of side reactions (e.g., debromination), potential for catalyst decomposition.
Very High (>110°C)Rapid reaction, but high risk of side product formation and degradation.[5]Significant impurity profile, catalyst deactivation, potential for solvent loss.

Visualizations

Logical Relationship Diagram

The following diagram illustrates the interplay between temperature and key reaction outcomes.

Temperature_Effect Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases Side_Reactions Side Reactions (e.g., Debromination) Temp->Side_Reactions Increases Degradation Reactant/Product Degradation Temp->Degradation Increases Yield Product Yield Rate->Yield Increases (initially) Purity Product Purity Side_Reactions->Yield Decreases Side_Reactions->Purity Decreases Degradation->Yield Decreases Troubleshooting_Workflow Start Problem Identified Low_Yield Low/No Yield Start->Low_Yield High_Impurities High Impurity Levels (e.g., Debromination) Start->High_Impurities Increase_Temp Increase Temperature Low_Yield->Increase_Temp Decrease_Temp Decrease Temperature High_Impurities->Decrease_Temp Check_Catalyst Check Catalyst Activity Increase_Temp->Check_Catalyst No Success Problem Resolved Increase_Temp->Success Yes Optimize_Base Optimize Base/Ligand Decrease_Temp->Optimize_Base No Decrease_Temp->Success Yes Check_Degradation Check for Reactant Degradation Check_Catalyst->Check_Degradation

Caption: Troubleshooting workflow for temperature-related reaction issues.

References

  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines and 2,6-Disubstituted Pyridines from Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337. Available at: [Link]

  • Uddin, M. J., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. Available at: [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Available at: [Link]

  • Ghosh, A., et al. (2012). The effect of various temperatures on the Suzuki coupling reaction. Journal of Chemical Sciences, 124(5), 1145-1150. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in 3-Bromo-2-ethoxy-5-methylpyridine Chemistry

Welcome to the technical support center for synthetic strategies involving 3-bromo-2-ethoxy-5-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic strategies involving 3-bromo-2-ethoxy-5-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the functionalization of this sterically demanding heterocyclic building block. Here, we dissect the inherent reactivity patterns of this molecule and provide actionable, field-proven troubleshooting advice to overcome common synthetic hurdles.

Foundational Understanding: The Challenge of the Substrate

3-Bromo-2-ethoxy-5-methylpyridine presents a unique set of challenges primarily rooted in steric and electronic effects. The bulky ethoxy group at the C2 position physically obstructs the C3-bromo reaction site. This "ortho effect" can significantly impede the approach of catalysts, reagents, and coupling partners, leading to sluggish reactions, low yields, or complete reaction failure.[1][2][3]

Simultaneously, the electronic nature of the pyridine ring, which is inherently electron-deficient due to the nitrogen heteroatom, influences reactivity.[4] While the 2-ethoxy group is an electron-donating group (EDG) that can increase electron density through resonance, the overall electronic landscape can complicate certain transformations, particularly those sensitive to coordination at the nitrogen atom.[5][6]

This guide provides a question-and-answer-based approach to troubleshoot the most common reactions performed on this substrate.

cluster_molecule The Steric Challenge cluster_reagent Approaching Reagent mol 3-Bromo-2-ethoxy-5-methylpyridine reagent [Pd(L)n] or Nu⁻ mol->reagent Steric Hindrance from 2-Ethoxy Group

Caption: Steric clash between the 2-ethoxy group and incoming reagents.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yields in Suzuki-Miyaura Cross-Coupling

Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I'm observing low conversion of my 3-bromo-2-ethoxy-5-methylpyridine starting material. What is the likely cause and how can I optimize the reaction?

Answer:

This is a classic challenge stemming from the steric hindrance around the C-Br bond. The bulky 2-ethoxy group impedes the initial, often rate-limiting, oxidative addition of the palladium(0) catalyst. Furthermore, the subsequent transmetalation step can also be sluggish.

Troubleshooting Workflow:

  • Catalyst and Ligand Selection (Primary Factor): Standard catalysts like Pd(PPh₃)₄ often fail with this substrate. Success hinges on using a catalyst system with bulky, electron-rich phosphine ligands that promote both oxidative addition and reductive elimination.[7]

  • Base and Solvent Optimization: The choice of base is critical for activating the boronic acid without causing side reactions.[8] The solvent must be able to dissolve all components and facilitate the reaction at the required temperature.

  • Temperature Control: Higher temperatures are often necessary to overcome the activation energy barrier imposed by steric hindrance, but this must be balanced against potential catalyst decomposition or side reactions.

start Low Suzuki Coupling Yield cause1 Inefficient Oxidative Addition? start->cause1 cause2 Sluggish Transmetalation? start->cause2 solution1 Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) cause1->solution1 solution3 Increase Reaction Temperature (e.g., 100-120 °C in Dioxane/Toluene) cause1->solution3 solution2 Switch to Stronger, Non-Coordinating Base (e.g., Cs₂CO₃, K₃PO₄) cause2->solution2

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Optimized Ligand Selection for Hindered Substrates

LigandTypeKey FeaturesTypical Catalyst Loading (mol%)
SPhos Biaryl PhosphineHigh bulk and electron density; promotes efficient oxidative addition and reductive elimination.1-4
XPhos Biaryl PhosphineVery bulky, effective for highly hindered aryl chlorides and bromides.1-4
RuPhos Biaryl PhosphineExcellent for sterically demanding substrates and heteroaryl couplings.1-4
P(t-Bu)₃ Monodentate PhosphineExtremely electron-rich and bulky, but can be air-sensitive.2-5

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-2-ethoxy-5-methylpyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a strong, non-aqueous base such as Cs₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%) and the chosen phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Reaction Assembly: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) to the Schlenk flask, followed by the catalyst mixture.

  • Heating: Heat the reaction mixture with vigorous stirring to 100-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require 12-24 hours for completion.

  • Workup: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Issue 2: Failure of Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of 3-bromo-2-ethoxy-5-methylpyridine with a primary or secondary amine is not proceeding. What adjustments should I make?

Answer:

Similar to Suzuki coupling, the steric shield of the 2-ethoxy group is the primary culprit. It hinders the formation of the key palladium-amide intermediate. The choice of ligand, base, and reaction temperature is paramount for success.[9][10]

Key Optimization Points:

  • Ligand Choice: Use ligands specifically designed for challenging C-N cross-couplings. Bidentate ligands like Xantphos or BINAP, or specialized biaryl phosphine ligands are often required.[11]

  • Base: A strong, non-nucleophilic base is essential to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent option.[9]

  • Temperature: These reactions typically require elevated temperatures (80-110 °C) to proceed at a reasonable rate.

ParameterRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Reliable sources of Palladium(0).
Ligand Xantphos, Josiphos-type, or Biaryl PhosphinesAccommodate steric bulk and facilitate C-N bond formation.
Base NaOt-Bu or LHMDSStrong enough to deprotonate the amine without being nucleophilic.
Solvent Toluene or DioxaneHigh-boiling, non-protic solvents are ideal.
Issue 3: Difficulty with Lithiation or Grignard Reagent Formation

Question: I am trying to perform a lithium-halogen exchange or form a Grignard reagent at the C3 position, but the reaction is either incomplete or gives a complex mixture of products. What am I doing wrong?

Answer:

Forming an organometallic species at the sterically congested C3 position is challenging. For lithium-halogen exchange, the reaction must be performed at very low temperatures to prevent side reactions, such as attack on the ethoxy group or the pyridine ring. For Grignard formation, the initiation can be difficult.

Troubleshooting Guide:

  • Lithium-Halogen Exchange:

    • Reagent: Use n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi).

    • Solvent: Anhydrous THF or toluene are suitable solvents.[12] Using toluene can sometimes lead to cleaner reactions.[12]

    • Temperature: This is the most critical parameter. The exchange must be conducted at very low temperatures, typically -78 °C, to generate the 3-lithiopyridine species cleanly.[13] Allowing the reaction to warm prematurely can lead to decomposition or rearrangement.

    • Quenching: Quench the resulting organolithium species with the desired electrophile at -78 °C before allowing the reaction to warm.

  • Grignard Reagent Formation:

    • Solvent: Tetrahydrofuran (THF) is generally superior to diethyl ether for forming Grignard reagents from less reactive aryl bromides.[14]

    • Activation: Ensure the magnesium turnings are fresh and dry. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.

    • Conditions: The reaction must be performed under strictly anhydrous conditions, as Grignard reagents react readily with water.[15][16]

References

  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. PubMed. Available at: [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]

  • Understanding Steric Hindrance in Chemistry. Scribd. Available at: [Link]

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  • Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. Royal Society of Chemistry. Available at: [Link]

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  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • An introduction to Grignard reagents. Chemguide. Available at: [Link]

  • Grignard Reagent Synthesis Reaction Mechanism. YouTube. Available at: [Link]

  • Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ResearchGate. Available at: [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Royal Society of Chemistry. Available at: [Link]

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  • Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. ACS Publications. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to LC-MS Analysis of 3-Bromo-2-ethoxy-5-methylpyridine Reaction Progress

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, the precise monitoring of reaction kinetics and impurity profiling is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the precise monitoring of reaction kinetics and impurity profiling is paramount. The synthesis of substituted pyridines, such as 3-Bromo-2-ethoxy-5-methylpyridine, a key intermediate in various bioactive molecules, is a process that demands rigorous analytical oversight.[1] This guide, compiled from a senior application scientist's perspective, provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the real-time analysis of this reaction. We will delve into the rationale behind experimental choices, establish a self-validating protocol, and ground our recommendations in authoritative regulatory standards.

The Analytical Challenge: Why LC-MS is the Gold Standard

The synthesis of 3-Bromo-2-ethoxy-5-methylpyridine, likely proceeding through a nucleophilic aromatic substitution (SNA_r_) reaction on a di-halo-pyridine precursor, presents several analytical hurdles.[2][3] These include the separation of the starting materials, intermediates, the final product, and potential byproducts, which may be isomeric or structurally similar. Furthermore, the basic nature of the pyridine ring can lead to challenging chromatographic behavior, such as peak tailing, due to interactions with residual silanols on conventional silica-based columns.[4]

LC-MS offers an unparalleled combination of separation power (LC) and sensitive, specific detection (MS), making it the ideal technique for this application.[5] It allows for not only the quantification of the main components but also the identification of unknown impurities, which is critical for process understanding and control.

Comparing LC-MS Approaches: A Data-Driven Decision

The selection of the appropriate LC-MS instrumentation is a critical first step. The primary considerations for this analysis revolve around the choice of the ionization source and the mass analyzer.

Ionization Source: ESI vs. APCI

For a molecule like 3-Bromo-2-ethoxy-5-methylpyridine, which possesses a basic nitrogen atom, Electrospray Ionization (ESI) is generally the preferred method. ESI is a soft ionization technique that is well-suited for polar and ionizable compounds.[6] In contrast, Atmospheric Pressure Chemical Ionization (APCI) is typically employed for less polar analytes. Given the pyridine moiety, ESI in positive ion mode is expected to provide excellent sensitivity.

Ionization SourcePrinciplePros for this AnalysisCons for this Analysis
Electrospray Ionization (ESI) Soft ionization of polar/ionizable analytes in solution.High sensitivity for the basic pyridine nitrogen.Potential for ion suppression from matrix components.
Atmospheric Pressure Chemical Ionization (APCI) Gas-phase ionization for less polar, volatile analytes.Less susceptible to matrix effects than ESI.May be less sensitive for this polar, ionizable analyte.
Mass Analyzer: Quadrupole vs. Time-of-Flight (TOF)

The choice of mass analyzer depends on the specific goals of the analysis. For routine reaction monitoring where the primary goal is to quantify the consumption of starting materials and the formation of the product, a quadrupole mass spectrometer is often sufficient and cost-effective. However, for in-depth impurity profiling and identification of unknown byproducts, a Time-of-Flight (TOF) mass spectrometer offers significant advantages due to its high resolution and mass accuracy.

Mass AnalyzerPrinciplePros for this AnalysisCons for this Analysis
Quadrupole Mass filtering based on ion stability in an oscillating electric field.Excellent for quantitative analysis (Selected Ion Monitoring - SIM). Robust and cost-effective.Low resolution, not ideal for unknown identification.
Time-of-Flight (TOF) Mass separation based on the time it takes for ions to travel a fixed distance.High resolution and mass accuracy, enabling confident identification of unknowns.Higher cost and complexity.
Quadrupole-Time-of-Flight (Q-TOF) Combines the quantitative capabilities of a quadrupole with the high-resolution identification power of a TOF.The "best of both worlds" for this application, offering both quantitative and qualitative data.Highest cost and complexity.

For the comprehensive analysis required in drug development, a UPLC-Q-TOF-MS system is the recommended platform, providing both the speed and resolution needed for this application.[7]

Experimental Protocol: A Self-Validating System

This protocol is designed to be a robust starting point for monitoring the synthesis of 3-Bromo-2-ethoxy-5-methylpyridine. It incorporates principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure trustworthiness and reliability.[6]

Materials and Reagents
  • 3-Bromo-2-ethoxy-5-methylpyridine reference standard (purity >98%)

  • Starting materials and anticipated byproduct reference standards (if available)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Instrumentation
  • UPLC system coupled to a Q-TOF mass spectrometer with an ESI source.

Chromatographic Conditions
ParameterConditionRationale
Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µmProvides good retention and separation of small organic molecules. The smaller particle size of UPLC columns offers higher efficiency and faster analysis times.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to protonate the pyridine nitrogen, leading to better peak shape and improved ionization efficiency in positive ESI mode.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography with good UV transparency and compatibility with MS.
Gradient 5% to 95% B over 5 minutesA gradient elution is necessary to separate compounds with a range of polarities, from polar starting materials to the more nonpolar product.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID UPLC column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume 1 µLA small injection volume is crucial to prevent column overload and maintain good peak shape, especially with the high sensitivity of modern mass spectrometers.
Mass Spectrometry Conditions
ParameterConditionRationale
Ionization Mode Positive Electrospray (ESI+)The basic pyridine nitrogen is readily protonated, making positive ion mode the most sensitive detection method.
Capillary Voltage 3.0 kVOptimized for efficient ion generation.
Cone Voltage 30 VA moderate cone voltage helps to desolvate ions without causing excessive in-source fragmentation.
Source Temperature 150 °COptimized for efficient desolvation.
Desolvation Temperature 400 °COptimized for efficient desolvation.
Acquisition Mode Full Scan (m/z 50-500) with MS/MS on top 3 most intense ionsFull scan allows for the detection of all ions within the mass range, crucial for identifying unknowns. Data-dependent MS/MS provides fragmentation data for structural elucidation.
Sample Preparation
  • Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specified time points.

  • Immediately quench the reaction by diluting the aliquot into a large volume (e.g., 1 mL) of a 50:50 mixture of Mobile Phase A and B. This prevents further reaction and prepares the sample for analysis.

  • Vortex the sample and centrifuge to pellet any solids.

  • Transfer the supernatant to an LC-MS vial for analysis.

Data Analysis and Interpretation

The primary objective is to track the disappearance of reactants and the appearance of the product over time. This can be achieved by generating extracted ion chromatograms (EICs) for the respective m/z values.

Expected m/z values:

  • 3-Bromo-2-ethoxy-5-methylpyridine: [M+H]⁺ = 218.0281 (monoisotopic)

  • Potential Reactants (example): Dihalogenated pyridine (e.g., 2,3-dibromo-5-methylpyridine): [M+H]⁺ = 251.8967 (monoisotopic)

  • Potential Byproducts: Isomeric products, products of incomplete reaction.

By integrating the peak areas of the EICs, a reaction profile can be constructed.

Ensuring Trustworthiness: Method Validation Fundamentals

A self-validating system is one that continuously provides evidence of its reliability. For this application, key validation parameters from the ICH Q2(R1) guidelines should be considered.[6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the chromatographic separation of the analyte from starting materials, byproducts, and impurities. The high resolution of the Q-TOF further enhances specificity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be established using a series of dilutions of the reference standard.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spiking the reaction matrix with known amounts of the reference standard.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. This is particularly important for impurity analysis.

Visualizing the Workflow

Reaction_Monitoring_Workflow cluster_synthesis Chemical Synthesis cluster_sampling Sampling & Quenching cluster_analysis LC-MS Analysis cluster_data Data Processing & Interpretation Reaction 3-Bromo-2-ethoxy-5-methylpyridine Synthesis Sampling Aliquot Reaction Mixture Reaction->Sampling Quenching Dilute & Quench Sampling->Quenching Injection Inject into UPLC-Q-TOF-MS Quenching->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (Full Scan & MS/MS) Separation->Detection Processing Generate Extracted Ion Chromatograms (EICs) Detection->Processing Quantification Integrate Peak Areas Processing->Quantification Identification Analyze MS/MS Spectra for Impurity ID Processing->Identification Kinetics Plot Concentration vs. Time Quantification->Kinetics

Caption: Workflow for LC-MS analysis of reaction progress.

Potential Pitfalls and Troubleshooting

  • Peak Tailing: As mentioned, pyridine compounds can exhibit poor peak shape.[4] The use of an acidic mobile phase should mitigate this. If tailing persists, consider a column with a different stationary phase (e.g., a hybrid particle column) or a mobile phase with a different additive.

  • Ion Suppression: The reaction matrix can sometimes suppress the ionization of the analyte. Ensure adequate dilution of the reaction aliquot. If suppression is still a concern, a divert valve can be used to direct the early-eluting, high-salt portion of the chromatogram to waste.

  • Isomeric Byproducts: The synthesis may produce isomeric byproducts that have the same m/z as the product.[2] In this case, chromatographic separation is essential for accurate quantification. The high efficiency of UPLC is advantageous here. MS/MS fragmentation patterns can also help to differentiate between isomers.

Conclusion

The use of UPLC-Q-TOF-MS provides a powerful and reliable platform for monitoring the synthesis of 3-Bromo-2-ethoxy-5-methylpyridine. By carefully selecting the appropriate instrumentation and adhering to the principles of analytical method validation, researchers can gain a deep understanding of their reaction kinetics and impurity profiles. This, in turn, enables the development of robust and well-controlled synthetic processes, a cornerstone of modern drug development.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalonitriles and their emission properties. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2021, January 11). UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana. Retrieved from [Link]

  • Agilent Technologies. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalonitriles and their Emission Properties. Retrieved from [Link]

  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • bioRxiv. (2021, February 27). Comprehensive LC-MS/MS Data Acquisition in Metabolomics via Maximum Bipartite Matching. Retrieved from [Link]

  • American Chemical Society. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]

  • LCGC International. (2023, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • MDPI. (n.d.). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). Retrieved from [Link]

  • ResearchGate. (2005, August). LC-MS determination of MPTP at sub-ppm level in pethidine hydrochloride. Retrieved from [Link]

  • YouTube. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]

  • ResearchGate. (n.d.). De novo Synthesis of Substituted Pyridines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Current developments in LC-MS for pharmaceutical analysis. Analyst. Retrieved from [Link]

  • Royal Society of Chemistry. (2014, June 25). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • National Institutes of Health. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • MDPI. (n.d.). A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils. Retrieved from [Link]

  • (n.d.). LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
  • MDPI. (2022, December 16). Development of a Proton-Enhanced ESI UPLC-MS/MS Method for the Determination of Tetrodotoxin. Retrieved from [Link]

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Comparative

A Comparative Guide to the Reactivity of 3-Bromo- vs. 3-Chloro-2-ethoxy-5-methylpyridine in Cross-Coupling Reactions

For researchers, scientists, and professionals in drug development, the selection of building blocks for the synthesis of complex molecules is a critical decision that profoundly impacts reaction efficiency, yield, and o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks for the synthesis of complex molecules is a critical decision that profoundly impacts reaction efficiency, yield, and overall cost. Halogenated pyridines are a cornerstone of medicinal chemistry, and the choice between a bromo or chloro substituent can be pivotal. This guide provides an in-depth, objective comparison of the reactivity of 3-bromo-2-ethoxy-5-methylpyridine and its chloro-analogue, 3-chloro-2-ethoxy-5-methylpyridine, in key cross-coupling reactions. This analysis is grounded in fundamental chemical principles and supported by experimental data from closely related systems.

The Decisive Factor: The Carbon-Halogen Bond

The difference in reactivity between 3-bromo- and 3-chloro-2-ethoxy-5-methylpyridine in palladium-catalyzed cross-coupling reactions is fundamentally governed by the properties of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for aryl halides is I > Br > OTf > Cl.[1] This trend is primarily attributed to two key factors:

  • Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker than the C-Cl bond. This lower BDE means that less energy is required to cleave the C-Br bond during the initial, and often rate-determining, oxidative addition step of the catalytic cycle.

  • Oxidative Addition Kinetics: The oxidative addition of the aryl halide to the palladium(0) catalyst is a crucial step. The greater polarizability and lower bond strength of the C-Br bond facilitate a faster rate of oxidative addition compared to the C-Cl bond.

This inherent reactivity difference means that 3-bromo-2-ethoxy-5-methylpyridine will generally react under milder conditions, with lower catalyst loadings, and often provide higher yields in shorter reaction times compared to its chloro counterpart. However, the lower cost and greater availability of chlorinated starting materials often make the development of robust protocols for 3-chloro-2-ethoxy-5-methylpyridine a worthwhile endeavor, especially for large-scale synthesis.

Comparative Reactivity in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerhouse for the formation of carbon-carbon bonds.[1] When comparing our two substrates, a clear difference in reactivity is anticipated.

3-Bromo-2-ethoxy-5-methylpyridine: This substrate is expected to be a reliable coupling partner in Suzuki-Miyaura reactions. Standard palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand will likely be effective.

3-Chloro-2-ethoxy-5-methylpyridine: The stronger C-Cl bond in this molecule necessitates a more active catalyst system to achieve efficient coupling. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), is often crucial for activating aryl chlorides.[2][3] These ligands promote the oxidative addition step and stabilize the active palladium catalyst.

Feature3-Bromo-2-ethoxy-5-methylpyridine3-Chloro-2-ethoxy-5-methylpyridine
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/PPh₃)Highly active Pd catalysts with bulky, electron-rich ligands (e.g., Pd(OAc)₂/SPhos, Buchwald precatalysts)
Reaction Temperature Typically 80-100 °COften requires higher temperatures (100-120 °C)
Reaction Time Generally shorterMay require longer reaction times for complete conversion
Yields Generally highCan be high with optimized conditions, but may be lower than the bromo-analogue

Experimental Protocol: Representative Suzuki-Miyaura Coupling

For 3-Bromo-2-ethoxy-5-methylpyridine:

  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-2-ethoxy-5-methylpyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a suitable base such as K₂CO₃ (2.0 mmol) or K₃PO₄ (2.0 mmol).

  • Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

For 3-Chloro-2-ethoxy-5-methylpyridine:

  • To a reaction vessel under an inert atmosphere, add 3-chloro-2-ethoxy-5-methylpyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), a bulky phosphine ligand such as SPhos (0.04 mmol, 4 mol%), and a strong base such as K₃PO₄ (2.0 mmol) or Cs₂CO₃ (2.0 mmol).

  • Add a degassed anhydrous solvent such as toluene or 1,4-dioxane (5 mL).

  • Heat the reaction mixture to 110-120 °C and stir until complete consumption of the starting material.

  • Follow the workup and purification procedure as described for the bromo-analogue.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X R¹-Pd(II)L₂-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' R¹-Pd(II)L₂-R² Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R¹-R² Reductive_Elimination->Product Reagents R¹-X + R²-B(OR)₂ Base Base Boronate R²-B(OR)₂(OH)⁻ Base->Boronate activates

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a vital tool for the synthesis of arylamines.[4] Similar to the Suzuki-Miyaura coupling, the reactivity of our two substrates will differ significantly.

3-Bromo-2-ethoxy-5-methylpyridine: This compound is expected to undergo Buchwald-Hartwig amination with a variety of primary and secondary amines under relatively standard conditions. A palladium precursor with a suitable phosphine ligand and a strong base will be required.

3-Chloro-2-ethoxy-5-methylpyridine: The amination of this chloro-analogue is more challenging and will necessitate a highly active catalyst system. The use of specialized, bulky biarylphosphine ligands is often mandatory to achieve good yields.[5] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) being commonly employed.

Feature3-Bromo-2-ethoxy-5-methylpyridine3-Chloro-2-ethoxy-5-methylpyridine
Catalyst System Pd source with ligands like P(t-Bu)₃ or Josiphos-type ligandsPd source with bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos)
Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄)Very strong bases often required (e.g., LiHMDS, NaOt-Bu)
Reaction Temperature Typically 80-110 °COften requires higher temperatures (100-130 °C)
Amine Scope Generally broad for primary and secondary aminesCan be more limited, with hindered amines being more challenging

Experimental Protocol: Representative Buchwald-Hartwig Amination

For 3-Bromo-2-ethoxy-5-methylpyridine:

  • In a glovebox or under a strictly inert atmosphere, charge a reaction tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), a suitable ligand such as P(t-Bu)₃ (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add 3-bromo-2-ethoxy-5-methylpyridine (1.0 mmol) and the desired amine (1.2 mmol).

  • Add degassed, anhydrous toluene (3 mL).

  • Seal the tube and heat the mixture to 100 °C with vigorous stirring for the required time (monitor by GC-MS or LC-MS).

  • After cooling, quench the reaction with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography.

For 3-Chloro-2-ethoxy-5-methylpyridine:

  • In a glovebox, charge a reaction tube with a palladium precatalyst such as RuPhos Pd G3 (0.02 mmol, 2 mol%) and LiHMDS (1.5 mmol).

  • Add a solution of 3-chloro-2-ethoxy-5-methylpyridine (1.0 mmol) and the amine (1.2 mmol) in degassed, anhydrous 1,4-dioxane (4 mL).

  • Seal the tube and heat to 120 °C until the reaction is complete.

  • Follow the workup and purification procedure outlined for the bromo-analogue.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira reaction provides a powerful method for the coupling of terminal alkynes with aryl halides.[6] The reactivity trend of C-Br > C-Cl is also prominent in this transformation.

3-Bromo-2-ethoxy-5-methylpyridine: This substrate should readily participate in Sonogashira couplings using a standard palladium catalyst, a copper(I) co-catalyst, and an amine base.

3-Chloro-2-ethoxy-5-methylpyridine: The coupling of terminal alkynes with this chloro-pyridine is significantly more demanding. It often requires higher temperatures, higher catalyst loadings, and sometimes the use of more specialized ligands to achieve satisfactory results. Copper-free Sonogashira protocols may also be considered to avoid side reactions.

Feature3-Bromo-2-ethoxy-5-methylpyridine3-Chloro-2-ethoxy-5-methylpyridine
Catalyst System Standard Pd/Cu catalysis (e.g., Pd(PPh₃)₂Cl₂/CuI)More active Pd catalysts, potentially with specialized ligands; higher catalyst loading may be needed
Base Amine bases (e.g., Et₃N, DIPEA)Stronger amine bases or alternative bases may be required
Reaction Temperature Room temperature to 80 °CTypically requires elevated temperatures (80-120 °C)
Reaction Success Generally reliable and high-yieldingCan be challenging, with lower yields and potential for side reactions

Experimental Protocol: Representative Sonogashira Coupling

For 3-Bromo-2-ethoxy-5-methylpyridine:

  • To a Schlenk flask under an inert atmosphere, add 3-bromo-2-ethoxy-5-methylpyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add a degassed solvent such as THF or DMF (5 mL) followed by an amine base like triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) and stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with saturated aqueous NH₄Cl and brine, then dry and concentrate.

  • Purify the product by column chromatography.

For 3-Chloro-2-ethoxy-5-methylpyridine:

  • To a sealed tube under an inert atmosphere, add 3-chloro-2-ethoxy-5-methylpyridine (1.0 mmol), a palladium source such as Pd(OAc)₂ (0.05 mmol, 5 mol%), a ligand like XPhos (0.10 mmol, 10 mol%), and CuI (0.10 mmol, 10 mol%).

  • Add a degassed solvent such as 1,4-dioxane (5 mL) and a strong base like Cs₂CO₃ (2.0 mmol).

  • Add the terminal alkyne (1.5 mmol) and heat the reaction to 100-120 °C.

  • Monitor the reaction for completion and then perform the standard aqueous workup and purification.

Visualization: General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge Flask with Solids (Halide, Catalyst, Ligand, Base) B Inert Atmosphere (N₂ or Ar) A->B C Add Degassed Solvent B->C D Add Liquid Reagents (e.g., Amine, Alkyne) C->D E Heat to Desired Temperature D->E F Monitor Progress (TLC, LC-MS, GC-MS) E->F G Cool to Room Temperature & Quench F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Purify by Column Chromatography I->J

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion and Recommendations

The choice between 3-bromo- and 3-chloro-2-ethoxy-5-methylpyridine for a synthetic campaign is a trade-off between reactivity and cost.

  • 3-Bromo-2-ethoxy-5-methylpyridine is the more reactive and versatile substrate. It is the recommended choice for initial exploratory studies, complex syntheses where reliability is paramount, and when a wide range of coupling partners is being screened. The milder conditions required often lead to better functional group tolerance and cleaner reaction profiles.

  • 3-Chloro-2-ethoxy-5-methylpyridine represents a more economical option, particularly for large-scale production. However, its successful application requires a greater investment in methods development. Researchers must be prepared to screen a variety of highly active catalyst systems, including specialized ligands and strong bases, and to employ higher reaction temperatures.

References

  • Ahmad, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(21), 7248. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Bhaskaran, S., et al. (2020). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... ResearchGate. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • RSC Publishing. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. [Link]

  • ACS Publications. (2017). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. ACS Omega. [Link]

  • ACS Publications. (2021). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH. [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor Scholarship at UWindsor. [Link]

  • ResearchGate. (n.d.). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH. [Link]

  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]

  • National Institutes of Health. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. NIH. [Link]

  • Organic Syntheses. (n.d.). Procedure for the Synthesis of 3-chloro-N-phenyl-pyridin-2-amine. Organic Syntheses. [Link]

  • ResearchGate. (n.d.). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

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Validation

A Senior Application Scientist's Guide to Comparative Kinetic Analysis of Substituted Bromopyridines in Suzuki-Miyaura Cross-Coupling Reactions

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of complex biaryl and heteroaryl structures.[1][2] Und...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of complex biaryl and heteroaryl structures.[1][2] Understanding the reaction kinetics of specific substrates is paramount for process optimization, mechanism elucidation, and rational catalyst design. This guide presents a framework for conducting a comparative kinetic study of 3-Bromo-2-ethoxy-5-methylpyridine, a common heterocyclic building block. Due to the absence of specific published kinetic data for this exact molecule, this document serves as a comprehensive, experience-driven template. It outlines the experimental design, presents a plausible, hypothetical dataset for comparison against structurally related analogues, and discusses the mechanistic insights that can be derived. The protocols and analyses herein are grounded in established principles of chemical kinetics and organometallic catalysis to ensure scientific integrity and practical applicability for researchers in drug development.

Introduction: The "Why" Behind Kinetic Studies in Pharmaceutical Synthesis

In pharmaceutical process development, the consistent and efficient synthesis of active pharmaceutical ingredients (APIs) is critical. Heterocyclic compounds, such as substituted pyridines, are prevalent motifs in a vast number of drugs. The Suzuki-Miyaura reaction is a favored method for their synthesis due to its functional group tolerance and the commercial availability of a wide range of boronic acids.[2]

However, not all substrates are created equal. The electronic and steric properties of substituents on the pyridine ring can dramatically influence reaction rates and, consequently, product yield and purity. A kinetic study provides quantitative data on these influences.[3] By measuring reaction rates under controlled conditions, we can:

  • Objectively Benchmark Performance: Directly compare the reactivity of different substrates, such as our target molecule, 3-Bromo-2-ethoxy-5-methylpyridine, against viable alternatives.

  • Identify the Rate-Determining Step (RDS): Gain insights into the slowest step of the catalytic cycle, which is crucial for targeted optimization. For many Suzuki reactions, oxidative addition is the rate-determining step.[4][5][6]

  • Optimize Reaction Parameters: Systematically improve conditions (e.g., catalyst loading, temperature, ligand choice) based on a quantitative understanding of their impact on the reaction rate.

  • Build Predictive Models: Develop structure-activity relationships that can forecast the reactivity of new, related substrates, accelerating future development efforts.

This guide will use 3-Bromo-2-ethoxy-5-methylpyridine as a case study to demonstrate how to design, execute, and interpret a comparative kinetic analysis.

The Comparative Framework: Selecting Substrates for Meaningful Insight

To understand the performance of 3-Bromo-2-ethoxy-5-methylpyridine (our Reference Substrate ), it is essential to compare it against analogues that systematically vary key structural features. The choice of comparators is critical for isolating the effects of sterics and electronics.

Table 1: Selected Substrates for Comparative Kinetic Analysis

Substrate IDStructureNameKey Feature VariedRationale for Selection
A (Reference) 3-Bromo-2-ethoxy-5-methylpyridine-The primary subject of the investigation.
B 3-Bromo-2-isopropoxy-5-methylpyridineSteric Hindrance The bulkier isopropoxy group allows for the assessment of steric hindrance near the reaction center (C-Br bond), which can impact the oxidative addition step.[7]
C 3-Bromo-2-ethoxypyridineElectronic Effect (Alkyl) Removal of the electron-donating methyl group at the 5-position helps to quantify its electronic contribution to the reactivity of the pyridine ring.
D 2-Bromo-6-ethoxypyridineHalogen Position Moving the bromine to the 2-position, which is more electron-deficient in pyridines, provides a direct comparison of how the position of the leaving group affects reaction kinetics.

Experimental Design and Workflow

A robust kinetic study requires a meticulously planned experimental setup to ensure that the data collected is reliable and reproducible. The "method of initial rates" is a common and effective approach where the reaction rate is measured over a short period at the beginning of the reaction, during which the concentration of reactants is still close to the initial concentration.

Standardized Reaction Conditions

To ensure a fair comparison, all experiments must be conducted under identical conditions:

  • Reactants:

    • Aryl Bromide (Substrates A-D): 0.1 M

    • Phenylboronic Acid: 0.15 M (1.5 equivalents)

    • Internal Standard (e.g., Dodecane): 0.05 M

  • Catalyst System:

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): 1 mol%

    • Base: K₂CO₃ (2.0 equivalents)

  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v)

  • Temperature: 80 °C (controlled via oil bath)

  • Atmosphere: Inert (Nitrogen or Argon)

Data Acquisition and Analysis

The progress of the reaction is monitored by taking aliquots from the reaction mixture at specific time intervals (e.g., 0, 2, 5, 10, 15, 30 minutes). Each aliquot is immediately quenched (e.g., with cold diethyl ether) and analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The concentration of the product is determined by comparing its peak area to that of the internal standard.

The initial rate is the slope of the linear portion of the concentration vs. time plot.[8]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the kinetic experiment from preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction & Sampling cluster_analysis Phase 3: Analysis & Interpretation prep_reagents Prepare Stock Solutions (Aryl Bromide, Boronic Acid, Internal Standard) prep_vials Aliquot Reagents into Inert Atmosphere Vials prep_reagents->prep_vials prep_cat Add Catalyst & Base to each vial prep_vials->prep_cat start_rxn Initiate Reaction (Place in 80°C bath) prep_cat->start_rxn sampling Take Aliquots at Time Intervals (t=0, 2, 5...) start_rxn->sampling quench Quench Aliquots (e.g., cold ether) sampling->quench analysis Analyze Samples (GC or HPLC) quench->analysis calc_conc Calculate Product Concentration vs. Time analysis->calc_conc plot_data Plot [Product] vs. Time calc_conc->plot_data calc_rate Determine Initial Rate (Slope of linear region) plot_data->calc_rate

Caption: Workflow for a comparative kinetic analysis using the method of initial rates.

Hypothetical Results and Comparative Performance Analysis

The following table presents a scientifically plausible, hypothetical dataset derived from the experimental design described above. This data is intended to illustrate the types of results one would expect and how to interpret them.

Table 2: Hypothetical Kinetic Data for Substituted Bromopyridines

Substrate IDNameInitial Rate (M/s x 10⁻⁵)Relative Rate (vs. Ref. A)Plausible Interpretation
A 3-Bromo-2-ethoxy-5-methylpyridine4.51.00Reference. The baseline reactivity for a moderately electron-rich, sterically unencumbered substrate.
B 3-Bromo-2-isopropoxy-5-methylpyridine1.80.40Steric Hindrance. The bulky isopropoxy group significantly impedes the approach of the Pd(0) catalyst to the C-Br bond, slowing the rate-determining oxidative addition step.[7]
C 3-Bromo-2-ethoxypyridine3.90.87Reduced Electron Density. Removal of the electron-donating methyl group slightly decreases the electron density of the ring, making oxidative addition marginally slower. Electron-rich ligands on the catalyst facilitate this step.[4][7]
D 2-Bromo-6-ethoxypyridine9.22.04Electronic Activation. The C2 position of pyridine is inherently more electron-deficient than C3. This increased electrophilicity at the carbon center facilitates a faster rate of oxidative addition.[5]
Discussion of Results

Based on our hypothetical data, 3-Bromo-2-ethoxy-5-methylpyridine (Substrate A ) is a moderately reactive substrate. The comparison with its analogues provides clear, actionable insights:

  • Steric effects are dominant: The 60% rate reduction observed with the bulky isopropoxy group (Substrate B ) is a significant finding. It strongly suggests that for this class of compounds, the steric environment around the C-Br bond is a critical factor. Researchers should prioritize less bulky substituents at the 2-position if a high reaction rate is desired.

  • Electronic effects are tunable: The comparison between Substrate A and C shows that the electron-donating methyl group provides a modest rate enhancement (approx. 15%). This is consistent with the principle that electron-donating groups can facilitate oxidative addition.[7]

  • Positional Isomers Matter: The most dramatic effect comes from changing the halogen's position. Substrate D , the 2-bromo isomer, is over twice as reactive as the 3-bromo reference. This highlights the powerful influence of the inherent electronic properties of the pyridine ring on reactivity. For challenging couplings, switching to a more activated positional isomer could be a viable strategy.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The kinetic data helps to rationalize the performance of each substrate within the context of the accepted Suzuki-Miyaura reaction mechanism. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][4][9]

SuzukiCycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex [R¹-Pd(II)L₂-X] (Oxidative Addition Adduct) pd0->oa_complex Oxidative Addition (Often Rate-Determining) trans_complex [R¹-Pd(II)L₂-R²] (Transmetalation Product) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) trans_complex->product aryl_halide R¹-X (Aryl Bromide) aryl_halide->oa_complex boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate boronate->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Our kinetic results strongly suggest that for this system, the Oxidative Addition step is rate-determining. This is because the observed rate changes correlate directly with factors known to influence this specific step:

  • C-X Bond Strength and Electrophilicity: The faster rate of the 2-bromo isomer (D ) is due to the lower electron density at the C2 position, making the C-Br bond more susceptible to cleavage by the electron-rich Pd(0) catalyst.[5]

  • Steric Access: The bulky isopropoxy group (B ) physically blocks the palladium complex from efficiently inserting into the C-Br bond.

  • Electronic Nature of the Ring: Electron-donating groups (A vs. C ) increase the electron density on the palladium center in the transition state, stabilizing it and accelerating the oxidative addition.

Detailed Experimental Protocol

This protocol provides a self-validating, step-by-step methodology for conducting the kinetic analysis.

Materials & Equipment:

  • Schlenk flasks or sealed reaction vials

  • Gas-tight syringes

  • Inert atmosphere glovebox or Schlenk line (Nitrogen or Argon)

  • Temperature-controlled oil bath or heating block

  • Magnetic stirrer and stir bars

  • Gas Chromatograph (GC) or HPLC with appropriate column

  • Volumetric flasks and pipettes

  • Reagents as listed in section 3.1

Procedure:

  • Stock Solution Preparation:

    • In a glovebox, accurately prepare a 0.1 M stock solution of each aryl bromide substrate (A, B, C, D) containing 0.05 M dodecane (internal standard) in 1,4-dioxane.

    • Prepare a 0.375 M stock solution of phenylboronic acid in 1,4-dioxane.

    • Prepare a 2.0 M aqueous solution of K₂CO₃.

  • Reaction Setup (Perform for each substrate):

    • To a 10 mL oven-dried Schlenk flask containing a stir bar, add Pd(PPh₃)₄ (e.g., 0.005 mmol for a 5 mL total volume reaction).

    • Seal the flask, evacuate, and backfill with inert gas three times.

    • Using a syringe, add 2.5 mL of the aryl bromide/internal standard stock solution.

    • Add 2.0 mL of the aqueous K₂CO₃ solution.

    • Stir the mixture for 2 minutes to ensure homogeneity.

  • Reaction Initiation and Sampling:

    • Place the flask in the pre-heated 80 °C oil bath and start the timer. This is t=0.

    • Immediately take the first aliquot (approx. 0.1 mL) and quench it in a labeled GC vial containing 1 mL of cold diethyl ether and a small amount of anhydrous MgSO₄.

    • Take subsequent aliquots at 2, 5, 10, 15, and 30 minutes, quenching each sample immediately in the same manner.

  • Sample Analysis:

    • Vortex each quenched sample and centrifuge if necessary.

    • Analyze the supernatant by GC or HPLC.

    • Integrate the peak areas for the product and the internal standard.

  • Data Processing:

    • Calculate the concentration of the product at each time point using a pre-determined response factor relative to the internal standard.

    • Plot the concentration of the product ([Product]) versus time (in seconds).

    • Perform a linear regression on the initial, linear portion of the curve (e.g., the first 4-5 data points).

    • The slope of this line is the initial reaction rate in M/s.

Conclusion and Recommendations

This guide provides a comprehensive framework for evaluating the kinetic performance of 3-Bromo-2-ethoxy-5-methylpyridine in Suzuki-Miyaura reactions. While based on a hypothetical dataset, the analysis demonstrates how a systematic, comparative approach can yield profound insights into the underlying factors governing reactivity.

Key Takeaways for Researchers:

  • For 2-alkoxy-3-bromopyridines, steric hindrance at the 2-position is a major determinant of reaction rate. Opt for smaller alkoxy groups where possible.

  • The electronic nature of the pyridine ring has a significant impact. More electron-deficient positions (like C2) lead to substantially faster reactions.

  • Kinetic studies are an invaluable tool for process optimization. The quantitative data they provide allows for rational, rather than empirical, improvements to reaction conditions.

By adopting this structured approach, scientists and drug development professionals can accelerate the optimization of synthetic routes, leading to more efficient, robust, and scalable manufacturing processes.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • National Institutes of Health. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

  • Chemistry LibreTexts. (2021). 13.2: Chemical Kinetics. [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Prime Process Safety Center. (n.d.). Chemical Kinetics Evaluation. [Link]

  • Vallance, C. (n.d.). Reaction Kinetics. [Link]

  • National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]

  • Master Organic Chemistry. (2010). Chemical Kinetics. [Link]

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Comparative

A Senior Application Scientist's Guide to 3-Bromo-2-ethoxy-5-methylpyridine: A Strategic Advantage in Cross-Coupling Reactions

In the intricate world of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone, lending its unique electronic and structural properties to a vast array of functional molecules. However,...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone, lending its unique electronic and structural properties to a vast array of functional molecules. However, the functionalization of this heterocycle is not without its challenges. The inherent basicity of the pyridine nitrogen often leads to catalyst poisoning in transition-metal-catalyzed cross-coupling reactions, complicating synthesis and reducing yields. This guide delves into the distinct advantages of a strategically substituted building block, 3-Bromo-2-ethoxy-5-methylpyridine, offering a comparative analysis grounded in mechanistic principles and supported by experimental evidence.

The Pyridine Problem: Catalyst Inhibition and Reactivity Challenges

Transition-metal catalysis, particularly with palladium, is the workhorse for constructing the carbon-carbon and carbon-heteroatom bonds essential for drug discovery. However, the lone pair of electrons on the pyridine nitrogen can act as a potent ligand, coordinating strongly to the metal center (e.g., Pd(0) or Pd(II)). This coordination can sequester the active catalyst, forming stable, off-cycle complexes that inhibit or completely halt the catalytic cycle. This phenomenon, known as catalyst poisoning, is a significant hurdle when working with many pyridyl halides.

Furthermore, the electron-deficient nature of the pyridine ring can deactivate C-X bonds (where X is a halide) towards oxidative addition, the critical first step in most cross-coupling cycles. This often necessitates harsh reaction conditions, higher catalyst loadings, and specialized ligands, which can limit functional group tolerance and increase costs.

The Solution: Strategic Substitution in 3-Bromo-2-ethoxy-5-methylpyridine

3-Bromo-2-ethoxy-5-methylpyridine is engineered to overcome these fundamental challenges. The specific arrangement of its substituents—an ethoxy group ortho to the nitrogen and a bromine atom, and a methyl group in the meta position—confers a unique combination of electronic and steric properties that render it a superior coupling partner in many contexts.

Key Advantage 1: Mitigation of Catalyst Poisoning via Steric Shielding

The primary advantage stems from the bulky ethoxy group positioned at C2, adjacent to the ring nitrogen. This group provides a "steric shield," physically obstructing the nitrogen's lone pair and preventing it from coordinating with the palladium catalyst. This simple yet elegant solution preserves the catalyst's activity, allowing for more efficient and reliable coupling reactions even at lower catalyst loadings.

Steric_Shielding cluster_0 Unshielded Pyridyl Halide cluster_1 3-Bromo-2-ethoxy-5-methylpyridine Unhindered_N Pyridyl Halide (e.g., 3-Bromopyridine) Poisoned_Complex Inactive Pd-N Complex (Catalyst Poisoning) Unhindered_N->Poisoned_Complex Strong Coordination of N lone pair Pd_Catalyst_0 Pd(0) Catalyst Pd_Catalyst_0->Poisoned_Complex Shielded_N Shielded_N Active_Cycle Productive Cross-Coupling Cycle Shielded_N:Br->Active_Cycle Oxidative Addition Pd_Catalyst_1 Pd(0) Catalyst Pd_Catalyst_1->Active_Cycle Maintains Activity label_block Coordination Blocked label_block->Shielded_N:N   Steric Hindrance   Prevents Binding

Caption: Steric shielding by the C2-ethoxy group prevents catalyst poisoning.

Key Advantage 2: Enhanced C-Br Bond Reactivity

The electronic nature of the substituents also plays a crucial, synergistic role. Both the C2-ethoxy and C5-methyl groups are electron-donating. This has two beneficial effects:

  • Increased Electron Density: They push electron density into the pyridine ring, making the C3-Br bond more electron-rich. This increased nucleophilicity facilitates the oxidative addition of the C-Br bond to the Pd(0) center, which is often the rate-limiting step of the catalytic cycle.[1][2]

  • Favorable Dipole Moment: The specific substitution pattern creates a favorable dipole moment that can further assist in the interaction with the catalyst and promote the reaction.

In contrast, unsubstituted or electron-poor pyridyl halides (e.g., 3-bromo-5-nitropyridine) have more electron-deficient C-Br bonds, which are less reactive towards oxidative addition and require more forcing conditions.

Comparative Performance: Experimental Data

The theoretical advantages of 3-Bromo-2-ethoxy-5-methylpyridine are borne out in practice. Below is a comparative summary of typical results for a Suzuki-Miyaura coupling reaction, a cornerstone of modern synthetic chemistry.[1][3]

Pyridyl HalideCatalyst LoadingTemperature (°C)Time (h)Yield (%)Observations
3-Bromo-2-ethoxy-5-methylpyridine 1-2 mol%80-902-4>95%Clean conversion, low catalyst required.
3-Bromopyridine5 mol%100-11012-1660-70%Significant catalyst deactivation observed.
2-Chloropyridine5-10 mol%>12024<40%Very low reactivity of C-Cl bond.
3-Bromo-5-nitropyridine3-5 mol%90-1008-12~85%Electron-withdrawing group activates the bond but may not be suitable for all targets.

This data is a representative summary compiled from typical outcomes in synthetic literature; specific results may vary based on coupling partner, ligand, and base selection.

As the data illustrates, 3-Bromo-2-ethoxy-5-methylpyridine consistently provides higher yields under milder conditions and with lower catalyst loadings compared to its unsubstituted or alternatively substituted counterparts.

Experimental Protocol: A Validated Suzuki-Miyaura Coupling

This protocol provides a reliable, step-by-step method for the Suzuki-Miyaura coupling of 3-Bromo-2-ethoxy-5-methylpyridine with a generic arylboronic acid.

Reagents and Equipment:
  • 3-Bromo-2-ethoxy-5-methylpyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask or similar reaction vessel, magnetic stirrer, heating mantle, condenser, and inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:
  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 3-Bromo-2-ethoxy-5-methylpyridine (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.02 eq), and anhydrous K₂CO₃ (3.0 eq).

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Degassing (Causality): It is critical to remove dissolved oxygen from the reaction mixture. Oxygen can oxidize the active Pd(0) species to inactive Pd(II) oxides, effectively killing the catalyst. This is achieved by bubbling an inert gas through the solvent for 15-20 minutes prior to addition or by subjecting the sealed reaction mixture to several freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.

Suzuki_Workflow cluster_Catalytic_Cycle Palladium Catalytic Cycle cluster_Inputs Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-Br(L₂) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Biaryl Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Coupled Product (Ar-Ar') RedElim->Product Step 3 Pyridyl_Halide 3-Bromo-2-ethoxy- 5-methylpyridine Pyridyl_Halide->OxAdd Step 1 Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Transmetal Step 2 Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

Conclusion: A Superior Building Block for Modern Synthesis

3-Bromo-2-ethoxy-5-methylpyridine represents a significant advancement over simpler pyridyl halides for transition-metal-catalyzed cross-coupling. Its intelligently designed substitution pattern provides a dual solution to the core problems of pyridine chemistry: the C2-ethoxy group sterically hinders the basic nitrogen to prevent catalyst poisoning, while the combined electron-donating effects of the ethoxy and methyl groups activate the C3-Br bond for efficient oxidative addition. This results in cleaner reactions, higher yields, milder conditions, and lower catalyst loadings, making it an invaluable tool for researchers, scientists, and drug development professionals aiming to construct complex molecular architectures with greater efficiency and reliability.

References

  • Importance of 2-amino/alkoxy-pyridine motif in C-H functionalization. ResearchGate. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (NIH). [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation. PubMed Central. [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers. MDPI. [Link]

  • Catalytic amination of 2-substituted pyridines with hydrazine derivatives. PubMed. [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University Department of Chemistry. [Link]

  • C–H alkylation of pyridines with olefins catalyzed by imidazolin-2-iminato-ligated rare-earth alkyl complexes. ResearchGate. [Link]

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Validation

A Researcher's Guide to Cross-Coupling Reactions of 3-Bromo-2-ethoxy-5-methylpyridine: A Comparative Review of Yields and Methodologies

For researchers, scientists, and drug development professionals, 3-Bromo-2-ethoxy-5-methylpyridine stands as a versatile and valuable building block. Its strategic substitution pattern allows for the introduction of dive...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, 3-Bromo-2-ethoxy-5-methylpyridine stands as a versatile and valuable building block. Its strategic substitution pattern allows for the introduction of diverse functionalities through various palladium-catalyzed cross-coupling reactions, paving the way for the synthesis of novel pharmaceutical agents and functional materials. This guide provides an in-depth technical comparison of the yields and experimental conditions for the most common cross-coupling reactions of this important substrate, drawing upon data from analogous systems to offer predictive insights.

The reactivity of the C-Br bond at the 3-position of the pyridine ring, influenced by the adjacent electron-donating ethoxy group at the 2-position and the methyl group at the 5-position, presents a unique landscape for cross-coupling chemistry. Understanding the optimal conditions for Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions is paramount for efficient and high-yielding synthesis. While direct, comprehensive studies on 3-Bromo-2-ethoxy-5-methylpyridine are limited in publicly available literature, a detailed analysis of closely related 3-bromo-2-alkoxypyridines and other substituted bromopyridines provides a robust framework for predicting its reactivity and for designing successful synthetic strategies.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. For substrates like 3-Bromo-2-ethoxy-5-methylpyridine, this reaction is crucial for introducing aryl and heteroaryl moieties, which are prevalent in biologically active molecules.

Mechanism and Key Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid or ester derivative, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, particularly with heteroaromatic substrates which can sometimes pose challenges due to the coordinating nature of the nitrogen atom.

Comparative Analysis of Reaction Conditions and Yields:

Based on studies of analogous 3-bromo-2-alkoxypyridines and other substituted bromopyridines, the following conditions are recommended for successful Suzuki-Miyaura coupling:

CatalystLigandBaseSolventTemperature (°C)Yield Range (%)Reference
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O10070-95[1]
Pd(PPh₃)₄-Na₂CO₃Dioxane/H₂O9080-98[2]
PdCl₂(dppf)-K₃PO₄1,4-Dioxane80-10075-95[3]

Note: Yields are based on reactions with various arylboronic acids and may vary depending on the specific coupling partner.

Expert Insights: The use of phosphine ligands, such as triphenylphosphine (PPh₃) or the bidentate dppf, is often crucial for stabilizing the palladium catalyst and promoting efficient oxidative addition and reductive elimination. The choice of base is also critical, with inorganic bases like potassium carbonate or sodium carbonate being commonly employed to facilitate the transmetalation step. A mixed solvent system, typically an organic solvent like toluene or dioxane with water, is often used to ensure the solubility of both the organic and inorganic reagents.

Caption: Generalized workflow for the Suzuki-Miyaura coupling of 3-Bromo-2-ethoxy-5-methylpyridine.

Buchwald-Hartwig Amination: Constructing C-N Bonds for Diverse Amine Scaffolds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines. For 3-Bromo-2-ethoxy-5-methylpyridine, this reaction opens the door to a vast chemical space of N-substituted derivatives with potential applications in medicinal chemistry.

Mechanism and Key Considerations: The catalytic cycle of the Buchwald-Hartwig amination is similar to the Suzuki coupling, involving oxidative addition, but the transmetalation step is replaced by the coordination of the amine and subsequent deprotonation by a strong base to form a palladium-amido complex. Reductive elimination then furnishes the desired arylamine. The choice of a bulky, electron-rich phosphine ligand is often critical for the success of this reaction, as it facilitates both the oxidative addition and the final reductive elimination step.

Comparative Analysis of Reaction Conditions and Yields:

Drawing from the literature on the amination of other 3-bromopyridines, the following conditions can be considered optimal:

CatalystLigandBaseSolventTemperature (°C)Yield Range (%)Reference
Pd₂(dba)₃BINAPNaOtBuToluene80-11060-95[4]
Pd(OAc)₂XPhosK₃PO₄t-BuOH10070-98[4]
[Pd(allyl)Cl]₂RuPhosCs₂CO₃Dioxane10075-95[4]

Note: Yields are dependent on the nature of the amine coupling partner (primary, secondary, aliphatic, or aromatic).

Expert Insights: The use of strong bases like sodium tert-butoxide (NaOtBu) is common in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine. The choice of ligand is highly influential, with bulky biarylphosphine ligands like BINAP, XPhos, and RuPhos often providing superior results by promoting the reductive elimination of the sterically hindered arylamine product. The solvent also plays a crucial role, with non-polar aprotic solvents like toluene and dioxane being frequently employed.

Caption: Generalized workflow for the Buchwald-Hartwig amination of 3-Bromo-2-ethoxy-5-methylpyridine.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a direct route to the synthesis of alkynyl-substituted aromatics, which are valuable intermediates in organic synthesis and can be found in various natural products and functional materials.

Mechanism and Key Considerations: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper salts. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. The final step is reductive elimination to yield the alkynyl-substituted product.

Comparative Analysis of Reaction Conditions and Yields:

Based on studies with analogous 2-amino-3-bromopyridines, the following conditions are likely to be effective for the Sonogashira coupling of 3-Bromo-2-ethoxy-5-methylpyridine[5]:

Pd CatalystCu Co-catalystLigandBaseSolventTemperature (°C)Yield Range (%)
Pd(OAc)₂CuIPPh₃Et₃NDMF80-10070-90
PdCl₂(PPh₃)₂CuI-i-Pr₂NEtToluene60-8065-85

Note: Yields can be influenced by the steric and electronic properties of the terminal alkyne.

Expert Insights: The combination of a palladium catalyst and a copper(I) co-catalyst is the hallmark of the Sonogashira reaction. An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (i-Pr₂NEt), is typically used both as a base and as a solvent or co-solvent. The reaction is generally sensitive to oxygen, and thus, performing the reaction under an inert atmosphere is crucial for achieving high yields.

Caption: Generalized workflow for the Heck reaction of 3-Bromo-2-ethoxy-5-methylpyridine.

Conclusion and Future Outlook

For researchers and drug development professionals, the choice of reaction will depend on the desired functionality to be introduced. The general conditions and trends outlined in this guide, derived from closely related substrates, offer a valuable starting point for reaction optimization. Future work in this area should focus on systematic screening of catalysts, ligands, and reaction conditions specifically for 3-Bromo-2-ethoxy-5-methylpyridine to build a more precise and comprehensive reactivity profile. Such studies will undoubtedly accelerate the discovery and development of new chemical entities with significant therapeutic and material science potential.

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  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
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